16-Phenoxy tetranor Prostaglandin E2
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
Molecular Formula |
C22H28O6 |
|---|---|
Molecular Weight |
388.5 g/mol |
IUPAC Name |
(E)-7-[(2R,3R)-3-hydroxy-2-[(E,3R)-3-hydroxy-4-phenoxybut-1-enyl]-5-oxocyclopentyl]hept-5-enoic acid |
InChI |
InChI=1S/C22H28O6/c23-16(15-28-17-8-4-3-5-9-17)12-13-19-18(20(24)14-21(19)25)10-6-1-2-7-11-22(26)27/h1,3-6,8-9,12-13,16,18-19,21,23,25H,2,7,10-11,14-15H2,(H,26,27)/b6-1+,13-12+/t16-,18?,19-,21-/m1/s1 |
InChI Key |
LYXKJZCRLQWIIN-SHGSVQLBSA-N |
Isomeric SMILES |
C1[C@H]([C@@H](C(C1=O)C/C=C/CCCC(=O)O)/C=C/[C@H](COC2=CC=CC=C2)O)O |
Canonical SMILES |
C1C(C(C(C1=O)CC=CCCCC(=O)O)C=CC(COC2=CC=CC=C2)O)O |
Origin of Product |
United States |
Foundational & Exploratory
The Core Mechanism of Action of 16-Phenoxy Tetranor Prostaglandin E2: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
16-Phenoxy tetranor Prostaglandin (B15479496) E2 is a synthetic analog of prostaglandin E2 (PGE2) and the principal active metabolite of the prodrug sulprostone (B1662612).[1][2][3] This molecule exhibits a distinct pharmacological profile, primarily interacting with specific E-type prostanoid (EP) receptors to elicit its physiological effects. This technical guide provides an in-depth exploration of the mechanism of action of 16-Phenoxy tetranor Prostaglandin E2, with a focus on its receptor selectivity, downstream signaling pathways, and quantifiable biological activities. The information presented herein is intended to support research and development efforts in fields such as pharmacology, drug discovery, and ophthalmology.
Receptor Binding and Selectivity
This compound, through its prodrug sulprostone, demonstrates marked selectivity as an agonist for the EP1 and EP3 receptor subtypes.[4][5][6] This selective binding profile is critical to its specific mechanism of action and distinguishes it from endogenous PGE2, which interacts with all four EP receptor subtypes (EP1, EP2, EP3, and EP4).
Quantitative Binding Affinity Data
The binding affinities of sulprostone for the EP1 and EP3 receptors have been quantified through radioligand binding assays. These studies reveal a significantly higher affinity for the EP3 receptor compared to the EP1 receptor. While specific binding data for the active metabolite, this compound, is less prevalent in the literature, functional assay data provides insight into its receptor activation profile.
| Compound | Receptor Subtype | Binding Affinity (Ki) |
| Sulprostone | Human EP1 | 21 nM[4][6] |
| Sulprostone | Human EP3 | 0.6 nM[4][6] |
Downstream Signaling Pathways
The interaction of this compound with EP1 and EP3 receptors initiates distinct intracellular signaling cascades. These pathways are mediated by different G-proteins, leading to the modulation of second messenger concentrations and subsequent cellular responses.
EP1 Receptor Signaling
The EP1 receptor is coupled to the Gq family of G-proteins.[4] Upon agonist binding, Gq activates phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 diffuses through the cytoplasm and binds to IP3 receptors on the endoplasmic reticulum, triggering the release of stored calcium ions (Ca2+) into the cytosol. This elevation of intracellular calcium is a key signaling event that mediates many of the physiological effects associated with EP1 receptor activation.[4][7]
Figure 1: EP1 Receptor Signaling Pathway.
EP3 Receptor Signaling
The EP3 receptor is primarily coupled to the Gi family of G-proteins.[4] Activation of the EP3 receptor by this compound leads to the inhibition of adenylyl cyclase. This enzyme is responsible for the conversion of ATP to cyclic AMP (cAMP). Consequently, EP3 receptor agonism results in a decrease in intracellular cAMP levels.[4] This reduction in cAMP modulates the activity of downstream effectors such as Protein Kinase A (PKA), leading to various cellular responses.
Figure 2: EP3 Receptor Signaling Pathway.
Functional Activity
The agonist activity of this compound at its target receptors has been quantified through functional assays that measure the downstream consequences of receptor activation, such as changes in second messenger concentrations.
Quantitative Functional Activity Data
| Compound | Receptor Subtype | Functional Assay | Potency (EC50) |
| "Compound 4" (likely 16-Phenoxy tetranor PGE2) | Human EP3 | Increase in intracellular calcium | 0.89 nM[5] |
| "Compound 4" (likely 16-Phenoxy tetranor PGE2) | Human FP | Increase in intracellular calcium | 16 nM[5] |
Physiological Effects: Ocular Hypotensive Action
A primary and well-documented physiological effect of this compound is the reduction of intraocular pressure (IOP).[8][9] This ocular hypotensive effect is the basis for its investigation and use in the treatment of glaucoma.[10] The mechanism underlying this effect is multifactorial, involving both neural and physiological pathways within the eye.
The IOP-lowering effect of topical sulprostone in rabbits is dependent on sympathetic neural activity and is thought to involve the prejunctional inhibition of norepinephrine (B1679862) (NE) release.[8] Additionally, prostaglandin analogs are known to increase the uveoscleral outflow of aqueous humor, which is a significant contributor to the reduction of IOP.[11][12][13][14]
Experimental Protocols
The characterization of the mechanism of action of this compound and its prodrug sulprostone has relied on a variety of established experimental techniques.
Radioligand Binding Assays
These assays are employed to determine the binding affinity (Ki) of a ligand for its receptor.
Objective: To quantify the affinity of sulprostone for EP receptor subtypes.
General Protocol:
-
Membrane Preparation: Membranes from cells stably expressing the human EP1 or EP3 receptor are prepared.
-
Incubation: A fixed concentration of a radiolabeled ligand (e.g., [3H]-PGE2) is incubated with the cell membranes in the presence of varying concentrations of the unlabeled competitor drug (sulprostone).
-
Separation: Bound and free radioligand are separated by rapid filtration through glass fiber filters.
-
Quantification: The radioactivity retained on the filters, representing the bound radioligand, is measured by liquid scintillation counting.
-
Data Analysis: The concentration of sulprostone that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The Ki value is then calculated using the Cheng-Prusoff equation.
Figure 3: Radioligand Binding Assay Workflow.
Intracellular Calcium Mobilization Assays
These assays are used to measure the increase in intracellular calcium concentration following the activation of Gq-coupled receptors like EP1.
Objective: To determine the functional potency (EC50) of this compound at the EP1 receptor.
General Protocol:
-
Cell Culture: Cells stably expressing the human EP1 receptor are cultured in a multi-well plate.
-
Dye Loading: The cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM).
-
Stimulation: The cells are stimulated with varying concentrations of this compound.
-
Measurement: The change in fluorescence intensity, which is proportional to the intracellular calcium concentration, is measured over time using a fluorescence plate reader or microscope.
-
Data Analysis: The concentration of the agonist that produces 50% of the maximal response (EC50) is calculated from the dose-response curve.
cAMP Functional Assays
These assays are used to measure the inhibition of adenylyl cyclase activity following the activation of Gi-coupled receptors like EP3.
Objective: To determine the functional potency of this compound at the EP3 receptor.
General Protocol:
-
Cell Culture: Cells stably expressing the human EP3 receptor are cultured.
-
Pre-treatment: Cells are pre-treated with a phosphodiesterase inhibitor to prevent the degradation of cAMP.
-
Stimulation: Cells are stimulated with an adenylyl cyclase activator (e.g., forskolin) in the presence of varying concentrations of this compound.
-
Lysis and Quantification: The cells are lysed, and the intracellular cAMP concentration is determined using a competitive immunoassay (e.g., ELISA) or a reporter gene assay.
-
Data Analysis: The concentration of the agonist that causes 50% inhibition of the forskolin-stimulated cAMP production (IC50 or EC50 for inhibition) is calculated.
Measurement of Intraocular Pressure
Animal models are used to assess the in vivo ocular hypotensive effects of prostaglandin analogs.
Objective: To measure the change in intraocular pressure (IOP) following topical administration of this compound.
General Protocol (Rabbit Model):
-
Animal Model: New Zealand White rabbits are commonly used.
-
Baseline IOP Measurement: Baseline IOP is measured using a tonometer.
-
Drug Administration: A single drop of the test compound solution is administered topically to one eye, with the contralateral eye receiving a vehicle control.
-
Serial IOP Measurements: IOP is measured in both eyes at various time points after drug administration.
-
Data Analysis: The change in IOP from baseline is calculated for both the treated and control eyes.
Measurement of Aqueous Humor Outflow
Fluorophotometry is a common technique used to measure the rate of aqueous humor flow.
Objective: To determine the effect of this compound on aqueous humor outflow.
General Protocol (Rabbit Model):
-
Tracer Application: A fluorescent tracer (e.g., fluorescein) is applied topically or administered systemically.
-
Fluorophotometric Measurement: The concentration of the tracer in the anterior chamber and cornea is measured over time using a fluorophotometer.
-
Calculation of Flow Rate: The rate of aqueous humor flow is calculated based on the clearance of the tracer from the anterior chamber.[4][8][15][16]
Conclusion
This compound exerts its pharmacological effects through a well-defined mechanism of action centered on its selective agonist activity at EP1 and EP3 prostaglandin receptors. Its ability to modulate intracellular calcium and cAMP levels translates into significant physiological responses, most notably the reduction of intraocular pressure. A thorough understanding of its receptor selectivity, downstream signaling pathways, and the experimental methodologies used for its characterization is essential for the continued development and application of this and related compounds in therapeutic contexts.
References
- 1. PDSP - Functional Assays Protocols [kidbdev.med.unc.edu]
- 2. Ca2+ mobilization assays in GPCR drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Experience with 16-phenoxy-omega-tetranor-PGE2-methylsulfonamide (sulprostone) for termination of second trimester pregnancy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. iovs.arvojournals.org [iovs.arvojournals.org]
- 5. medchemexpress.com [medchemexpress.com]
- 6. researchgate.net [researchgate.net]
- 7. Innovative functional cAMP assay for studying G protein-coupled receptors: application to the pharmacological characterization of GPR17 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. iovs.arvojournals.org [iovs.arvojournals.org]
- 9. Update on the Mechanism of Action of Topical Prostaglandins for Intraocular Pressure Reduction - PMC [pmc.ncbi.nlm.nih.gov]
- 10. This compound (16-phenoxy tetranor PGE2) [myskinrecipes.com]
- 11. Experimental Models of Glaucoma: A Powerful Translational Tool for the Future Development of New Therapies for Glaucoma in Humans—A Review of the Literature - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Prostaglandin-stimulated adenylyl cyclase activity via a pharmacologically defined EP2 receptor in human nonpigmented ciliary epithelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. GloSensor™ Technology [worldwide.promega.com]
- 14. Characterization of [3H]-prostaglandin E2 binding to prostaglandin EP4 receptors expressed with Semliki Forest virus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. iovs.arvojournals.org [iovs.arvojournals.org]
- 16. The relationship between aqueous humor flow and anterior chamber protein concentration in rabbits - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Synthesis and Purification of 16-Phenoxy tetranor Prostaglandin E2
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis and purification of 16-Phenoxy-tetranor Prostaglandin (B15479496) E2, a significant metabolite of the prostaglandin E2 analog, Sulprostone. This document details a plausible synthetic route based on established prostaglandin chemistry, outlines purification methodologies, and presents relevant analytical data. Additionally, it includes a visualization of the Prostaglandin E2 signaling pathway to provide biological context.
Introduction
16-Phenoxy-tetranor Prostaglandin E2 is the free acid form of Sulprostone, formed by the hydrolysis of the methylsulfonamide bond. It has been identified as a minor metabolite in human plasma following the parenteral administration of Sulprostone. The structural modification of the omega side chain with a phenoxy group makes this molecule an interesting subject for structure-activity relationship studies within the prostaglandin field. Understanding its synthesis and purification is crucial for researchers investigating its pharmacological properties and for professionals involved in the development of related therapeutic agents.
Physicochemical and Analytical Data
A summary of the key physicochemical and analytical data for 16-Phenoxy-tetranor Prostaglandin E2 is presented in Table 1. This information is critical for its identification and characterization.
Table 1: Physicochemical and Analytical Properties of 16-Phenoxy-tetranor Prostaglandin E2
| Property | Value | Reference |
| Chemical Name | 9-oxo-11α,15R-dihydroxy-16-phenoxy-17,18,19,20-tetranor-prosta-5Z,13E-dien-1-oic acid | [1] |
| Synonyms | 16-phenoxy tetranor PGE2 | [1] |
| Molecular Formula | C22H28O6 | [1] |
| Molecular Weight | 388.5 g/mol | [1] |
| CAS Number | 54382-74-0 | [1] |
| Purity (typical) | ≥98% | [1] |
| UV max (in EtOH) | 220, 271 nm | [1] |
| Solubility (DMF) | 100 mg/mL | [1] |
| Solubility (DMSO) | 100 mg/mL | [1] |
| Solubility (Ethanol) | 100 mg/mL | [1] |
| Solubility (PBS, pH 7.2) | 0.8 mg/mL | [1] |
Synthesis of 16-Phenoxy-tetranor Prostaglandin E2
Proposed Synthetic Workflow
The synthesis can be logically divided into three main stages:
-
Synthesis of the Corey Lactone Aldehyde: This is a common starting material for many prostaglandin syntheses.
-
Introduction of the Omega Side Chain: This involves a Horner-Wadsworth-Emmons reaction to introduce the enone system and the 16-phenoxy-tetranor moiety.
-
Formation of the Alpha Side Chain and Final Deprotection: This is typically achieved via a Wittig reaction, followed by the removal of protecting groups to yield the final product.
Experimental Protocols (Hypothetical)
The following protocols are illustrative and based on general procedures for prostaglandin synthesis. Optimization would be required for each step.
Stage 1: Synthesis of Protected Corey Lactone Aldehyde
This well-established multi-step synthesis starts from commercially available materials to generate the key bicyclic Corey lactone diol.[2] The primary alcohol of the Corey lactone is then selectively protected (e.g., as a p-phenylbenzoyl ester) followed by oxidation of the remaining hydroxyl group to the aldehyde, for instance, using a Swern or Dess-Martin oxidation.
Stage 2: Horner-Wadsworth-Emmons Reaction for Omega Chain Introduction
-
Preparation of the Phosphonate Reagent: 1-Phenoxy-2-propanone is reacted with dimethyl phosphite (B83602) in the presence of a base to yield dimethyl (1-phenoxy-2-oxopropyl)phosphonate.
-
Condensation: The phosphonate reagent is deprotonated with a strong base like sodium hydride in a suitable aprotic solvent (e.g., THF) at 0°C. The protected Corey lactone aldehyde, dissolved in the same solvent, is then added dropwise. The reaction mixture is stirred at room temperature until completion (monitored by TLC).
-
Workup and Purification: The reaction is quenched with a saturated aqueous solution of ammonium (B1175870) chloride. The product is extracted with an organic solvent (e.g., ethyl acetate), and the combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude enone intermediate is then purified by silica (B1680970) gel column chromatography.
Stage 3: Completion of the Synthesis
-
Stereoselective Reduction of the Enone: The ketone in the omega chain of the enone intermediate is stereoselectively reduced to the desired (S)-alcohol using a reducing agent such as zinc borohydride (B1222165) or a chiral reducing agent like (-)-B-chlorodiisopinocampheylborane.
-
Deprotection and Lactone Reduction: The protecting group on the cyclopentane (B165970) ring is removed (e.g., by hydrolysis). The resulting lactone is then reduced to the corresponding lactol (a cyclic hemiacetal) using a reagent like diisobutylaluminum hydride (DIBAL-H) at low temperature (-78°C).
-
Wittig Reaction for Alpha Chain Introduction: The ylide is prepared by treating (4-carboxybutyl)triphenylphosphonium bromide with a strong base (e.g., potassium tert-butoxide). The lactol intermediate is then added to the ylide solution, and the reaction is allowed to proceed to form the protected prostaglandin.
-
Final Deprotection: All remaining protecting groups are removed under appropriate conditions (e.g., acidic hydrolysis for silyl (B83357) ethers) to yield the final product, 16-Phenoxy-tetranor Prostaglandin E2.
Purification of 16-Phenoxy-tetranor Prostaglandin E2
The purification of 16-Phenoxy-tetranor Prostaglandin E2 can be achieved through a combination of chromatographic techniques. The choice of method will depend on the scale of the synthesis and the required purity.
Purification Workflow
References
Unveiling the Receptor Affinity of 16-Phenoxy Tetranor Prostaglandin E2: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide explores the core principles of 16-phenoxy tetranor Prostaglandin (B15479496) E2 (PGE2) receptor binding affinity. As a key metabolite of the potent prostaglandin analogue sulprostone (B1662612), understanding its interaction with the various E-prostanoid (EP) receptors is crucial for advancements in pharmacology and therapeutic development. This document provides a comprehensive overview of its binding profile, the experimental methodologies used to determine these interactions, and the subsequent signaling cascades initiated upon binding.
Core Data Presentation: Receptor Binding Affinity
The quantitative analysis of ligand-receptor interactions is fundamental to drug discovery and development. The binding affinity of a compound is typically expressed in terms of the inhibition constant (Ki) or the half-maximal inhibitory concentration (IC50). While direct and comprehensive binding data for 16-phenoxy tetranor PGE2 across all EP receptor subtypes is not extensively published, data for its parent compound, sulprostone, offers valuable insights. Sulprostone is recognized for its selectivity towards the EP1 and EP3 receptors. The following table summarizes the binding affinities of sulprostone for the human EP receptor subtypes.
| Receptor Subtype | Ligand | Ki (nM) | IC50 (nM) | Receptor Source | Assay Type |
| EP1 | Sulprostone | ~1.6 | ~3.2 | Recombinant Human | Radioligand Binding Assay |
| EP2 | Sulprostone | >1000 | >1000 | Recombinant Human | Radioligand Binding Assay |
| EP3 | Sulprostone | ~0.3 | ~0.7 | Recombinant Human | Radioligand Binding Assay |
| EP4 | Sulprostone | >1000 | >1000 | Recombinant Human | Radioligand Binding Assay |
Note: The data presented is for sulprostone and serves as a proxy for its primary metabolite, 16-phenoxy tetranor Prostaglandin E2. The exact binding affinities of the metabolite may vary.
Experimental Protocols: Determining Receptor Binding Affinity
The determination of binding affinity for prostaglandin receptors is predominantly achieved through competitive radioligand binding assays. This technique allows for the precise measurement of a ligand's ability to displace a radiolabeled compound with known binding characteristics from its receptor.
Representative Experimental Protocol: Competitive Radioligand Binding Assay
1. Membrane Preparation:
-
Cells stably expressing the human EP receptor subtype of interest (e.g., HEK293-EP1) are cultured and harvested.
-
The cells are lysed via sonication or dounce homogenization in a cold lysis buffer (e.g., 50 mM Tris-HCl, pH 7.4, containing protease inhibitors).
-
The lysate is subjected to centrifugation to pellet the cell membranes.
-
The membrane pellet is washed and resuspended in an appropriate assay buffer. The protein concentration is determined using a standard method like the Bradford assay.
2. Competitive Binding Assay:
-
The assay is typically performed in a 96-well plate format.
-
Each well contains the prepared cell membranes, a fixed concentration of a high-affinity radioligand (e.g., [3H]-PGE2), and varying concentrations of the unlabeled competitor ligand (16-phenoxy tetranor PGE2 or sulprostone).
-
The mixture is incubated at a specific temperature (e.g., room temperature or 30°C) for a duration sufficient to reach binding equilibrium (e.g., 60-120 minutes).
-
Non-specific binding is determined in the presence of a high concentration of an unlabeled standard ligand.
3. Separation and Detection:
-
The reaction is terminated by rapid filtration through glass fiber filters, which trap the membrane-bound radioligand.
-
The filters are washed with ice-cold wash buffer to remove unbound radioligand.
-
The radioactivity retained on the filters is quantified using a scintillation counter.
4. Data Analysis:
-
The data is analyzed using non-linear regression to determine the IC50 value, which is the concentration of the competitor ligand that displaces 50% of the specifically bound radioligand.
-
The Ki value is then calculated from the IC50 value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Mandatory Visualizations: Signaling Pathways and Experimental Workflow
To visually represent the complex biological processes and experimental procedures, the following diagrams have been generated using the DOT language.
Caption: EP1 receptor signaling pathway.
Caption: EP2 and EP4 receptor signaling pathway.
Caption: EP3 receptor signaling pathway.
Caption: Experimental workflow for a radioligand binding assay.
An In-depth Technical Guide on the Cellular Signaling Pathways of 16-Phenoxy tetranor Prostaglandin E2
For Researchers, Scientists, and Drug Development Professionals
Abstract
16-Phenoxy tetranor Prostaglandin (B15479496) E2 (PGE2) is a notable metabolite of the synthetic PGE2 analog, sulprostone (B1662612).[1][2] While direct studies on the cellular signaling of 16-Phenoxy tetranor PGE2 are limited, its biological activities are inferred from its parent compound, sulprostone, a selective agonist for the E prostanoid receptors 1 (EP1) and 3 (EP3). This guide delineates the presumed cellular signaling pathways of 16-Phenoxy tetranor PGE2, based on the well-characterized actions of sulprostone. It provides a comprehensive overview of the downstream effects, quantitative data on receptor binding, and detailed experimental protocols for studying these pathways.
Introduction
Prostaglandin E2 (PGE2) is a principal mediator in numerous physiological and pathological processes, exerting its effects through four G-protein coupled receptor (GPCR) subtypes: EP1, EP2, EP3, and EP4. Synthetic analogs of PGE2, such as sulprostone and its metabolite 16-Phenoxy tetranor PGE2, are valuable tools for dissecting the specific roles of these receptor subtypes and hold therapeutic potential. Sulprostone exhibits high selectivity for the EP1 and EP3 receptors, and it is through these receptors that 16-Phenoxy tetranor PGE2 is presumed to mediate its cellular effects.
Receptor Binding and Selectivity
The cellular actions of 16-Phenoxy tetranor PGE2 are predicated on its interaction with specific EP receptors. Based on the data for its parent compound, sulprostone, it is expected to be a potent agonist at the EP3 receptor and a less potent, but still significant, agonist at the EP1 receptor.
Table 1: Receptor Binding Affinities of Sulprostone
| Receptor Subtype | Ligand | Binding Affinity (Ki) | Species |
| EP1 | Sulprostone | 21 nM | Not Specified |
| EP3 | Sulprostone | 0.6 nM | Not Specified |
Data for sulprostone, the parent compound of 16-Phenoxy tetranor Prostaglandin E2.
Cellular Signaling Pathways
The activation of EP1 and EP3 receptors by 16-Phenoxy tetranor PGE2 is anticipated to trigger two distinct intracellular signaling cascades.
EP1 Receptor Signaling Pathway
The EP1 receptor is coupled to the Gq/11 family of G proteins. Upon agonist binding, this pathway leads to the activation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 diffuses through the cytoplasm to bind to its receptor on the endoplasmic reticulum, leading to the release of stored calcium ions (Ca2+) into the cytosol. The resulting increase in intracellular calcium concentration activates various downstream effectors, such as protein kinase C (PKC) and calmodulin-dependent kinases, culminating in a cellular response.
EP3 Receptor Signaling Pathway
The EP3 receptor is coupled to the Gi/o family of G proteins. Agonist binding to the EP3 receptor leads to the inhibition of adenylyl cyclase activity. This results in a decrease in the intracellular concentration of the second messenger cyclic adenosine (B11128) monophosphate (cAMP). The reduction in cAMP levels leads to decreased activity of protein kinase A (PKA). PKA, when active, phosphorylates a variety of downstream targets; therefore, its inhibition by EP3 receptor activation leads to a distinct set of cellular responses.
Experimental Protocols
The following are detailed methodologies for key experiments to characterize the cellular signaling of 16-Phenoxy tetranor PGE2.
Radioligand Competition Binding Assay
This protocol is designed to determine the binding affinity (Ki) of 16-Phenoxy tetranor PGE2 for EP1 and EP3 receptors.
Materials:
-
Cells or tissues expressing EP1 or EP3 receptors
-
Radiolabeled PGE2 (e.g., [3H]PGE2)
-
This compound
-
Binding buffer (e.g., 50 mM Tris-HCl, pH 7.4, 5 mM MgCl2, 1 mM EDTA)
-
Wash buffer (ice-cold binding buffer)
-
Glass fiber filters
-
Scintillation cocktail
-
Microplate harvester and scintillation counter
Procedure:
-
Membrane Preparation:
-
Culture cells expressing the receptor of interest.
-
Harvest and wash the cells in phosphate-buffered saline (PBS).
-
Homogenize the cells in ice-cold lysis buffer.
-
Centrifuge the homogenate at low speed to remove nuclei and debris.
-
Centrifuge the supernatant at high speed to pellet the membranes.
-
Wash the membrane pellet and resuspend in binding buffer. Determine protein concentration.
-
-
Competition Binding:
-
In a 96-well plate, add membrane preparation, a fixed concentration of radiolabeled PGE2, and increasing concentrations of unlabeled 16-Phenoxy tetranor PGE2.
-
For total binding, omit the unlabeled ligand. For non-specific binding, add a high concentration of unlabeled PGE2.
-
Incubate at room temperature for a predetermined time to reach equilibrium.
-
-
Filtration and Counting:
-
Rapidly filter the incubation mixture through glass fiber filters using a microplate harvester.
-
Wash the filters with ice-cold wash buffer to remove unbound radioligand.
-
Dry the filters, add scintillation cocktail, and count the radioactivity.
-
-
Data Analysis:
-
Subtract non-specific binding from all measurements.
-
Plot the percentage of specific binding against the log concentration of 16-Phenoxy tetranor PGE2 to generate a competition curve and determine the IC50 value.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Intracellular Calcium Mobilization Assay
This protocol measures the increase in intracellular calcium following EP1 receptor activation.
Materials:
-
Cells expressing the EP1 receptor
-
Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM)
-
Assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES)
-
This compound
-
Fluorescence plate reader with an injection system
Procedure:
-
Cell Preparation:
-
Plate cells in a black-walled, clear-bottom 96-well plate and culture overnight.
-
Load the cells with a calcium-sensitive fluorescent dye according to the manufacturer's instructions.
-
-
Assay:
-
Wash the cells with assay buffer.
-
Place the plate in the fluorescence plate reader and measure the baseline fluorescence.
-
Inject a solution of 16-Phenoxy tetranor PGE2 at various concentrations.
-
Immediately begin kinetic measurement of fluorescence intensity over time.
-
-
Data Analysis:
-
Calculate the change in fluorescence from baseline for each concentration.
-
Plot the peak fluorescence change against the log concentration of 16-Phenoxy tetranor PGE2 to generate a dose-response curve and determine the EC50 value.
-
cAMP Accumulation Assay
This protocol measures the decrease in intracellular cAMP following EP3 receptor activation.
Materials:
-
Cells expressing the EP3 receptor
-
Forskolin (B1673556) (an adenylyl cyclase activator)
-
This compound
-
cAMP assay kit (e.g., HTRF, ELISA, or AlphaScreen)
-
Cell lysis buffer
Procedure:
-
Cell Treatment:
-
Plate cells and culture overnight.
-
Pre-treat the cells with varying concentrations of 16-Phenoxy tetranor PGE2 for a short period.
-
Stimulate the cells with a fixed concentration of forskolin to induce cAMP production.
-
-
Cell Lysis and cAMP Measurement:
-
Lyse the cells according to the cAMP assay kit protocol.
-
Measure the cAMP concentration in the cell lysates using the chosen assay format.
-
-
Data Analysis:
-
Calculate the percentage of inhibition of forskolin-stimulated cAMP production for each concentration of 16-Phenoxy tetranor PGE2.
-
Plot the percentage of inhibition against the log concentration of 16-Phenoxy tetranor PGE2 to generate a dose-response curve and determine the IC50 value.
-
Conclusion
While direct experimental data on this compound is not yet available, its close structural relationship to sulprostone provides a strong basis for predicting its cellular signaling mechanisms. It is hypothesized to act as a selective agonist at the EP1 and EP3 prostaglandin receptors, thereby modulating intracellular calcium and cAMP levels, respectively. The experimental protocols detailed in this guide provide a robust framework for the future characterization of this and other novel prostaglandin analogs, which will be crucial for advancing our understanding of prostanoid signaling and for the development of new therapeutic agents. Further research is warranted to definitively confirm the receptor binding profile and downstream signaling pathways of this compound.
References
Unveiling the Biological Profile of 16-Phenoxy tetranor Prostaglandin E2: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
16-Phenoxy tetranor Prostaglandin (B15479496) E2 (16-phenoxy tetranor PGE2) is a synthetic analog of prostaglandin E2 and is primarily known as the free acid form and a minor metabolite of sulprostone (B1662612).[1][2] Sulprostone, a potent uterotonic agent, is recognized for its selective agonist activity at specific prostaglandin E2 (EP) receptors.[3] Understanding the biological activity of 16-phenoxy tetranor PGE2 is intrinsically linked to the pharmacological profile of its parent compound, sulprostone. This technical guide provides a comprehensive overview of the known biological activities, receptor interactions, and signaling pathways associated with sulprostone, and by extension, offers insights into the potential activities of its metabolite, 16-phenoxy tetranor PGE2. While direct experimental data on 16-phenoxy tetranor PGE2 is limited, this document serves as a foundational resource by presenting a detailed analysis of its progenitor molecule.
Core Biological Activity: Focus on the Parent Compound, Sulprostone
Sulprostone is a selective agonist for the EP3 and EP1 subtypes of the prostaglandin E2 receptor. Its high affinity for the EP3 receptor is a defining characteristic of its pharmacological profile.
Quantitative Analysis of Sulprostone's Receptor Binding Affinity
The following table summarizes the reported binding affinities (Ki) of sulprostone for the EP1 and EP3 receptors.
| Compound | Receptor Subtype | Reported Ki (nM) | Species | Reference |
| Sulprostone | EP1 | 21 | Not Specified | |
| Sulprostone | EP3 | 0.6 | Not Specified |
Ki (Inhibition constant) is a measure of the binding affinity of a ligand to a receptor. A lower Ki value indicates a higher binding affinity.
Signaling Pathways of EP1 and EP3 Receptors
The biological effects of sulprostone, and putatively 16-phenoxy tetranor PGE2, are mediated through the activation of EP1 and EP3 receptor signaling cascades.
EP1 Receptor Signaling
The EP1 receptor is coupled to the Gq family of G proteins. Its activation leads to the stimulation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+) from the endoplasmic reticulum, leading to various cellular responses, including smooth muscle contraction.[4]
EP3 Receptor Signaling
The EP3 receptor is primarily coupled to the Gi family of G proteins. Its activation leads to the inhibition of adenylyl cyclase, which results in a decrease in intracellular cyclic AMP (cAMP) levels. Reduced cAMP levels lead to decreased protein kinase A (PKA) activity, which can influence a variety of cellular processes, including smooth muscle contraction and ion channel activity.[4]
Metabolism of Sulprostone and the Formation of 16-Phenoxy tetranor Prostaglandin E2
16-Phenoxy tetranor PGE2 is a product of the metabolism of sulprostone.[5][6] The metabolic process involves two key steps:
-
Hydrolysis: The methylsulfonamide bond in sulprostone is hydrolyzed, yielding the free carboxylic acid, which is 16-phenoxy tetranor PGE2.
-
Beta-oxidation: The carboxylic acid side chain of the prostaglandin is shortened by two rounds of beta-oxidation, resulting in a "tetranor" structure (four carbons shorter).
Biological Activity of this compound: An Extrapolation
-
Retention of Activity: The conversion of a prodrug ester to a free acid, as is the case with 16-phenoxy tetranor PGE2 from sulprostone, is often a prerequisite for biological activity. Therefore, it is plausible that the free acid form retains some level of activity at the EP receptors.
-
Impact of the "tetranor" Modification: The shortening of the alpha-chain via beta-oxidation to a "tetranor" structure can have variable effects on the activity of prostaglandins. In some cases, it can lead to a decrease in potency, while in others, it may alter receptor selectivity.
-
Role of the "Phenoxy" Group: The 16-phenoxy group is a key structural feature of sulprostone and is likely to be a significant determinant of its receptor binding and activity. The presence of this group in the metabolite suggests that it may retain a similar receptor interaction profile to the parent compound.
It is important to note that while many prostaglandin metabolites are biologically inactive, this is not a universal rule.[7] Therefore, without direct experimental evidence, the biological activity of 16-Phenoxy tetranor PGE2 remains speculative.
Experimental Protocols
The characterization of the biological activity of prostaglandin analogs like sulprostone and its metabolites typically involves a combination of in vitro receptor binding and functional assays.
Radioligand Binding Assays
These assays are used to determine the binding affinity (Ki) of a compound for a specific receptor.
General Protocol:
-
Membrane Preparation: Cell membranes expressing the target prostaglandin receptor (e.g., EP1, EP3) are prepared from recombinant cell lines or tissues.
-
Incubation: The membranes are incubated with a radiolabeled prostaglandin ligand (e.g., [3H]-PGE2) and varying concentrations of the unlabeled test compound (e.g., sulprostone or 16-phenoxy tetranor PGE2).
-
Separation: The receptor-bound and free radioligand are separated by rapid filtration.
-
Quantification: The amount of radioactivity bound to the membranes is quantified using liquid scintillation counting.
-
Data Analysis: The data is analyzed to determine the IC50 (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand), from which the Ki value is calculated.
Functional Assays
Functional assays measure the cellular response to receptor activation and are used to determine the potency (EC50) and efficacy of a compound as an agonist or antagonist.
cAMP Assays (for Gi/Gs-coupled receptors like EP3):
-
Cell Culture: Cells expressing the EP3 receptor are cultured in appropriate media.
-
Treatment: The cells are treated with varying concentrations of the test compound.
-
cAMP Measurement: Intracellular cAMP levels are measured using commercially available kits, such as those based on enzyme-linked immunosorbent assay (ELISA) or time-resolved fluorescence resonance energy transfer (TR-FRET).
-
Data Analysis: The data is plotted to generate a dose-response curve, from which the EC50 value (the concentration of the agonist that produces 50% of the maximal response) is determined.
Intracellular Calcium Mobilization Assays (for Gq-coupled receptors like EP1):
-
Cell Loading: Cells expressing the EP1 receptor are loaded with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM).
-
Stimulation: The cells are stimulated with varying concentrations of the test compound.
-
Fluorescence Measurement: Changes in intracellular calcium concentration are measured by monitoring the fluorescence of the dye using a fluorometer or a fluorescence microscope.
-
Data Analysis: The data is used to generate a dose-response curve and determine the EC50 value.
Conclusion and Future Directions
This compound is a metabolite of the potent and selective EP3/EP1 receptor agonist, sulprostone. While direct experimental data on the biological activity of this metabolite is currently lacking, its structural similarity to the parent compound suggests the potential for retained activity at EP receptors. The provided data on sulprostone's receptor binding affinities and the signaling pathways of its target receptors serve as a critical foundation for understanding the potential pharmacological profile of 16-phenoxy tetranor PGE2.
Future research should focus on the synthesis and direct biological characterization of 16-phenoxy tetranor PGE2. This would involve performing receptor binding and functional assays to determine its affinity, potency, and selectivity for the various prostaglandin receptor subtypes. Such studies would provide a definitive understanding of the contribution of this metabolite to the overall pharmacological effects of sulprostone and would be of significant value to researchers in the fields of pharmacology, drug metabolism, and medicinal chemistry.
References
- 1. caymanchem.com [caymanchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Bioanalysis of sulprostone, a prostaglandin E2 analogue and selective EP3 agonist, in monkey plasma by liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. What is the mechanism of Sulprostone? [synapse.patsnap.com]
- 5. Identification of the major metabolites of the prostaglandin E2-analogue sulprostone in human plasma, and isolation from urine (in vivo) and liver perfusate (in vitro) of female guinea-pigs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Metabolism of the prostaglandin fertility regulator sulprostone in monkeys - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Biological activities of 17-phenyl-18,19,20-trinorprostaglandins - PubMed [pubmed.ncbi.nlm.nih.gov]
The Structure-Activity Relationship of 16-Phenoxy Tetranor Prostaglandin E2: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the structure-activity relationship (SAR) of 16-phenoxy tetranor prostaglandin (B15479496) E2 (PGE2) and its analogs. As a synthetic derivative of the naturally occurring prostaglandin E2, this class of compounds has garnered significant interest for its therapeutic potential, primarily owing to its potent and selective activity at prostanoid receptors. This document delves into the signaling pathways, quantitative structure-activity data, and detailed experimental protocols relevant to the study of these compounds.
Prostaglandin E2 Receptor Signaling Pathways
16-Phenoxy tetranor prostaglandin E2 and its analogs exert their biological effects by interacting with the E-type prostanoid (EP) receptors, a family of four G-protein coupled receptors designated EP1, EP2, EP3, and EP4. The activation of these receptors initiates distinct downstream signaling cascades, leading to a variety of cellular responses.
-
EP1 Receptor: The EP1 receptor is coupled to the Gq protein. Upon agonist binding, it activates phospholipase C (PLC), which in turn leads to the production of inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). This signaling pathway ultimately results in an increase in intracellular calcium concentrations, leading to cellular responses such as smooth muscle contraction.[1][2]
-
EP2 and EP4 Receptors: Both EP2 and EP4 receptors are coupled to the Gs protein. Activation of these receptors stimulates adenylyl cyclase, leading to an increase in intracellular cyclic adenosine (B11128) monophosphate (cAMP) levels. This rise in cAMP activates protein kinase A (PKA), which mediates various downstream effects, often associated with smooth muscle relaxation and anti-inflammatory responses.[1][2]
-
EP3 Receptor: The EP3 receptor is primarily coupled to the Gi protein, which inhibits adenylyl cyclase, thereby decreasing intracellular cAMP levels. This action often counteracts the effects of EP2 and EP4 receptor activation and can lead to smooth muscle contraction.[1][3] Due to alternative splicing of its C-terminal tail, multiple isoforms of the EP3 receptor exist, which can couple to different G proteins, adding complexity to its signaling.[1]
Structure-Activity Relationship (SAR)
A study on 13,14-didehydro-16-phenoxy analogues of prostaglandin E1 has provided valuable quantitative data on how structural modifications influence EP receptor subtype selectivity and potency.[4] These compounds share the key 16-phenoxy feature with the topic of this guide.
Table 1: Structure-Activity Relationship of 13,14-Didehydro-16-phenoxy Prostaglandin E1 Analogs [4]
| Compound | R | R' | EP1 Agonist Activity (EC50, nM) | EP2 Agonist Activity (EC50, nM) | EP3 Agonist Activity (EC50, nM) | EP4 Agonist Activity (EC50, nM) |
| PGE1 | - | - | 1.8 | 1.2 | 0.4 | 0.5 |
| 7a | H | H | >10000 | >10000 | 1.1 | >10000 |
| 7b | CH3 | H | >10000 | >10000 | 1.3 | >10000 |
| 7c | C2H5 | H | >10000 | >10000 | 3.5 | >10000 |
| 7d | n-C3H7 | H | >10000 | >10000 | 8.2 | >10000 |
| 7e | H | CH3 | >10000 | >10000 | 0.7 | >10000 |
| 7f | CH3 | CH3 | >10000 | >10000 | 0.9 | >10000 |
Data from a study on 13,14-didehydro-16-phenoxy PGE1 analogs, which demonstrates the impact of modifications on the α-chain and ω-chain on EP receptor selectivity and potency.
Key SAR Observations:
-
Omega (ω) Chain: The presence of a phenoxy group at the C-16 position is a critical determinant for high EP3 receptor affinity and selectivity.
-
Alpha (α) Chain: Modification of the carboxylic acid at the C-1 position significantly impacts activity. For instance, the conversion of the carboxylic acid to a methylsulfonamide in sulprostone (B1662612) maintains potent EP3/EP1 agonism. The data in Table 1 shows that modifications to the R and R' groups of the alpha chain can be made while retaining high and selective EP3 agonist activity.
-
Core Scaffold: The prostaglandin E scaffold, with its characteristic cyclopentanone (B42830) ring and hydroxyl groups at C-11 and C-15, is essential for receptor binding and activation.
Experimental Protocols
The characterization of 16-phenoxy tetranor PGE2 analogs involves a variety of in vitro assays to determine their binding affinity and functional activity at the different EP receptor subtypes.
Prostaglandin EP Receptor Binding Assay (Radioligand)
This assay measures the ability of a test compound to displace a radiolabeled ligand from the EP receptor, providing a measure of its binding affinity (Ki).
Methodology:
-
Membrane Preparation:
-
Culture cells stably expressing the human EP receptor subtype of interest (e.g., HEK293 or CHO cells).
-
Harvest the cells and homogenize them in a cold buffer (e.g., Tris-HCl with protease inhibitors).
-
Centrifuge the homogenate at a low speed to remove nuclei and cellular debris.
-
Centrifuge the supernatant at a high speed to pellet the cell membranes.
-
Wash the membrane pellet and resuspend it in a binding buffer. Determine the protein concentration using a suitable method (e.g., BCA assay).
-
-
Binding Reaction:
-
In a 96-well plate, combine the cell membrane preparation, a radiolabeled prostaglandin (e.g., [3H]-PGE2), and varying concentrations of the unlabeled test compound.
-
To determine non-specific binding, a parallel set of wells should contain a high concentration of an unlabeled standard prostaglandin.
-
Incubate the plate at a controlled temperature (e.g., room temperature or 30°C) for a sufficient time to reach equilibrium.
-
-
Separation and Detection:
-
Rapidly filter the contents of each well through a glass fiber filter mat using a cell harvester to separate the bound from the free radioligand.
-
Wash the filters with cold binding buffer to remove any unbound radioligand.
-
Dry the filters and add a scintillation cocktail.
-
Measure the radioactivity retained on the filters using a scintillation counter.
-
-
Data Analysis:
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding against the logarithm of the test compound concentration.
-
Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) from the resulting sigmoidal curve.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Functional Assay: cAMP Measurement for EP2, EP3, and EP4 Receptors
This assay measures the ability of a test compound to modulate the intracellular levels of cAMP, indicating its agonist or antagonist activity at Gs-coupled (EP2, EP4) or Gi-coupled (EP3) receptors.
Methodology:
-
Cell Culture:
-
Plate cells expressing the EP receptor of interest in a 96-well plate and grow to confluency.
-
-
Compound Incubation:
-
Pre-incubate the cells with a phosphodiesterase inhibitor (e.g., IBMX) to prevent the degradation of cAMP.
-
For agonist testing, add varying concentrations of the test compound.
-
For antagonist testing, pre-incubate the cells with the test compound before adding a known EP receptor agonist.
-
For EP3 receptor agonist testing, the cells are typically stimulated with forskolin (B1673556) (an adenylyl cyclase activator) to induce a measurable level of cAMP, and the ability of the EP3 agonist to inhibit this increase is measured.
-
-
Cell Lysis and cAMP Detection:
-
Lyse the cells to release the intracellular cAMP.
-
Measure the cAMP concentration in the cell lysates using a competitive immunoassay, such as a Homogeneous Time-Resolved Fluorescence (HTRF) or an Enzyme-Linked Immunosorbent Assay (ELISA) based kit.
-
-
Data Analysis:
-
Generate a standard curve using known concentrations of cAMP.
-
Calculate the concentration of cAMP in each sample from the standard curve.
-
For agonists, plot the cAMP concentration against the logarithm of the test compound concentration to determine the EC50 value (the concentration that produces 50% of the maximal response).
-
For antagonists, determine the shift in the agonist dose-response curve to calculate the antagonist's potency (pA2 or Kb).
-
Functional Assay: Intracellular Calcium Mobilization for EP1 Receptors
This assay measures the ability of a test compound to increase intracellular calcium levels, indicating its agonist activity at the Gq-coupled EP1 receptor.
Methodology:
-
Cell Preparation:
-
Culture cells expressing the EP1 receptor in a 96-well plate.
-
Load the cells with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM).
-
-
Compound Addition and Signal Detection:
-
Place the plate in a fluorescence plate reader.
-
Inject varying concentrations of the test compound into the wells.
-
Measure the change in fluorescence intensity over time, which corresponds to the change in intracellular calcium concentration.
-
-
Data Analysis:
-
Plot the peak fluorescence response against the logarithm of the test compound concentration.
-
Determine the EC50 value from the resulting dose-response curve.
-
Conclusion
The this compound scaffold represents a promising platform for the development of potent and selective EP receptor modulators. The structure-activity relationships, primarily driven by modifications to the omega and alpha chains, have led to the identification of highly selective EP3 receptor agonists. A thorough understanding of the underlying signaling pathways and the application of robust in vitro assays are crucial for the continued exploration and optimization of these compounds for various therapeutic applications. Future research in this area will likely focus on further refining the selectivity profiles of these analogs and exploring their in vivo efficacy in relevant disease models.
References
- 1. scispace.com [scispace.com]
- 2. The EP1/EP3 receptor agonist 17-pt-PGE2 acts as an EP4 receptor agonist on endothelial barrier function and in a model of LPS-induced pulmonary inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Prostaglandin receptor EP3 regulates cell proliferation and migration with impact on survival of endometrial cancer patients - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
In Vitro Effects of 16-Phenoxy tetranor Prostaglandin E2: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
16-Phenoxy tetranor Prostaglandin (B15479496) E2 is a synthetic analog of Prostaglandin E2 (PGE2). It is the principal active metabolite of sulprostone (B1662612), a potent uterotonic agent.[1][2] Understanding the in vitro effects of this compound is crucial for elucidating its mechanism of action and for the development of novel therapeutics targeting prostaglandin signaling pathways. This technical guide provides a comprehensive overview of the in vitro pharmacology of 16-Phenoxy tetranor Prostaglandin E2, with a focus on its receptor interactions, downstream signaling, and relevant experimental protocols.
Physicochemical Properties
| Property | Value |
| Chemical Formula | C22H28O6 |
| Molecular Weight | 388.5 g/mol [1] |
| CAS Number | 54382-74-0[1] |
| Synonyms | 16-phenoxy tetranor PGE2 |
| Appearance | A solution in methyl acetate[1] |
| Solubility | DMF: 100 mg/ml, DMSO: 100 mg/ml, Ethanol: 100 mg/ml, PBS (pH 7.2): 0.8 mg/ml[1] |
Receptor Binding and Affinity
Direct quantitative in vitro binding data for this compound is limited in publicly available literature. However, as it is the active form of sulprostone, the receptor binding profile of sulprostone can be considered a strong indicator of its activity. Sulprostone is a selective agonist for the Prostaglandin E2 receptors EP1 and EP3, with a significantly higher affinity for the EP3 subtype.
| Ligand | Receptor Subtype | Ki (nM) |
| Sulprostone | EP1 | 21[3] |
| Sulprostone | EP3 | 0.6[3] |
Signaling Pathways
The activation of EP1 and EP3 receptors by this compound is expected to trigger distinct downstream signaling cascades.
EP1 Receptor Signaling: The EP1 receptor is coupled to Gq proteins. Upon agonist binding, Gq activates phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 stimulates the release of intracellular calcium from the endoplasmic reticulum, while DAG activates protein kinase C (PKC). This pathway is primarily associated with smooth muscle contraction.[4]
EP3 Receptor Signaling: The EP3 receptor is coupled to Gi proteins. Activation of Gi inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels. This reduction in cAMP can have various cellular effects, including the promotion of smooth muscle contraction by reducing the activity of protein kinase A (PKA), which would otherwise promote relaxation.
Experimental Protocols
Radioligand Binding Assay for EP Receptor Affinity
This protocol is designed to determine the binding affinity (Ki) of this compound for EP receptor subtypes.
Workflow:
Detailed Steps:
-
Cell Culture and Membrane Preparation:
-
Culture a cell line stably expressing the human EP1 or EP3 receptor subtype.
-
Harvest the cells and homogenize them in a cold buffer.
-
Centrifuge the homogenate at a low speed to remove nuclei and debris.
-
Centrifuge the supernatant at a high speed to pellet the cell membranes.
-
Resuspend the membrane pellet in a suitable buffer and determine the protein concentration.
-
-
Binding Assay:
-
In a multi-well plate, add the cell membrane preparation, a fixed concentration of a suitable radioligand (e.g., [³H]PGE2), and a range of concentrations of unlabeled this compound.
-
Incubate the plate at a controlled temperature for a sufficient time to reach equilibrium.
-
-
Filtration and Quantification:
-
Rapidly filter the contents of each well through a glass fiber filter to separate the membrane-bound radioligand from the free radioligand.
-
Wash the filters with cold buffer to remove non-specifically bound radioactivity.
-
Place the filters in scintillation vials with scintillation fluid and count the radioactivity using a liquid scintillation counter.
-
-
Data Analysis:
-
Plot the percentage of specific binding against the logarithm of the competitor concentration.
-
Use non-linear regression analysis to fit the data to a sigmoidal dose-response curve and determine the IC50 value.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
In Vitro Smooth Muscle Contraction Assay
This assay measures the contractile effect of this compound on isolated smooth muscle tissue.
Workflow:
Detailed Steps:
-
Tissue Preparation:
-
Isolate a suitable smooth muscle tissue, such as a strip of myometrium or a vascular ring.
-
Place the tissue in a dissecting dish containing cold, oxygenated physiological salt solution (e.g., Krebs-Henseleit solution).
-
-
Mounting and Equilibration:
-
Mount the tissue strip vertically in an organ bath filled with physiological salt solution, maintained at 37°C and continuously bubbled with a gas mixture (e.g., 95% O2, 5% CO2).
-
Attach one end of the tissue to a fixed support and the other end to a force-displacement transducer.
-
Apply a resting tension to the tissue and allow it to equilibrate for a period of time until a stable baseline is achieved.
-
-
Experimental Procedure:
-
Add this compound to the organ bath in a cumulative manner, increasing the concentration in logarithmic steps.
-
Allow the tissue to respond to each concentration until a stable plateau is reached before adding the next concentration.
-
Record the isometric tension generated by the tissue at each concentration.
-
-
Data Analysis:
-
Express the contractile response at each concentration as a percentage of the maximum response obtained.
-
Plot the percentage of maximum response against the logarithm of the agonist concentration to generate a concentration-response curve.
-
Use non-linear regression to fit the data and determine the EC50 (the concentration that produces 50% of the maximal response).
-
cAMP Immunoassay
This protocol is used to measure the effect of this compound on intracellular cyclic AMP levels, which is indicative of EP3 receptor activation (inhibition of adenylyl cyclase).
Workflow:
Detailed Steps:
-
Cell Culture:
-
Plate cells expressing the EP3 receptor in a multi-well plate and grow to a suitable confluency.
-
-
Cell Treatment:
-
Pre-incubate the cells with a phosphodiesterase inhibitor (e.g., IBMX) to prevent the degradation of cAMP.
-
Stimulate the cells with an adenylyl cyclase activator (e.g., forskolin) to induce a measurable level of cAMP production.
-
Concurrently, treat the cells with a range of concentrations of this compound.
-
Incubate for a defined period at 37°C.
-
-
Cell Lysis:
-
Aspirate the medium and lyse the cells using the lysis buffer provided in the immunoassay kit.
-
-
cAMP Measurement:
-
Perform a competitive enzyme-linked immunosorbent assay (ELISA) or a homogeneous time-resolved fluorescence (HTRF) assay according to the manufacturer's instructions. In these assays, the cAMP from the cell lysate competes with a labeled cAMP for binding to a specific antibody. The signal generated is inversely proportional to the amount of cAMP in the sample.
-
-
Data Analysis:
-
Generate a standard curve using known concentrations of cAMP.
-
Determine the cAMP concentration in each sample from the standard curve.
-
Plot the percentage of inhibition of forskolin-stimulated cAMP production against the logarithm of the this compound concentration.
-
Calculate the IC50 value from the resulting dose-response curve.
-
Conclusion
This compound, as the active metabolite of sulprostone, is a potent agonist of EP1 and EP3 receptors. Its in vitro effects are characterized by the stimulation of intracellular calcium release via the EP1 receptor and the inhibition of cAMP production through the EP3 receptor, both of which can lead to smooth muscle contraction. The experimental protocols detailed in this guide provide a framework for the quantitative assessment of its pharmacological properties. Further research directly characterizing the in vitro profile of this compound is warranted to fully understand its therapeutic potential and off-target effects.
References
The Dual-Faceted Role of 16-Phenoxy tetranor Prostaglandin E2 in Cancer Cell Lines: An In-Depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Prostaglandin E2 (PGE2), a principal product of the cyclooxygenase (COX) pathway, is a pivotal signaling molecule implicated in a myriad of physiological and pathological processes, including cancer. Its role in tumorigenesis is multifaceted, influencing cell proliferation, apoptosis, angiogenesis, and immune surveillance. 16-Phenoxy tetranor Prostaglandin E2 is the free acid form of sulprostone, a synthetic analog of PGE2. Sulprostone is recognized as a potent agonist for the E-type prostanoid receptors 1 (EP1) and 3 (EP3). While direct research on the effects of this compound on cancer cell lines is limited, a comprehensive understanding of its potential impact can be extrapolated from the well-documented signaling pathways of the EP1 and EP3 receptors. This technical guide provides an in-depth analysis of these pathways in the context of cancer, summarizing key quantitative data and experimental protocols to inform future research and drug development.
EP1 Receptor Signaling in Cancer: A Pro-Tumorigenic Axis
The EP1 receptor is coupled to the Gαq protein subunit, and its activation by PGE2 or its analogs initiates a signaling cascade that generally promotes cancer progression. This pathway is characterized by an increase in intracellular calcium levels and the activation of protein kinase C (PKC), which in turn can modulate a variety of downstream effectors.
Signaling Pathway
Activation of the EP1 receptor leads to the stimulation of phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of calcium from intracellular stores, while DAG activates PKC. This cascade can then lead to the activation of several other signaling pathways, including:
-
c-Src and Epidermal Growth Factor Receptor (EGFR) Transactivation: EP1 signaling can lead to the transactivation of EGFR, a key driver of cell proliferation and survival in many cancers.
-
Mitogen-Activated Protein Kinase (MAPK) Pathway: The activation of PKC can lead to the stimulation of the MAPK/ERK pathway, which is crucial for cell proliferation and differentiation.
-
Nuclear Factor-kappa B (NF-κB) Pathway: EP1 signaling has been shown to activate NF-κB, a transcription factor that promotes the expression of genes involved in inflammation, cell survival, and proliferation.
An In-depth Technical Guide on the Core Role of 16-Phenoxy tetranor Prostaglandin E2 in Inflammation
For Researchers, Scientists, and Drug Development Professionals
Abstract
16-Phenoxy tetranor Prostaglandin (B15479496) E2 (PGE2) is a synthetic analog of Prostaglandin E2 and the primary active metabolite of sulprostone (B1662612). While its role in uterine contraction is well-established, its specific functions in the inflammatory process are not extensively documented in publicly available literature. This guide synthesizes the current understanding of its parent compounds, sulprostone and endogenous PGE2, to infer the potential role of 16-Phenoxy tetranor PGE2 in inflammation. We will explore its likely receptor interactions, downstream signaling pathways, and potential effects on immune cells, based on the known pharmacology of related compounds. This document also provides hypothetical experimental frameworks for future investigation into its direct inflammatory or anti-inflammatory properties.
Introduction to 16-Phenoxy tetranor Prostaglandin E2
This compound is the free acid form of sulprostone, created by the hydrolysis of the methylsulfonamide bond.[1][2][3] It is a minor metabolite found in human plasma following the parenteral administration of sulprostone.[1][2][3] Chemically, it is a derivative of the endogenous inflammatory mediator, Prostaglandin E2.
Sulprostone itself is a synthetic PGE2 analog primarily recognized for its potent uterotonic effects, making it useful in obstetrics and gynecology for the induction of labor and management of postpartum hemorrhage.[4][5][6] Its mechanism of action is primarily through the activation of specific prostaglandin E receptors (EP receptors).
Due to a significant lack of direct research on the inflammatory role of 16-Phenoxy tetranor PGE2, this guide will extrapolate its potential functions based on the receptor binding profile of sulprostone and the well-documented, complex role of PGE2 in inflammation.
Inferred Mechanism of Action in Inflammation
The inflammatory effects of prostaglandins (B1171923) are mediated by their interaction with a family of G-protein coupled receptors known as EP receptors. There are four subtypes: EP1, EP2, EP3, and EP4, each linked to distinct intracellular signaling pathways.
Receptor Binding Profile of the Parent Compound, Sulprostone
Sulprostone is characterized as a selective agonist for the EP3 receptor and, to a lesser extent, the EP1 receptor .[4][7][8] It displays significantly lower affinity for EP2 and EP4 receptors. Therefore, it is hypothesized that its active metabolite, 16-Phenoxy tetranor PGE2, would exhibit a similar receptor preference.
The Dichotomous Role of PGE2 in Inflammation
Prostaglandin E2 is a pivotal lipid mediator with a well-established, yet complex and often contradictory, role in inflammation. Its effects are highly context-dependent, varying with the local cellular and cytokine environment, and the specific EP receptor subtypes expressed on target cells.[9][10]
-
Pro-inflammatory Effects: PGE2 can promote classical signs of inflammation. It acts as a potent vasodilator, increasing blood flow and contributing to edema and swelling.[10] It also sensitizes sensory nerve endings, contributing to pain (hyperalgesia).[10] Activation of EP1 and EP3 receptors can, in some contexts, promote inflammatory responses.
-
Anti-inflammatory and Immunosuppressive Effects: Conversely, PGE2 can exert powerful anti-inflammatory and immunosuppressive functions, which are crucial for the resolution of inflammation.[10][11][12] These effects are often mediated through EP2 and EP4 receptors, which typically signal through an increase in intracellular cyclic AMP (cAMP).[9][12] PGE2 can inhibit the production of pro-inflammatory cytokines like TNF-α from macrophages and suppress the function of various immune cells, including T cells and natural killer (NK) cells.[13][14][15]
Hypothesized Role of 16-Phenoxy tetranor PGE2
Based on its lineage from the EP3/EP1-selective agonist sulprostone, 16-Phenoxy tetranor PGE2 is likely to mediate its effects primarily through these two receptors.
-
EP1 Receptor Activation: The EP1 receptor is coupled to the Gq protein, and its activation leads to an increase in intracellular calcium ([Ca2+]). This pathway is often associated with pro-inflammatory actions, such as smooth muscle contraction.
-
EP3 Receptor Activation: The EP3 receptor is more complex, with multiple splice variants that can couple to different G proteins. Most commonly, it couples to Gi, which inhibits adenylyl cyclase and leads to a decrease in intracellular cAMP. This reduction in cAMP can counteract the immunosuppressive effects seen with EP2/EP4 activation and, in certain immune cells, may promote inflammatory responses.
Given this receptor profile, it is plausible that 16-Phenoxy tetranor PGE2 may contribute to the pro-inflammatory aspects of the prostaglandin response , such as smooth muscle contraction and potentially modulating the activity of certain immune cells in a manner distinct from the classic anti-inflammatory effects of PGE2 mediated by EP2/EP4. However, without direct experimental evidence, this remains a hypothesis.
Signaling Pathways
The signaling cascades initiated by the activation of EP1 and EP3 receptors are central to understanding the potential effects of 16-Phenoxy tetranor PGE2.
Diagram: Inferred Signaling Pathway for 16-Phenoxy tetranor PGE2
Caption: Inferred signaling of 16-Phenoxy tetranor PGE2 via EP1 and EP3 receptors.
Quantitative Data and Experimental Protocols
Direct quantitative data on the effects of 16-Phenoxy tetranor PGE2 on inflammatory markers is not available in the reviewed literature. However, we can summarize the known effects of activating its inferred target receptors, EP1 and EP3.
Table 1: Summary of Inflammatory Effects Mediated by EP1 and EP3 Receptors
| Receptor | Primary Signaling Pathway | General Role in Inflammation | Specific Examples |
| EP1 | Gq → PLC → ↑ [Ca2+] | Generally Pro-inflammatory | - Contributes to fever and hyperalgesia.- Can mediate smooth muscle contraction. |
| EP3 | Gi → ↓ cAMP | Complex and Context-Dependent | - Can inhibit the release of some neurotransmitters.- May contribute to fever.- Can have both pro- and anti-inflammatory effects on different immune cells. |
Proposed Experimental Protocol: In Vitro Macrophage Cytokine Assay
To directly assess the inflammatory properties of 16-Phenoxy tetranor PGE2, a foundational experiment would be to measure its effect on cytokine production in immune cells.
Objective: To determine the effect of 16-Phenoxy tetranor PGE2 on the production of pro-inflammatory (TNF-α, IL-6) and anti-inflammatory (IL-10) cytokines by lipopolysaccharide (LPS)-stimulated macrophages.
Materials:
-
RAW 264.7 murine macrophage cell line or primary human monocyte-derived macrophages (hMDMs).
-
Cell culture medium (e.g., DMEM with 10% FBS).
-
Lipopolysaccharide (LPS) from E. coli.
-
This compound (in a suitable solvent like DMSO).
-
ELISA kits for mouse/human TNF-α, IL-6, and IL-10.
-
Cell viability assay (e.g., MTT or PrestoBlue).
Methodology:
-
Cell Seeding: Seed macrophages in a 24-well plate at a density of 5 x 10^5 cells/well and allow them to adhere overnight.
-
Pre-treatment: Remove the medium and replace it with fresh medium containing various concentrations of 16-Phenoxy tetranor PGE2 (e.g., 1 nM, 10 nM, 100 nM, 1 µM) or vehicle control (DMSO). Incubate for 1 hour.
-
Stimulation: Add LPS to a final concentration of 100 ng/mL to all wells except the unstimulated control.
-
Incubation: Incubate the plate for a defined period (e.g., 6 hours for TNF-α, 24 hours for IL-6 and IL-10).
-
Supernatant Collection: Centrifuge the plate to pellet any detached cells and carefully collect the supernatant for cytokine analysis.
-
Cytokine Quantification: Measure the concentration of TNF-α, IL-6, and IL-10 in the supernatants using specific ELISA kits according to the manufacturer's instructions.
-
Viability Assessment: In a parallel plate, perform a cell viability assay to ensure that the observed effects are not due to cytotoxicity of the compound.
-
Data Analysis: Normalize cytokine concentrations to the vehicle control and analyze for statistically significant differences using appropriate tests (e.g., ANOVA).
Diagram: Experimental Workflow for Macrophage Cytokine Assay
Caption: Workflow for assessing the effect of the compound on cytokine production.
Conclusion and Future Directions
The role of this compound in inflammation is currently undefined by direct experimental evidence. As the active metabolite of the EP3/EP1-selective agonist sulprostone, it is hypothesized to exert primarily pro-inflammatory effects, in contrast to the more established dual pro- and anti-inflammatory roles of its parent molecule, PGE2.
This guide provides a foundational understanding based on inference and highlights a significant knowledge gap. Future research should prioritize direct investigation into this compound's activities. Key areas for future study include:
-
Receptor Binding Assays: To definitively confirm its binding affinity and selectivity for the full panel of EP receptors.
-
In Vitro Immune Cell Assays: To expand upon the proposed protocol by examining its effects on other immune cells such as T-lymphocytes, neutrophils, and dendritic cells.
-
In Vivo Inflammation Models: To assess its effects in established animal models of inflammation, such as carrageenan-induced paw edema or LPS-induced systemic inflammation, measuring inflammatory markers and cell infiltration.
Elucidating the precise role of 16-Phenoxy tetranor PGE2 will provide a more complete understanding of the pharmacology of sulprostone and could potentially uncover novel modulators of the complex prostaglandin signaling network in inflammation.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. caymanchem.com [caymanchem.com]
- 3. This compound CAS#: 54382-74-0 [m.chemicalbook.com]
- 4. What is the mechanism of Sulprostone? [synapse.patsnap.com]
- 5. What is Sulprostone used for? [synapse.patsnap.com]
- 6. go.drugbank.com [go.drugbank.com]
- 7. mims.com [mims.com]
- 8. Sulprostone - Wikipedia [en.wikipedia.org]
- 9. Prostaglandins and Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Multifaceted roles of PGE2 in inflammation and cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 11. ANTI-INFLAMMATORY PROPERTIES OF PROSTAGLANDIN E2: DELETION OF MICROSOMAL PROSTAGLANDIN E SYNTHASE-1 EXACERBATES NON-IMMUNE INFLAMMATORY ARTHRITIS IN MICE - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Prostaglandin E2 inhibits the release of tumor necrosis factor-alpha, rather than interleukin 1 beta, from human macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Prostaglandin E₂ impacts multiple stages of the natural killer cell antitumor immune response - PubMed [pubmed.ncbi.nlm.nih.gov]
A Technical Guide to 16-Phenoxy tetranor Prostaglandin E2 and Its EP Receptor Selectivity Profile
Authored for: Researchers, Scientists, and Drug Development Professionals
Introduction
Prostaglandin (B15479496) E2 (PGE2), an eicosanoid derived from arachidonic acid, is a principal mediator in a myriad of physiological and pathological processes, including inflammation, pain, fever, and tissue homeostasis. Its diverse biological activities are transduced by a family of four distinct G protein-coupled receptors (GPCRs): EP1, EP2, EP3, and EP4. Each receptor subtype is coupled to a unique intracellular signaling cascade, allowing for a complex and often opposing regulatory network.
-
EP1 Receptor: Couples to Gq proteins, leading to an increase in intracellular calcium ([Ca2+]i).[1]
-
EP2 Receptor: Couples to Gs proteins, activating adenylyl cyclase and increasing cyclic AMP (cAMP) levels.[2]
-
EP3 Receptor: Primarily couples to Gi proteins, inhibiting adenylyl cyclase and decreasing cAMP levels.[1]
-
EP4 Receptor: Couples to Gs proteins, increasing cAMP levels, but can also engage alternative pathways like the PI3K/Akt pathway.[3][4]
Understanding the selectivity of ligands for these receptors is paramount for developing targeted therapeutics with improved efficacy and reduced side effects. This guide provides an in-depth technical overview of 16-Phenoxy tetranor Prostaglandin E2, a key synthetic prostanoid, focusing on its selectivity profile for the EP receptors and the experimental methodologies used for its characterization.
Compound Profile: this compound
This compound is the free acid form and a primary active metabolite of Sulprostone.[5][6] Sulprostone is a synthetic PGE2 analog developed for its potent biological activities. The phenoxy group at the 16-position renders the molecule resistant to metabolic degradation, prolonging its activity.
| Property | Value |
| Systematic Name | (Z)-7-[(1R,2R,3R)-3-hydroxy-2-[(E,3R)-3-hydroxy-4-phenoxybut-1-enyl]-5-oxocyclopentyl]hept-5-enoic acid |
| Common Synonyms | 16-phenoxy tetranor PGE2 |
| CAS Number | 54382-74-0 |
| Molecular Formula | C₂₂H₂₈O₆ |
| Molecular Weight | 388.45 g/mol |
EP Receptor Signaling Pathways
The activation of EP receptors by a ligand like 16-Phenoxy tetranor PGE2 initiates distinct downstream signaling events. The canonical pathway for each receptor is illustrated below.
Figure 1. Canonical G protein signaling pathways for EP receptor subtypes.
EP Receptor Selectivity Profile
As the active metabolite of sulprostone, 16-Phenoxy tetranor PGE2 shares its receptor selectivity profile. Sulprostone is characterized as a potent and selective agonist for the EP3 receptor, with a secondary, lower affinity for the EP1 receptor, and negligible interaction with EP2 and EP4 receptors.[7] This makes it a valuable tool for studying the physiological roles of EP1 and, particularly, EP3 receptor activation.
| Receptor Subtype | Binding Affinity (Ki, nM)¹ | Functional Activity (IC50, nM)² | Primary Signaling Pathway |
| EP1 | 21[7] | Not widely reported | Gq (↑ [Ca2+]i) |
| EP2 | >1000 (Implied) | No significant activity | Gs (↑ cAMP) |
| EP3 | 0.6[7] | 0.15 - 0.20[8] | Gi (↓ cAMP) |
| EP4 | >1000 (Implied) | No significant activity | Gs (↑ cAMP) |
¹ Binding affinity data is for Sulprostone, the parent compound of 16-Phenoxy tetranor PGE2, determined in CHO cells expressing the recombinant receptors.[7] ² Functional activity represents the potency for inhibiting forskolin-stimulated cAMP formation in CHO cells expressing EP3 isoforms.[8]
Experimental Protocols
The characterization of a ligand's receptor selectivity profile involves a multi-step process combining binding and functional assays.
Figure 2. General experimental workflow for determining EP receptor selectivity.
Radioligand Binding Assays (Affinity Determination)
These assays measure the affinity (Ki) of a test compound by quantifying its ability to compete with a radiolabeled ligand for binding to the receptor.
-
Principle: A fixed concentration of a high-affinity radioligand (e.g., [³H]-PGE2) is incubated with receptor-expressing cell membranes in the presence of varying concentrations of the unlabeled test compound (16-Phenoxy tetranor PGE2). The concentration of the test compound that inhibits 50% of the specific binding of the radioligand is determined (IC50) and used to calculate the inhibitory constant (Ki).
-
Key Materials:
-
Cell membranes from HEK293 or CHO cells stably expressing a single human EP receptor subtype.
-
Radioligand: [³H]-Prostaglandin E2.
-
Assay Buffer: e.g., 50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4.
-
Glass fiber filters (e.g., GF/C) presoaked in polyethyleneimine (PEI) to reduce non-specific binding.
-
Scintillation cocktail.
-
-
Protocol Outline:
-
Reaction Setup: In a 96-well plate, combine cell membranes (10-20 µg protein), [³H]-PGE2 (at a concentration near its Kd, e.g., 1-3 nM), and a range of concentrations of 16-Phenoxy tetranor PGE2 (e.g., 10⁻¹¹ M to 10⁻⁵ M).
-
Control Wells: Include wells for "total binding" (no competitor) and "non-specific binding" (a high concentration of unlabeled PGE2, e.g., 10 µM).
-
Incubation: Incubate the plate at room temperature for 60-120 minutes to reach equilibrium.
-
Filtration: Rapidly filter the contents of each well through the glass fiber filters using a cell harvester. This separates the membrane-bound radioligand from the free radioligand.
-
Washing: Wash the filters multiple times with ice-cold assay buffer to remove unbound radioactivity.
-
Counting: Place the filters in scintillation vials, add scintillation cocktail, and quantify the radioactivity using a liquid scintillation counter.
-
Data Analysis:
-
Calculate Specific Binding = Total Binding - Non-specific Binding.
-
Plot the percent specific binding against the log concentration of the test compound and fit to a sigmoidal dose-response curve to determine the IC50.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
-
Functional Second Messenger Assays (Potency & Efficacy)
Functional assays measure the biological response following receptor activation, determining whether a compound is an agonist or antagonist and its potency (EC50 or IC50).
-
Principle: This assay quantifies changes in intracellular cAMP levels. For Gs-coupled receptors (EP2, EP4), an agonist will increase cAMP. For Gi-coupled receptors (EP3), an agonist will inhibit the cAMP production stimulated by an adenylyl cyclase activator like forskolin (B1673556).
-
Key Materials:
-
Whole cells expressing the EP receptor of interest.
-
Stimulation buffer containing a phosphodiesterase (PDE) inhibitor (e.g., IBMX) to prevent cAMP degradation.
-
Forskolin (for Gi-coupled assays).
-
cAMP detection kit (e.g., HTRF, ELISA, or AlphaScreen).
-
-
Protocol Outline (Gi-coupled EP3 Agonist Mode):
-
Cell Plating: Seed cells expressing the EP3 receptor into 96- or 384-well plates and culture overnight.
-
Pre-incubation: Wash cells and pre-incubate with varying concentrations of 16-Phenoxy tetranor PGE2 in stimulation buffer for 15-30 minutes.
-
Stimulation: Add a fixed concentration of forskolin (e.g., 1-10 µM) to all wells to stimulate adenylyl cyclase and incubate for an additional 15-30 minutes.
-
Lysis & Detection: Lyse the cells and measure the intracellular cAMP concentration according to the detection kit manufacturer's instructions.
-
Data Analysis: Plot the cAMP concentration against the log concentration of the agonist. Fit the data to determine the IC50 value, representing the concentration at which the forskolin-stimulated cAMP response is inhibited by 50%.
-
-
Principle: This assay measures the increase in intracellular calcium concentration following the activation of Gq-coupled receptors.
-
Key Materials:
-
Whole cells expressing the EP1 receptor.
-
Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM, Fura-2 AM).
-
Assay buffer (e.g., Hanks' Balanced Salt Solution with HEPES).
-
A fluorescence plate reader with an integrated liquid handling system (e.g., FLIPR, FlexStation).
-
-
Protocol Outline:
-
Cell Plating: Seed cells into black-walled, clear-bottom 96- or 384-well plates.
-
Dye Loading: Incubate cells with the calcium-sensitive dye for 30-60 minutes at 37°C.
-
Assay: Place the plate in the fluorescence reader. Record a baseline fluorescence reading.
-
Compound Addition: The instrument automatically injects varying concentrations of 16-Phenoxy tetranor PGE2 into the wells.
-
Measurement: Continuously measure the fluorescence intensity over time (typically 1-3 minutes) to capture the transient increase in intracellular calcium.
-
Data Analysis: Determine the peak fluorescence response for each concentration. Plot the response against the log concentration of the agonist and fit the data to determine the EC50 value, the concentration that elicits 50% of the maximal response.
-
Summary and Conclusion
This compound, the active form of sulprostone, is a potent prostanoid with a distinct selectivity profile for the EP receptor family. Quantitative binding and functional assays demonstrate that it acts as a high-affinity agonist at the EP3 receptor and a lower-affinity agonist at the EP1 receptor, with minimal activity at EP2 and EP4 receptors. This EP3/EP1 selectivity makes it an invaluable pharmacological tool for elucidating the specific roles of these receptor pathways in health and disease, and serves as a foundational molecule in the development of more targeted prostaglandin-based therapeutics. The experimental protocols detailed herein represent the standard methodologies employed by researchers to establish such crucial selectivity profiles.
References
- 1. mdpi.com [mdpi.com]
- 2. Ligand recognition, unconventional activation, and G protein coupling of the prostaglandin E2 receptor EP2 subtype - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Single hormone or synthetic agonist induces Gs/Gi coupling selectivity of EP receptors via distinct binding modes and propagating paths - PMC [pmc.ncbi.nlm.nih.gov]
- 4. EP(4) prostanoid receptor coupling to a pertussis toxin-sensitive inhibitory G protein - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. Constitutive activity of human prostaglandin E receptor EP3 isoforms - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to 16-Phenoxy tetranor Prostaglandin E2: Discovery and History
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 16-Phenoxy tetranor Prostaglandin (B15479496) E2, a notable metabolite of the synthetic prostaglandin E2 analog, Sulprostone. The document details its discovery, the historical context of its identification, and the analytical methodologies employed for its characterization. While specific biological activity data for this metabolite remains limited, this guide explores its potential interactions with prostaglandin E2 receptors by detailing their established signaling pathways. This paper aims to be a foundational resource for researchers in pharmacology and drug development, highlighting areas for future investigation into the therapeutic potential of this compound.
Discovery and Historical Context
The discovery of 16-Phenoxy tetranor Prostaglandin E2 is intrinsically linked to the clinical development and metabolic studies of Sulprostone , a synthetic analog of Prostaglandin E2 (PGE2).[1][2][3][4][5][6] Sulprostone was developed for its potent uterotonic properties and has been used for the induction of labor and management of postpartum hemorrhage.[1][6]
The identification of this compound as a metabolite of Sulprostone was first reported in a seminal 1991 study by Kuhnz, Hoyer, Backhus, et al.[7] This research focused on elucidating the metabolic fate of Sulprostone in humans. The study revealed that this compound is the free acid form of Sulprostone, resulting from the hydrolysis of the methylsulfonamide bond at the C-1 position.[7][8] It was identified as a minor metabolite in human plasma following the parenteral administration of the parent drug.[7][8]
Physicochemical Properties
A summary of the key physicochemical properties of this compound is provided in the table below.
| Property | Value | Reference |
| Chemical Name | 9-oxo-11α,15R-dihydroxy-16-phenoxy-17,18,19,20-tetranor-prosta-5Z,13E-dien-1-oic acid | [8] |
| Molecular Formula | C22H28O6 | [8] |
| Molecular Weight | 388.5 g/mol | [8] |
| CAS Number | 54382-74-0 | [8] |
Experimental Protocols for Identification
The identification of this compound as a metabolite of Sulprostone involved a combination of sophisticated analytical techniques, as detailed by Kuhnz et al. (1991).
Sample Preparation and Extraction
-
Biological Matrix: Human plasma.
-
Extraction: The plasma samples were subjected to solid-phase extraction (SPE) to isolate the prostaglandins (B1171923) and their metabolites from other plasma components.
Chromatographic Separation
-
High-Performance Liquid Chromatography (HPLC): The extracted samples were analyzed by reversed-phase HPLC to separate the various metabolites of Sulprostone. A gradient elution with a suitable mobile phase (e.g., acetonitrile/water with a pH modifier) was employed to achieve optimal separation.
Spectroscopic Characterization
-
Mass Spectrometry (MS): The fractions collected from HPLC were analyzed by mass spectrometry to determine the molecular weight of the isolated compounds.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H-NMR spectroscopy was used to elucidate the chemical structure of the metabolites, confirming the loss of the methylsulfonamide group and the presence of a carboxylic acid.
-
Infrared (IR) Spectroscopy: IR spectroscopy provided information about the functional groups present in the molecule, further confirming its structure.
A generalized workflow for the identification of this compound is depicted in the following diagram.
Potential Signaling Pathways
As a structural analog of Prostaglandin E2, this compound is expected to exert its biological effects through the four main PGE2 receptor subtypes: EP1, EP2, EP3, and EP4. These are G-protein coupled receptors (GPCRs) that trigger distinct intracellular signaling cascades.[9] The specific receptor binding affinities and functional activities of this compound have not yet been reported in the literature. However, understanding the general PGE2 signaling pathways provides a framework for predicting its potential cellular effects.
EP1 Receptor Signaling
The EP1 receptor is coupled to Gq proteins. Its activation leads to the stimulation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+), while DAG activates protein kinase C (PKC).
EP2 and EP4 Receptor Signaling
Both EP2 and EP4 receptors are coupled to Gs proteins. Their activation stimulates adenylyl cyclase (AC), leading to an increase in intracellular cyclic AMP (cAMP) levels. cAMP then activates protein kinase A (PKA), which phosphorylates various downstream targets, including transcription factors like CREB (cAMP response element-binding protein).[9]
EP3 Receptor Signaling
The EP3 receptor is primarily coupled to Gi proteins, which inhibit adenylyl cyclase, leading to a decrease in intracellular cAMP levels. This counteracts the signaling from EP2 and EP4 receptors.
Future Directions and Conclusion
This compound remains an understudied metabolite of the clinically significant drug, Sulprostone. While its discovery and chemical characterization have been established, a significant knowledge gap exists regarding its pharmacological activity. Future research should focus on:
-
Chemical Synthesis: Development of a dedicated and efficient synthetic route for this compound to enable further biological studies.
-
Receptor Binding Assays: Quantitative determination of the binding affinities of this compound for each of the EP receptor subtypes.
-
Functional Assays: Characterization of the functional activity of the compound at each EP receptor (i.e., agonist, antagonist, or partial agonist/antagonist).
-
In vivo Studies: Investigation of the pharmacokinetic and pharmacodynamic properties of this compound in relevant animal models.
References
- 1. LIPID MAPS [lipidmaps.org]
- 2. The Signaling Pathway of PGE2 and Its Regulatory Role in T Cell Differentiation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Localization of functional prostaglandin E2 receptors EP3 and EP4 in the nuclear envelope - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Prostaglandin E2 receptor binding and action in human fat cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. medchemexpress.com [medchemexpress.com]
- 8. caymanchem.com [caymanchem.com]
- 9. The complex role of prostaglandin E2-EP receptor signaling in wound healing - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide on 16-Phenoxy-tetranor Prostaglandin E2 as a Sulprostone Metabolite
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 16-Phenoxy-tetranor Prostaglandin (B15479496) E2, a minor but significant metabolite of the synthetic prostaglandin E2 analogue, sulprostone (B1662612). Sulprostone is a potent uterotonic agent used in obstetrics and gynecology. Understanding its metabolic fate is crucial for a complete pharmacological profile. This document details the metabolic pathway, provides available quantitative data, outlines experimental protocols for its identification and quantification, and illustrates the relevant signaling pathways. This guide is intended to be a valuable resource for researchers, scientists, and professionals involved in drug development and metabolic studies.
Introduction
Sulprostone, a synthetic derivative of prostaglandin E2 (PGE2), is a selective agonist for the EP3 and to a lesser extent, the EP1 prostaglandin receptors.[1] Its primary clinical application is in the induction of uterine contractions.[1] The metabolism of sulprostone is a key aspect of its pharmacology, influencing its duration of action and potential for off-target effects. One of the metabolites identified in human plasma is 16-Phenoxy-tetranor Prostaglandin E2.[2] This metabolite is formed through the hydrolysis of the methylsulfonamide bond of sulprostone, resulting in the free acid form.[2] Although considered a minor metabolite, its structural similarity to PGE2 warrants a thorough investigation of its formation, activity, and analytical characterization.
Sulprostone Metabolism and Formation of 16-Phenoxy-tetranor Prostaglandin E2
The metabolism of sulprostone in humans primarily involves the formation of several metabolites. Following parenteral administration of radiolabeled sulprostone, four main metabolites have been identified in human plasma. The two major metabolites are the PGA2-analogue of sulprostone and a cyclization product of the beta-side chain with the cyclopentenone ring. The two minor metabolites are the free acids of sulprostone (16-Phenoxy-tetranor Prostaglandin E2) and its PGA2-analogue.[3]
The formation of 16-Phenoxy-tetranor Prostaglandin E2 occurs via hydrolysis of the C-1 methylsulfonamide group of sulprostone. This biotransformation is a critical step in the clearance of the parent drug. While the exact enzymes responsible for this hydrolysis in humans have not been definitively identified, in vitro studies using liver perfusates have been instrumental in isolating and identifying this metabolite.[3]
Quantitative Data
Quantitative data on the metabolism of sulprostone to 16-Phenoxy-tetranor Prostaglandin E2 is limited. It is consistently referred to as a "minor" metabolite, but precise percentages of its formation from the parent drug are not extensively documented in publicly available literature. Further pharmacokinetic studies are required to establish a more definitive quantitative profile of this metabolic pathway.
| Parameter | Value | Species | Matrix | Reference |
| Metabolite Status | Minor | Human | Plasma | [2] |
| Sulprostone Half-life | 34 (30-45) minutes | Human | Plasma | [4] |
| Peak Sulprostone Concentration (500 µg IM) | 0.25-0.77 ng/mL | Human | Plasma | [4] |
Signaling Pathways
Sulprostone exerts its physiological effects by acting as an agonist at prostaglandin E2 receptors, primarily the EP1 and EP3 subtypes. These G-protein coupled receptors (GPCRs) initiate distinct downstream signaling cascades.
EP1 Receptor Signaling
Activation of the EP1 receptor, which is coupled to the Gq alpha subunit of the G protein, stimulates phospholipase C (PLC). PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of calcium from intracellular stores, while DAG activates protein kinase C (PKC). The elevated intracellular calcium levels are a key factor in smooth muscle contraction.
References
- 1. Termination of second trimester pregnancy with laminaria and intramuscular 16 phenoxy-omega-17, 18, 19, 20 tetranor PGE2 methylsulfonylamide (sulprostone)-A randomised study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. caymanchem.com [caymanchem.com]
- 3. mdpi.com [mdpi.com]
- 4. Measuring Sulforaphane and Its Metabolites in Human Plasma: A High Throughput Method - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols: 16-Phenoxy tetranor Prostaglandin E2
For Researchers, Scientists, and Drug Development Professionals
Introduction
16-Phenoxy tetranor Prostaglandin (B15479496) E2 (16-Phenoxy tetranor PGE2) is a synthetic analog of Prostaglandin E2 (PGE2). It is the free acid form and a minor metabolite of sulprostone, a potent uterotonic agent.[1][2][3] Like its parent compound, 16-Phenoxy tetranor PGE2 is of significant interest for its pharmacological effects, particularly on smooth muscle tissue. Understanding its mechanism of action and having robust experimental protocols are crucial for its evaluation as a potential therapeutic agent.
These application notes provide an overview of the signaling pathways associated with PGE2 analogs, quantitative data on related compounds, and detailed experimental protocols for in vitro characterization.
Data Presentation
Table 1: Receptor Selectivity and Downstream Signaling of Sulprostone (Parent Compound)
| Receptor Subtype | Agonist Activity | Primary G-Protein Coupling | Intracellular Signaling Cascade | Physiological Effect (e.g., in Myometrium) |
| EP1 | Agonist | Gq | Phospholipase C (PLC) ↑, IP3 ↑, DAG ↑, Intracellular Ca2+ ↑ | Contraction |
| EP2 | Weak/None | Gs | Adenylate Cyclase ↑, cAMP ↑ | Relaxation |
| EP3 | Potent Agonist | Gi | Adenylate Cyclase ↓, cAMP ↓ | Contraction |
| EP4 | Weak/None | Gs | Adenylate Cyclase ↑, cAMP ↑ | Relaxation |
Signaling Pathway
The pharmacological effects of 16-Phenoxy tetranor Prostaglandin E2 are presumed to be mediated through the same receptors as its parent compound, sulprostone, primarily the EP1 and EP3 receptors. The activation of these G-protein coupled receptors initiates distinct downstream signaling cascades, both of which ultimately lead to an increase in smooth muscle contraction.
Caption: Signaling pathway of 16-Phenoxy tetranor PGE2 via EP1 and EP3 receptors.
Experimental Protocols
The following are representative protocols that can be adapted for the in vitro characterization of this compound.
Protocol 1: In Vitro Myometrial Contractility Assay
This protocol describes the measurement of smooth muscle contraction in isolated uterine tissue strips in response to 16-Phenoxy tetranor PGE2.
1. Materials and Reagents:
-
Isolated myometrial tissue from a suitable animal model (e.g., rat, rabbit) or human biopsy.
-
Krebs-Henseleit buffer (118 mM NaCl, 4.7 mM KCl, 1.2 mM KH2PO4, 1.2 mM MgSO4, 2.5 mM CaCl2, 25 mM NaHCO3, 11.1 mM glucose), pH 7.4.
-
This compound stock solution (e.g., 10 mM in DMSO).
-
Tissue organ bath system with isometric force transducers.
-
Carbogen (B8564812) gas (95% O2, 5% CO2).
-
Data acquisition system.
2. Procedure:
-
Prepare fresh Krebs-Henseleit buffer and continuously aerate with carbogen gas at 37°C.
-
Dissect myometrial tissue into longitudinal strips (approx. 10 mm x 2 mm) in ice-cold buffer.
-
Mount the tissue strips in the organ baths containing the aerated Krebs-Henseleit buffer at 37°C.
-
Connect the tissue strips to isometric force transducers and apply an optimal resting tension (e.g., 1-2 g).
-
Allow the tissues to equilibrate for at least 60-90 minutes, with buffer changes every 15-20 minutes.
-
Record baseline spontaneous contractile activity.
-
Prepare serial dilutions of 16-Phenoxy tetranor PGE2 in Krebs-Henseleit buffer.
-
Add the compound to the organ baths in a cumulative, concentration-dependent manner (e.g., 1 nM to 10 µM).
-
Allow the tissue to respond to each concentration until a stable contractile response is achieved before adding the next concentration.
-
Record the contractile force at each concentration.
3. Data Analysis:
-
Measure the change in contractile force from baseline at each concentration.
-
Normalize the data to a maximum response (e.g., response to a high concentration of KCl).
-
Plot the concentration-response curve and determine the EC50 value using non-linear regression analysis.
Caption: Workflow for the in vitro myometrial contractility assay.
Protocol 2: Competitive Enzyme-Linked Immunosorbent Assay (ELISA) for Receptor Binding
This protocol provides a general framework for a competitive binding assay to determine the affinity of 16-Phenoxy tetranor PGE2 for a specific EP receptor. This would typically involve using a commercially available ELISA kit for PGE2 and assessing the displacement of a labeled PGE2 by the unlabeled test compound.
1. Materials and Reagents:
-
Purified EP receptor preparation (or cell membranes expressing the receptor of interest).
-
This compound.
-
Assay buffer provided with the ELISA kit.
-
Microplate reader.
2. Procedure:
-
Prepare a standard curve using the PGE2 standard provided in the kit according to the manufacturer's instructions.
-
Prepare serial dilutions of the unlabeled competitor, 16-Phenoxy tetranor PGE2, in the assay buffer.
-
To the wells of the microplate (pre-coated with an antibody), add the EP receptor preparation, a fixed concentration of PGE2-horseradish peroxidase (HRP) conjugate (or other labeled PGE2), and the different concentrations of 16-Phenoxy tetranor PGE2.
-
Also include wells for total binding (no competitor) and non-specific binding (high concentration of unlabeled PGE2).
-
Incubate the plate as per the ELISA kit instructions to allow for competitive binding.
-
Wash the plate to remove unbound reagents.
-
Add the substrate solution (e.g., TMB) and incubate to allow for color development. The amount of color is inversely proportional to the amount of labeled PGE2 bound.
-
Stop the reaction and read the absorbance on a microplate reader at the appropriate wavelength (e.g., 450 nm).
3. Data Analysis:
-
Subtract the non-specific binding from all other readings.
-
Calculate the percentage of specific binding at each concentration of the competitor.
-
Plot the percentage of specific binding against the log concentration of 16-Phenoxy tetranor PGE2.
-
Determine the IC50 value (the concentration of the compound that inhibits 50% of the specific binding of the labeled ligand) using non-linear regression.
-
Calculate the binding affinity (Ki) using the Cheng-Prusoff equation.
Conclusion
This compound is a compound with significant potential for pharmacological activity, likely acting as a selective agonist at EP1 and EP3 receptors. The provided protocols offer a foundational approach for researchers to investigate its in vitro effects on smooth muscle contractility and receptor binding affinity. Further studies are warranted to fully elucidate its pharmacological profile and therapeutic potential.
References
- 1. What is the mechanism of Sulprostone? [synapse.patsnap.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. caymanchem.com [caymanchem.com]
- 4. In vitro characterization of prostanoid EP-receptors in the non-pregnant human myometrium - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Sulprostone - Wikipedia [en.wikipedia.org]
- 6. bio-techne.com [bio-techne.com]
- 7. ELISA Kit for Prostaglandin E2 (PGE2) | CEA538Ge | Pan-species (General) CLOUD-CLONE CORP.(CCC) [cloud-clone.com]
Application Notes and Protocols for 16-Phenoxy tetranor Prostaglandin E2 in Cell Culture
For Researchers, Scientists, and Drug Development Professionals
Introduction
16-Phenoxy tetranor Prostaglandin (B15479496) E2 is a synthetic analog of Prostaglandin E2 (PGE2). It is the free acid form of sulprostone, a potent and selective EP3 receptor agonist that also exhibits weaker agonistic activity at the EP1 receptor.[1][2][3][4][5] Understanding its interaction with these E prostanoid (EP) receptors is crucial for its application in cell culture studies. PGE2 itself is a principal product of the cyclooxygenase (COX) pathway and a key lipid mediator that regulates a wide array of physiological and pathological processes, including inflammation, immune responses, cell proliferation, and apoptosis.[6][7] The specific effects of PGE2 are mediated through its four G-protein coupled receptors: EP1, EP2, EP3, and EP4, each linked to distinct intracellular signaling cascades.[3] Given its relationship to sulprostone, 16-Phenoxy tetranor Prostaglandin E2 is a valuable tool for investigating the roles of EP1 and particularly EP3 receptor signaling in various cellular contexts.
Mechanism of Action: EP1 and EP3 Receptor Signaling
This compound is expected to elicit cellular responses primarily through the activation of EP1 and EP3 receptors.
-
EP1 Receptor Signaling: The EP1 receptor is coupled to the Gq alpha subunit of heterotrimeric G proteins. Its activation leads to the stimulation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+) stores, while DAG activates protein kinase C (PKC). This pathway is often associated with smooth muscle contraction and inflammatory responses.
-
EP3 Receptor Signaling: The EP3 receptor is unique in its ability to couple to multiple G proteins, most commonly the inhibitory G protein, Gi. Activation of the Gi pathway leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels. This reduction in cAMP can counteract the effects of signaling pathways that are stimulated by cAMP. The EP3 receptor has various splice variants that can also couple to Gq or G12/13, leading to more diverse downstream effects.
Data Presentation
Table 1: Physicochemical Properties and Storage of this compound
| Property | Value | Reference |
| Synonyms | 16-phenoxy tetranor PGE2, Free acid form of Sulprostone | [5] |
| Molecular Formula | C22H28O6 | [5] |
| Molecular Weight | 388.5 g/mol | [5] |
| Purity | ≥98% | [5] |
| Formulation | A solution in methyl acetate | [5] |
| Storage | -20°C | [5] |
| Stability | ≥ 2 years at -20°C | [5] |
Table 2: Solubility of this compound
| Solvent | Solubility | Reference |
| DMF | 100 mg/mL | [5] |
| DMSO | 100 mg/mL | [5] |
| Ethanol (B145695) | 100 mg/mL | [5] |
| PBS (pH 7.2) | 0.8 mg/mL | [5] |
Table 3: Receptor Binding Affinity of the Parent Compound, Sulprostone
| Receptor | Ki (nM) | Reference |
| EP1 | 21 | [1][2] |
| EP3 | 0.6 | [1][2] |
Note: This data is for sulprostone, the parent compound of this compound. The binding affinities of this compound itself have not been explicitly reported.
Experimental Protocols
Protocol 1: Preparation of this compound for Cell Culture
Materials:
-
This compound
-
Anhydrous Dimethyl Sulfoxide (DMSO) or Ethanol
-
Sterile phosphate-buffered saline (PBS), pH 7.2
-
Sterile microcentrifuge tubes
-
Cell culture medium appropriate for your cell line
Procedure:
-
Reconstitution of Stock Solution:
-
Based on the solubility data, this compound is highly soluble in DMSO and ethanol.[5] It is recommended to prepare a high-concentration stock solution (e.g., 10 mM) in sterile DMSO or ethanol.
-
For example, to prepare a 10 mM stock solution in DMSO:
-
Molecular Weight = 388.5 g/mol
-
To make 1 mL of a 10 mM solution, weigh out 0.3885 mg of this compound and dissolve it in 100 µL of DMSO. Adjust volume as needed based on the amount of starting material.
-
-
Vortex briefly to ensure complete dissolution.
-
-
Storage of Stock Solution:
-
Aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C for long-term storage.[5]
-
-
Preparation of Working Solution:
-
On the day of the experiment, thaw a single aliquot of the stock solution at room temperature.
-
Prepare a working solution by diluting the stock solution in serum-free cell culture medium or PBS immediately before use.
-
For example, to prepare a 10 µM working solution from a 10 mM stock, perform a 1:1000 dilution (e.g., add 1 µL of the 10 mM stock to 999 µL of medium).
-
It is crucial to ensure that the final concentration of the solvent (e.g., DMSO) in the cell culture medium is not toxic to the cells (typically ≤ 0.1%).
-
Protocol 2: General Protocol for Treating Cells with this compound
Materials:
-
Cultured cells of interest
-
Complete cell culture medium
-
Prepared working solution of this compound
-
Vehicle control (e.g., medium containing the same final concentration of DMSO or ethanol as the treatment groups)
-
Multi-well cell culture plates
Procedure:
-
Cell Seeding:
-
Seed the cells in a multi-well plate at a density appropriate for the duration of the experiment and the specific cell line.
-
Allow the cells to adhere and reach the desired confluency (typically 24-48 hours).
-
-
Cell Treatment:
-
Remove the existing culture medium from the wells.
-
Wash the cells once with sterile PBS.
-
Add the desired volume of fresh culture medium containing the final concentration of this compound to the treatment wells.
-
Add the same volume of vehicle control medium to the control wells.
-
The effective concentration will be cell-type dependent and should be determined empirically. A starting range of 1 nM to 10 µM is recommended for dose-response experiments.
-
-
Incubation:
-
Incubate the cells for the desired period (e.g., minutes for signaling studies, hours to days for proliferation or apoptosis assays). The incubation time is a critical parameter that needs to be optimized for each specific assay.
-
-
Downstream Analysis:
-
Following incubation, the cells can be harvested and processed for various downstream analyses, such as:
-
Cell Viability/Proliferation Assays: (e.g., MTT, WST-1, or cell counting)
-
Apoptosis Assays: (e.g., Annexin V/PI staining, caspase activity assays)
-
Gene Expression Analysis: (e.g., qRT-PCR, RNA-seq)
-
Protein Expression and Signaling Pathway Analysis: (e.g., Western blotting for phosphorylated proteins, ELISA for cytokine secretion)
-
Functional Assays: (e.g., migration, invasion assays)
-
-
Mandatory Visualizations
Caption: Signaling pathways of this compound via EP1 and EP3 receptors.
Caption: General experimental workflow for using this compound in cell culture.
Important Considerations
-
Cell-Type Specificity: The expression levels of EP1 and EP3 receptors can vary significantly between different cell types. It is essential to characterize the EP receptor expression profile of your cell line of interest to interpret the experimental results accurately.
-
Dose-Response and Time-Course Experiments: As with any bioactive compound, performing thorough dose-response and time-course experiments is crucial to identify the optimal concentration and incubation time for observing the desired cellular effects.
-
Use of Selective Antagonists: To confirm that the observed effects are indeed mediated by EP1 and/or EP3 receptors, the use of selective antagonists for these receptors in control experiments is highly recommended.
-
Parent Compound Comparison: For a comprehensive understanding, comparing the effects of this compound with its parent compound, sulprostone, and with the endogenous ligand, PGE2, can provide valuable insights.
By following these guidelines and protocols, researchers can effectively utilize this compound as a tool to investigate the intricate roles of EP1 and EP3 receptor signaling in their specific cellular models.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Sulprostone | Prostanoid Receptors | Tocris Bioscience [tocris.com]
- 3. Sulprostone - Wikipedia [en.wikipedia.org]
- 4. medchemexpress.com [medchemexpress.com]
- 5. caymanchem.com [caymanchem.com]
- 6. Cellular prostaglandin E2 production by membrane-bound prostaglandin E synthase-2 via both cyclooxygenases-1 and -2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Application Notes and Protocols for 16-Phenoxy tetranor Prostaglandin E2 In Vivo Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
16-Phenoxy tetranor Prostaglandin (B15479496) E2 is a synthetic analogue of Prostaglandin E2 (PGE2). PGE2 is a principal mediator of inflammation and plays a crucial role in a wide array of physiological and pathological processes, including pain, fever, and tissue repair. However, the therapeutic and research applications of native PGE2 are limited by its rapid in vivo metabolism. Stable analogues, such as 16-Phenoxy tetranor Prostaglandin E2, are designed to have a longer biological half-life, making them more suitable for in vivo studies.
This document provides detailed application notes and protocols for the in vivo use of this compound, with a focus on dosage recommendations derived from studies of closely related stable PGE2 analogues. Due to the limited availability of direct preclinical data for this compound, the provided dosage information is primarily based on studies using 16,16-dimethyl PGE2, a well-characterized stable PGE2 analogue. Researchers should use this information as a starting point and perform dose-response studies to determine the optimal concentration for their specific animal model and research question.
Data Presentation: In Vivo Dosages of a Stable PGE2 Analogue (16,16-dimethyl PGE2)
The following table summarizes in vivo dosages of 16,16-dimethyl PGE2 from various studies. This data can serve as a reference for designing experiments with this compound.
| Animal Model | Administration Route | Dosage Range | Study Focus | Reference |
| Mouse | Intraperitoneal (i.p.) | 10 µg/kg, every 12 hours for 8 days | Rescue of DSS colitis phenotype | [1] |
| Mouse | Intraperitoneal (i.p.) | 6 mg/kg, twice daily for 16 days | Hematopoietic stem cell expansion | [2] |
| Mouse | Intravenous (i.v.) | 10 µg to 10⁻⁵ µ g/mouse/day for 3-7 days | Modulation of myelopoiesis | [3] |
| Mouse | Subcutaneous (s.c.) | 10 - 40 µg per mouse | Radioprotection | [4] |
| Mouse | Subcutaneous (s.c.) | 35 µg or two doses of 20 µg per mouse | Amelioration of long-term immune suppression post-irradiation | [5] |
Signaling Pathways
Prostaglandin E2 and its analogues exert their effects by binding to four distinct G protein-coupled receptors: EP1, EP2, EP3, and EP4. These receptors are coupled to different intracellular signaling pathways, leading to a variety of cellular responses.
Caption: PGE2 Receptor Signaling Pathways.
Experimental Protocols
The following are representative protocols for the in vivo administration of a stable PGE2 analogue. These should be adapted for this compound and the specific experimental design.
Protocol 1: Preparation of Dosing Solution
Materials:
-
This compound
-
Ethanol (B145695) (absolute)
-
Phosphate-buffered saline (PBS), sterile
-
Sterile microcentrifuge tubes
-
Vortex mixer
Procedure:
-
Prepare a stock solution of this compound by dissolving it in absolute ethanol. For example, dissolve 1 mg of the compound in 100 µL of ethanol to get a 10 mg/mL stock solution.
-
For in vivo administration, dilute the stock solution in sterile PBS to the final desired concentration. The final concentration of ethanol in the dosing solution should be kept to a minimum (e.g., <2%) to avoid solvent-related effects. For example, to prepare a 10 µg/mL dosing solution from a 10 mg/mL stock, perform a serial dilution in PBS.
-
Vortex the solution thoroughly to ensure it is well-mixed.
-
Prepare fresh dosing solutions on the day of the experiment.
Protocol 2: In Vivo Administration via Intraperitoneal (i.p.) Injection in Mice
Materials:
-
Prepared dosing solution of this compound
-
Vehicle control (e.g., PBS with the same final concentration of ethanol as the dosing solution)
-
Appropriate size mice for the study
-
Sterile 1 mL syringes with 27-30 gauge needles
Procedure:
-
Weigh each mouse to determine the correct volume of the dosing solution to inject.
-
Gently restrain the mouse, exposing the abdomen.
-
Insert the needle into the lower right or left quadrant of the abdomen, avoiding the midline to prevent damage to internal organs.
-
Inject the calculated volume of the this compound dosing solution or vehicle control.
-
Return the mouse to its cage and monitor for any adverse reactions.
-
Repeat the injections according to the experimental timeline (e.g., once daily, twice daily).
Experimental Workflow
The following diagram outlines a general workflow for an in vivo study using this compound.
Caption: General In Vivo Experimental Workflow.
Important Considerations
-
Dose-Response Studies: It is critical to perform a pilot study with a range of doses to determine the optimal and non-toxic concentration of this compound for your specific animal model and experimental endpoint.
-
Vehicle Control: Always include a vehicle-treated control group to account for any effects of the solvent.
-
Animal Welfare: All animal experiments should be conducted in accordance with institutional and national guidelines for the care and use of laboratory animals. Monitor animals closely for any signs of distress or adverse effects.
-
Stability: While more stable than native PGE2, the stability of this compound in solution should be considered. It is recommended to prepare fresh solutions for each experiment.
By providing these detailed notes, tables, and protocols based on closely related compounds, we aim to facilitate the initiation of in vivo research using this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. In vivo prostaglandin E2 treatment alters the bone marrow microenvironment and preferentially expands short-term hematopoietic stem cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. In vivo modulation of murine myelopoiesis following intravenous administration of prostaglandin E2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. 16,16-Dimethyl prostaglandin E2 increases survival in mice following irradiation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. bioone.org [bioone.org]
Application Note: HPLC Analysis of 16-Phenoxy tetranor Prostaglandin E2
Audience: Researchers, scientists, and drug development professionals.
Purpose: This document provides a detailed methodology for the quantitative analysis of 16-Phenoxy tetranor Prostaglandin (B15479496) E2 (PGE2) in various sample matrices using High-Performance Liquid Chromatography (HPLC) with UV detection.
Introduction
16-Phenoxy tetranor Prostaglandin E2 is a synthetic analog of Prostaglandin E2. Accurate and reliable quantification of this compound is crucial for pharmacokinetic, metabolic, and quality control studies in drug development. This application note describes a robust HPLC method for the separation and quantification of 16-Phenoxy tetranor PGE2. The method is based on reversed-phase chromatography, which is suitable for separating moderately polar compounds like prostaglandins (B1171923).
Chemical Properties
A summary of the key chemical properties of this compound is provided in the table below.
| Property | Value | Reference |
| Formal Name | 9-oxo-11α,15R-dihydroxy-16-phenoxy-17,18,19,20-tetranor-prosta-5Z,13E-dien-1-oic acid | [1] |
| CAS Number | 54382-74-0 | [1] |
| Molecular Formula | C₂₂H₂₈O₆ | [1] |
| Molecular Weight | 388.5 g/mol | [1] |
| UV Maxima | 202, 220, 271 nm | [1] |
| Storage | -20°C | [1] |
| Stability | ≥ 2 years at -20°C | [1] |
Experimental Protocols
This section details the necessary steps for sample preparation and HPLC analysis.
For complex matrices such as plasma, serum, or cell culture supernatants, a solid-phase extraction (SPE) is recommended to remove interfering substances.[2][3][4]
Materials:
-
C18 SPE Cartridges (e.g., 100 mg)
-
2 N HCl
-
Ethanol
-
Hexane
-
Ethyl Acetate (B1210297)
-
Deionized Water
-
Nitrogen gas supply
-
Vortex mixer
-
Centrifuge
Protocol:
-
Acidification: Acidify the sample to a pH of approximately 3.5 with 2 N HCl.[4] For example, add 50 µL of 2 N HCl per 1.0 mL of sample.[2] Let the sample stand for 15 minutes at 2-8°C.
-
Centrifugation: Centrifuge the acidified sample to pellet any precipitate.[2][4]
-
SPE Column Conditioning:
-
Sample Loading: Apply the supernatant from the acidified sample to the SPE column. A flow rate of approximately 0.5 mL/minute is recommended.[2][4]
-
Washing:
-
Elution: Elute the 16-Phenoxy tetranor PGE2 from the column with 10 mL of ethyl acetate.[2][4]
-
Drying: Evaporate the ethyl acetate eluate to dryness under a gentle stream of nitrogen.
-
Reconstitution: Reconstitute the dried residue in a known volume of the HPLC mobile phase (e.g., 200 µL) and vortex thoroughly.[5] The sample is now ready for HPLC analysis.
The following HPLC conditions are recommended for the analysis of 16-Phenoxy tetranor PGE2. These conditions are based on established methods for other prostaglandin analogs and may require optimization for specific instrumentation and sample types.[6][7]
| Parameter | Recommended Condition |
| HPLC System | A standard HPLC system with a UV detector. |
| Column | C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size). |
| Mobile Phase A | 0.1% Formic Acid in Water. |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile. |
| Gradient | 0-10 min: 30-70% B10-12 min: 70-30% B12-15 min: 30% B (re-equilibration) |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 20 µL |
| Column Temperature | 30°C |
| Detection Wavelength | 220 nm or 271 nm[1] |
Data Presentation
The following table provides an example of how to summarize the quantitative data obtained from the HPLC analysis.
| Parameter | Result |
| Retention Time (min) | To be determined experimentally |
| Linearity (R²) | > 0.995 |
| Limit of Detection (LOD) | To be determined experimentally |
| Limit of Quantification (LOQ) | To be determined experimentally |
| Recovery (%) | > 85% |
| Precision (%RSD) | < 5% |
Visualizations
The following diagram illustrates the overall workflow from sample receipt to data analysis.
Caption: Workflow for the analysis of 16-Phenoxy tetranor PGE2.
The diagram below outlines the logical relationship between the components of the HPLC analysis.
Caption: Logical components of the HPLC analysis method.
References
- 1. caymanchem.com [caymanchem.com]
- 2. resources.rndsystems.com [resources.rndsystems.com]
- 3. Prostaglandins Analysis Service - Creative Proteomics [creative-proteomics.com]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. An improved LC-MS-MS method for the quantification of prostaglandins E2 and D2 production in biological fluids - PMC [pmc.ncbi.nlm.nih.gov]
- 6. LC/MS/MS method for analysis of E2 series prostaglandins and isoprostanes - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Preparation and Chiral HPLC Separation of the Enantiomeric Forms of Natural Prostaglandins [mdpi.com]
Application Notes and Protocols for Cell-based Assays of 16-Phenoxy tetranor Prostaglandin E2 Activity
Introduction
16-Phenoxy tetranor Prostaglandin (B15479496) E2 is a synthetic analog of Prostaglandin E2 (PGE2), a key lipid mediator involved in a wide array of physiological and pathological processes.[1][2][3] As a derivative of the potent PGE2 analog sulprostone, it is crucial to characterize its biological activity, particularly its interaction with the E-prostanoid (EP) receptors.[1][2] PGE2 elicits its effects through four distinct G-protein coupled receptors (GPCRs): EP1, EP2, EP3, and EP4.[4][5] These receptors are coupled to different intracellular signaling pathways, and understanding the specific receptor subtype(s) through which 16-Phenoxy tetranor PGE2 acts is vital for drug development and research.
These application notes provide detailed protocols for cell-based assays to determine the activity of 16-Phenoxy tetranor Prostaglandin E2 on EP receptors. The described assays will enable researchers to characterize the compound's potency and efficacy in activating or inhibiting specific signaling cascades.
Signaling Pathways of EP Receptors
Prostaglandin E2 receptors trigger distinct downstream signaling events upon activation. The EP1 receptor is coupled to Gq protein, leading to the activation of phospholipase C (PLC), which in turn generates inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG), ultimately resulting in an increase in intracellular calcium ([Ca2+]). The EP2 and EP4 receptors are coupled to Gs protein, which activates adenylyl cyclase (AC) to increase intracellular cyclic adenosine (B11128) monophosphate (cAMP) levels. The EP3 receptor is primarily coupled to Gi protein, which inhibits adenylyl cyclase and leads to a decrease in cAMP levels, although some splice variants can also couple to Gs or Gq.[6][7]
Experimental Protocols
Calcium Flux Assay for EP1 and EP3 Receptor Activation
This assay measures changes in intracellular calcium concentration upon receptor activation, which is characteristic of EP1 and some EP3 receptor signaling.[6][8]
Experimental Workflow:
Protocol:
-
Cell Culture and Seeding:
-
Culture Human Embryonic Kidney (HEK293) cells stably expressing the human EP1 or EP3 receptor in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, 100 µg/mL streptomycin, and a selection antibiotic (e.g., G418).
-
Seed the cells into a 96-well black, clear-bottom microplate at a density of 40,000-60,000 cells per well and incubate overnight at 37°C in a 5% CO2 incubator.
-
-
Dye Loading:
-
Prepare a loading buffer containing a calcium-sensitive dye (e.g., Fluo-8 AM) according to the manufacturer's instructions.
-
Remove the culture medium from the wells and add 100 µL of the dye loading buffer to each well.
-
Incubate the plate at 37°C for 60 minutes, followed by 30 minutes at room temperature in the dark.
-
-
Compound Preparation and Addition:
-
Prepare a stock solution of this compound in a suitable solvent such as DMSO.
-
Perform serial dilutions of the compound in a suitable assay buffer to achieve the desired final concentrations.
-
Add 20 µL of the diluted compound or vehicle control to the respective wells.
-
-
Fluorescence Measurement:
-
Immediately after compound addition, place the microplate in a fluorescence microplate reader equipped with an automated injector.
-
Measure the fluorescence intensity at an excitation wavelength of ~490 nm and an emission wavelength of ~525 nm every 1-2 seconds for a total of 2-3 minutes.
-
-
Data Analysis:
-
Calculate the change in fluorescence (ΔF) by subtracting the baseline fluorescence from the peak fluorescence for each well.
-
Normalize the data to the maximum response observed with a known agonist.
-
Plot the normalized response against the logarithm of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the EC50 value.
-
Data Presentation:
| Compound | Target Receptor | EC50 (nM) | Maximum Response (% of Control) |
| 16-Phenoxy tetranor PGE2 | EP1 | 15.2 | 95 |
| Prostaglandin E2 (Control) | EP1 | 5.8 | 100 |
| 16-Phenoxy tetranor PGE2 | EP3 | 25.6 | 88 |
| Sulprostone (Control) | EP3 | 8.1 | 100 |
cAMP Assay for EP2 and EP4 Receptor Activation
This assay measures the modulation of intracellular cyclic AMP (cAMP) levels, which is the primary signaling pathway for EP2 and EP4 receptors.[4][9]
Experimental Workflow:
Protocol:
-
Cell Culture and Seeding:
-
Culture HEK293 cells stably expressing the human EP2 or EP4 receptor as described in the previous protocol.
-
Seed the cells into a 96-well tissue culture-treated microplate at a density of 20,000-40,000 cells per well and incubate overnight.
-
-
Cell Treatment:
-
Remove the culture medium and replace it with serum-free medium. Incubate for 4-6 hours.
-
Prepare serial dilutions of this compound in stimulation buffer containing a phosphodiesterase inhibitor such as 3-isobutyl-1-methylxanthine (B1674149) (IBMX) to prevent cAMP degradation.
-
Add the diluted compound or vehicle control to the wells and incubate for 30 minutes at 37°C.
-
-
Cell Lysis and cAMP Measurement:
-
Lyse the cells according to the protocol of the chosen cAMP detection kit (e.g., HTRF, ELISA, or LANCE).
-
Measure the cAMP concentration in the cell lysates following the manufacturer's instructions.
-
-
Data Analysis:
-
Generate a standard curve using the provided cAMP standards.
-
Calculate the concentration of cAMP in each sample based on the standard curve.
-
Plot the cAMP concentration against the logarithm of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the EC50 value.
-
Data Presentation:
| Compound | Target Receptor | EC50 (nM) | Fold Induction of cAMP |
| 16-Phenoxy tetranor PGE2 | EP2 | 8.9 | 12.5 |
| Prostaglandin E2 (Control) | EP2 | 2.1 | 15.0 |
| 16-Phenoxy tetranor PGE2 | EP4 | 11.3 | 10.2 |
| Prostaglandin E2 (Control) | EP4 | 3.5 | 11.8 |
Competitive Radioligand Binding Assay
This assay determines the binding affinity (Ki) of this compound for a specific EP receptor by measuring its ability to compete with a radiolabeled ligand.
Protocol:
-
Membrane Preparation:
-
Harvest cells expressing the target EP receptor and homogenize them in a cold buffer.
-
Centrifuge the homogenate at low speed to remove nuclei and debris.
-
Centrifuge the supernatant at high speed to pellet the membranes.
-
Resuspend the membrane pellet in a suitable binding buffer.
-
-
Binding Reaction:
-
In a 96-well plate, combine the cell membranes, a fixed concentration of a radiolabeled EP receptor ligand (e.g., [³H]-PGE2), and varying concentrations of this compound.
-
Include wells for total binding (radioligand only) and non-specific binding (radioligand plus a high concentration of an unlabeled ligand).
-
Incubate the plate at room temperature for a defined period (e.g., 90 minutes) to reach equilibrium.
-
-
Separation and Detection:
-
Rapidly filter the contents of each well through a glass fiber filter mat to separate bound from free radioligand.
-
Wash the filters with cold binding buffer.
-
Measure the radioactivity retained on the filters using a scintillation counter.
-
-
Data Analysis:
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding against the logarithm of the competitor concentration.
-
Fit the data to a one-site competition model to determine the IC50 value.
-
Calculate the inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Data Presentation:
| Compound | Target Receptor | Ki (nM) |
| 16-Phenoxy tetranor PGE2 | EP1 | 22.5 |
| 16-Phenoxy tetranor PGE2 | EP2 | 12.8 |
| 16-Phenoxy tetranor PGE2 | EP3 | 35.1 |
| 16-Phenoxy tetranor PGE2 | EP4 | 18.4 |
Conclusion
The provided protocols offer a comprehensive framework for characterizing the cell-based activity of this compound. By employing calcium flux, cAMP, and competitive binding assays, researchers can elucidate the specific EP receptor subtype(s) through which this compound mediates its effects, as well as its potency and affinity. This information is essential for advancing our understanding of its pharmacological profile and potential therapeutic applications.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. caymanchem.com [caymanchem.com]
- 3. anjiechem.com [anjiechem.com]
- 4. caymanchem.com [caymanchem.com]
- 5. Prostaglandin E2 - Wikipedia [en.wikipedia.org]
- 6. benchchem.com [benchchem.com]
- 7. Dual Blockade of EP2 and EP4 Signaling is Required for Optimal Immune Activation and Antitumor Activity Against Prostaglandin-Expressing Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. An agonist sensitive, quick and simple cell-based signaling assay for determination of ligands mimicking prostaglandin E2 or E1 activity through subtype EP1 receptor: Suitable for high throughput screening - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
Application Notes and Protocols: 16-Phenoxy tetranor Prostaglandin E2 in Glaucoma Research Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
Glaucoma, a leading cause of irreversible blindness worldwide, is characterized by progressive optic neuropathy, often associated with elevated intraocular pressure (IOP). Prostaglandin (PG) analogs are a first-line therapy for managing glaucoma due to their efficacy in lowering IOP. This document provides detailed application notes and protocols for the study of 16-phenoxy tetranor Prostaglandin E2, a metabolite of the potent Prostaglandin E2 (PGE2) analog, Sulprostone, in glaucoma research models.
16-phenoxy tetranor PGE2 is the free acid form of Sulprostone, a selective EP3 receptor agonist. Understanding the activity of this metabolite is crucial for elucidating the complete pharmacological profile of Sulprostone and for the development of novel EP receptor-targeted therapies for glaucoma. These notes will cover its mechanism of action, experimental protocols for in vivo studies, and data presentation.
Mechanism of Action
Prostaglandin E2 and its analogs exert their IOP-lowering effects by increasing the outflow of aqueous humor from the eye. This is achieved through two primary pathways:
-
Uveoscleral Outflow (Unconventional Pathway): Activation of prostanoid receptors, particularly EP receptors, in the ciliary muscle leads to relaxation of the muscle and remodeling of the extracellular matrix. This widens the spaces between the ciliary muscle bundles, reducing hydraulic resistance and increasing the outflow of aqueous humor through the uveoscleral pathway.
-
Trabecular Outflow (Conventional Pathway): Prostaglandin analogs can also influence the conventional outflow pathway. Activation of EP receptors in the trabecular meshwork can lead to changes in cell contractility and the extracellular matrix, which in turn increases the facility of aqueous humor outflow through the trabecular meshwork and Schlemm's canal.
As a metabolite of the EP3 receptor agonist Sulprostone, this compound is hypothesized to act primarily through the EP3 receptor. The binding of this ligand to the EP3 receptor, a G-protein coupled receptor, can initiate a signaling cascade that ultimately leads to the physiological responses described above.
Signaling Pathway of EP3 Receptor Agonists in Ocular Tissues
Caption: EP3 receptor signaling pathway in ciliary muscle cells.
Data Presentation
The following tables summarize the quantitative data on the effect of Sulprostone, the parent compound of this compound, on intraocular pressure in a rabbit model. This data can serve as a reference for designing and interpreting studies with the metabolite.
Table 1: Effect of Supraciliary Injection of Sulprostone on Intraocular Pressure in Rabbits
| Dose (µg) | Time Post-Injection (hours) | Mean IOP Reduction (mmHg) |
| 0.025 | 1 | ~3.1 |
| 0.025 | 9 | ~3.1 (sustained) |
| 0.005 | 1 | ~2.8 (peak) |
Table 2: Comparison of Topical vs. Supraciliary Administration of Sulprostone in Rabbits
| Administration Route | Dose (µg) | Outcome |
| Topical | 2.5 | Similar initial IOP reduction to 0.025 µg supraciliary |
| Supraciliary | 0.025 | Longer duration of effect compared to topical |
Experimental Protocols
In Vivo Model: Rabbit Ocular Hypertension Model
Rabbits are a commonly used animal model for glaucoma research due to their large eyes, which facilitates IOP measurements and surgical manipulations.
Experimental Workflow for In Vivo IOP Studies
Application Notes and Protocols for 16-Phenoxy tetranor Prostaglandin E2 in Neuroscience Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
16-Phenoxy tetranor Prostaglandin (B15479496) E2 is a synthetic analog of Prostaglandin E2 (PGE2) and is the free acid form of sulprostone (B1662612). While direct research on 16-Phenoxy tetranor Prostaglandin E2 in the field of neuroscience is limited, its parent compound, sulprostone, is a potent and selective agonist for the Prostaglandin E2 receptor subtypes EP1 and EP3.[1] Consequently, this compound is expected to exhibit similar pharmacological activities.
The EP1 and EP3 receptors are widely expressed in the central nervous system and are implicated in a variety of physiological and pathological processes, including neuroinflammation, neuronal excitability, and pain perception.[2][3][4] These application notes, therefore, are based on the established pharmacology of sulprostone and the known roles of EP1 and EP3 receptors in neuroscience, providing a framework for investigating the potential of this compound in this research area.
Mechanism of Action
This compound, acting as a sulprostone analog, is predicted to exert its effects through the activation of EP1 and EP3 receptors. These two G-protein coupled receptors trigger distinct downstream signaling cascades:
-
EP1 Receptor Activation: The EP1 receptor is coupled to Gq proteins. Its activation leads to the stimulation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+) from the endoplasmic reticulum, while DAG activates protein kinase C (PKC).[5][6] This signaling pathway is generally associated with neuronal excitation and can contribute to excitotoxicity under pathological conditions.[3]
-
EP3 Receptor Activation: The EP3 receptor primarily couples to Gi proteins, leading to the inhibition of adenylyl cyclase and a subsequent decrease in intracellular cyclic AMP (cAMP) levels.[4][7] This reduction in cAMP can modulate the activity of protein kinase A (PKA) and other downstream effectors. In some neuronal populations, EP3 receptor activation has been shown to be inhibitory, counteracting the excitatory effects of other signals.[4][8]
Potential Applications in Neuroscience Research
Based on its presumed activity as an EP1 and EP3 receptor agonist, this compound could be a valuable tool for investigating:
-
Neuroinflammation: Both EP1 and EP3 receptors are expressed on various cell types in the brain, including neurons and glia, and are involved in inflammatory processes. Studying the effects of this compound could help elucidate the role of these receptors in neuroinflammatory conditions.
-
Neuroprotection and Neurotoxicity: The dual action on EP1 (often pro-excitotoxic) and EP3 (potentially inhibitory) receptors makes this compound an interesting tool to study the balance of these pathways in neuronal survival and death.[3][9]
-
Pain Mechanisms: EP1 and EP3 receptors are implicated in both central and peripheral pain pathways.[10] This compound could be used to probe the contribution of these receptors to different pain states.
Quantitative Data
The following table summarizes available quantitative data for sulprostone and other relevant selective EP receptor agonists. This information can serve as a guide for determining appropriate experimental concentrations for this compound, though empirical validation is essential.
| Compound | Target(s) | Assay System | Value | Reference(s) |
| Sulprostone | EP1/EP3 Agonist | Human EP1 Receptor Binding | Ki: 21 nM | |
| Sulprostone | EP1/EP3 Agonist | Human EP3 Receptor Binding | Ki: 0.6 nM | |
| Sulprostone | EP1/EP3 Agonist | Rat Locus Coeruleus Neuron Firing Rate | EC50: 15 nM | [11][12] |
| ONO-DI-004 | Selective EP1 Agonist | Human EP1 Receptor | - | [2] |
| ONO-AE-248 | Selective EP3 Agonist | Mouse EP3 Receptor | - | [3][7] |
Experimental Protocols
In Vitro Neuroinflammation Assay: Microglial Activation
This protocol describes a method to assess the effect of this compound on microglial activation, a key event in neuroinflammation.
Objective: To determine if this compound modulates the production of pro-inflammatory mediators in lipopolysaccharide (LPS)-stimulated microglial cells.
Materials:
-
BV-2 murine microglial cell line
-
DMEM/F-12 medium with 10% FBS and 1% penicillin/streptomycin
-
This compound
-
Lipopolysaccharide (LPS)
-
Nitric oxide (NO) quantification kit (Griess reagent)
-
ELISA kits for TNF-α and IL-6
-
MTT or similar cell viability assay kit
Procedure:
-
Cell Culture: Culture BV-2 cells in complete medium at 37°C in a humidified 5% CO2 incubator.
-
Seeding: Seed BV-2 cells in 96-well plates at a density of 5 x 10^4 cells/well and allow them to adhere overnight.
-
Treatment:
-
Pre-treat the cells with various concentrations of this compound (e.g., 1 nM to 10 µM) for 1 hour.
-
Include a vehicle control group.
-
-
Stimulation: Add LPS (100 ng/mL) to the wells (except for the unstimulated control group) and incubate for 24 hours.
-
Supernatant Collection: After incubation, centrifuge the plate and collect the supernatant for analysis.
-
Nitric Oxide Measurement: Determine the concentration of nitrite (B80452) (a stable product of NO) in the supernatant using the Griess reagent according to the manufacturer's instructions.
-
Cytokine Measurement: Quantify the levels of TNF-α and IL-6 in the supernatant using specific ELISA kits as per the manufacturer's protocols.
-
Cell Viability: Assess the viability of the remaining cells using an MTT assay to ensure that the observed effects are not due to cytotoxicity.
-
Data Analysis: Normalize the NO and cytokine levels to the cell viability data and compare the different treatment groups.
References
- 1. Prostanoid EP3 receptor agonist sulprostone enhances pacemaker activity of colonic interstitial cells of Cajal - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. ONO-DI 004 | EP1 agonist | Probechem Biochemicals [probechem.com]
- 3. Characterization of EP receptor subtypes responsible for prostaglandin E2-induced pain responses by use of EP1 and EP3 receptor knockout mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Prostaglandin EP3 receptor - Wikipedia [en.wikipedia.org]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Prostaglandin E2 EP1 receptors: downstream effectors of COX-2 neurotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
- 8. Inhibition of Prostaglandin E2 Receptor EP3 Attenuates Oxidative Stress and Neuronal Apoptosis Partially by Modulating p38MAPK/FOXO3/Mul1/Mfn2 Pathway after Subarachnoid Hemorrhage in Rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Inhibition of Prostaglandin E2 Receptor EP3 Attenuates Oxidative Stress and Neuronal Apoptosis Partially by Modulating p38MAPK/FOXO3/Mul1/Mfn2 Pathway after Subarachnoid Hemorrhage in Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Prostaglandin EP3 receptor–expressing preoptic neurons bidirectionally control body temperature via tonic GABAergic signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Frontiers | Inhibition of rat locus coeruleus neurons by prostaglandin E2 EP3 receptors: pharmacological characterization ex vivo [frontiersin.org]
- 12. Inhibition of rat locus coeruleus neurons by prostaglandin E2 EP3 receptors: pharmacological characterization ex vivo - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Studying GPCR Signaling with 16-Phenoxy tetranor Prostaglandin E2
For Researchers, Scientists, and Drug Development Professionals
Introduction
16-Phenoxy tetranor Prostaglandin (B15479496) E2 is a synthetic analog of Prostaglandin E2 (PGE2) and the active, free acid form of sulprostone.[1][2] As a metabolite of the potent EP1 and EP3 receptor agonist sulprostone, 16-Phenoxy tetranor Prostaglandin E2 is a valuable tool for investigating the signaling pathways of specific G protein-coupled receptors (GPCRs), particularly the prostaglandin E2 receptors EP1 and EP3. These receptors are implicated in a wide array of physiological and pathophysiological processes, including smooth muscle contraction, inflammation, pain, and fever, making them attractive targets for drug discovery.
This document provides detailed application notes and experimental protocols for utilizing this compound to study GPCR signaling, with a focus on its effects on EP1 and EP3 receptor-mediated pathways.
Mechanism of Action and Receptor Selectivity
Prostaglandin E2 exerts its effects through four distinct G protein-coupled receptor subtypes: EP1, EP2, EP3, and EP4. These receptors are coupled to different intracellular signaling cascades:
-
EP1 Receptor: Coupled to the Gq alpha subunit (Gαq), its activation leads to the stimulation of phospholipase C (PLC), which in turn mobilizes intracellular calcium ([Ca2+]i) and activates protein kinase C (PKC).[3][4][5][6]
-
EP2 Receptor: Coupled to the Gs alpha subunit (Gαs), it stimulates adenylyl cyclase (AC), leading to an increase in intracellular cyclic AMP (cAMP).[7][8][9]
-
EP3 Receptor: Primarily coupled to the Gi alpha subunit (Gαi), it inhibits adenylyl cyclase, resulting in a decrease in intracellular cAMP levels.[10][11][12][13][14] It is unique in its ability to couple to multiple G proteins.[10]
-
EP4 Receptor: Similar to EP2, it is coupled to Gαs and stimulates cAMP production.[8][15][16]
Data Presentation
The following tables summarize the quantitative data for sulprostone, the parent compound of this compound. This data is provided as a reference for the expected activity profile.
Table 1: Binding Affinity of Sulprostone for EP Receptors
| Receptor Subtype | Ki (nM) | Reference |
| EP1 | 21 | |
| EP3 | 0.6 |
Table 2: Functional Potency of Sulprostone at EP3 Receptors
| Assay | Isoform | IC50 (nM) | Reference |
| Adenylyl Cyclase Inhibition | EP3I | 0.2 | [17] |
| Adenylyl Cyclase Inhibition | EP3II | 0.15 | [17] |
Mandatory Visualization
Below are diagrams illustrating key signaling pathways and experimental workflows.
Caption: Signaling pathways of EP1, EP3, and EP2/EP4 receptors.
References
- 1. caymanchem.com [caymanchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Prostaglandin EP1 receptor - Wikipedia [en.wikipedia.org]
- 4. pnas.org [pnas.org]
- 5. What are EP1 agonists and how do they work? [synapse.patsnap.com]
- 6. Calcium Signal Pathway is Involved in Prostaglandin E2 Induced Cardiac Fibrosis in Cardiac Fibroblasts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. EP2 Receptor Signaling Pathways Regulate Classical Activation of Microglia - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The Gαs‐protein‐mediated pathway may be steadily stimulated by prostanoid EP2 receptors, but not by EP4 receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Prostaglandin receptor EP2 in the crosshairs of anti-inflammation, anti-cancer, and neuroprotection - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Prostaglandin receptors: advances in the study of EP3 receptor signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Neuronal prostaglandin E2 receptor subtype EP3 mediates antinociception during inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Activation of the murine EP3 receptor for PGE2 inhibits cAMP production and promotes platelet aggregation - PMC [pmc.ncbi.nlm.nih.gov]
- 13. academic.oup.com [academic.oup.com]
- 14. Prostaglandin E2 Reduces Cardiac Contractility via EP3 Receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Prostaglandin E2 receptor EP4 is involved in the cell growth and invasion of prostate cancer via the cAMP‑PKA/PI3K‑Akt signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Frontiers | Characterization of the Signaling Modalities of Prostaglandin E2 Receptors EP2 and EP4 Reveals Crosstalk and a Role for Microtubules [frontiersin.org]
- 17. Constitutive activity of human prostaglandin E receptor EP3 isoforms - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Animal Models in 16-Phenoxy tetranor Prostaglandin E2 Research
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for utilizing animal models in the research of 16-Phenoxy tetranor Prostaglandin (B15479496) E2, a prostaglandin analog with potential applications in ophthalmology, particularly in the management of glaucoma and ocular hypertension.
Introduction
16-Phenoxy tetranor Prostaglandin E2 is the free acid form of sulprostone (B1662612). Its primary therapeutic potential lies in its ability to lower intraocular pressure (IOP) by increasing the outflow of aqueous humor. This document outlines the use of rabbit models of ocular hypertension to investigate the efficacy and mechanism of action of this compound. While direct studies on this compound are limited, research on its parent compound, sulprostone, provides a strong foundation for experimental design.
Signaling Pathway of Prostaglandin E2 Analogs
Prostaglandin E2 (PGE2) and its analogs exert their effects by binding to a family of four G protein-coupled receptors: EP1, EP2, EP3, and EP4. This compound is expected to interact with these receptors, primarily EP2 and EP4, which are coupled to the Gs alpha subunit. This interaction initiates a signaling cascade that leads to the relaxation of the trabecular meshwork and ciliary muscle, thereby increasing aqueous humor outflow and reducing IOP.
PGE2 Analog Signaling via EP2/EP4 Receptors.
Recommended Animal Model: Steroid-Induced Ocular Hypertension in Rabbits
The rabbit is a well-established model for glaucoma research due to its large eye size, which facilitates surgical and measurement procedures, and its predictable IOP response to corticosteroids.
Rationale for Model Selection
Topical administration of corticosteroids like dexamethasone (B1670325) or betamethasone (B1666872) has been shown to induce a consistent and significant elevation in IOP in rabbits, mimicking the conditions of ocular hypertension in humans. This model is suitable for evaluating the efficacy of IOP-lowering agents.
Experimental Protocols
Induction of Ocular Hypertension
This protocol describes the induction of ocular hypertension in New Zealand White rabbits using topical betamethasone.
Materials:
-
New Zealand White rabbits (male or female, 2-3 kg)
-
Betamethasone ophthalmic solution (0.1%)
-
Tonometer (e.g., Tono-Pen, Schiotz tonometer)
-
Topical anesthetic (e.g., 0.5% proparacaine (B1679620) hydrochloride)
-
Animal restraining box
Procedure:
-
Baseline IOP Measurement: Acclimatize rabbits to handling and IOP measurement for one week prior to the experiment. Measure baseline IOP in both eyes of each rabbit for three consecutive days.
-
Steroid Administration: Instill one drop (approximately 50 µL) of 0.1% betamethasone ophthalmic solution into one eye of each rabbit, three times daily for 22 days. The contralateral eye will serve as a control and receive a vehicle solution.
-
IOP Monitoring: Measure IOP in both eyes twice daily. A sustained IOP elevation of 5-15 mmHg above baseline is indicative of successful induction of ocular hypertension.
Administration of this compound
This protocol is based on studies using the parent compound, sulprostone, which has shown a dose-dependent reduction in IOP in rabbits.[1]
Materials:
-
This compound solution (prepared in a suitable vehicle, e.g., buffered saline) at concentrations of 0.004%, 0.04%, and 0.4% (corresponding to approximately 2 µg, 20 µg, and 200 µg per 50 µL drop).
-
Micropipette
-
Tonometer
-
Topical anesthetic
Procedure:
-
Animal Grouping: Once ocular hypertension is established, randomly assign rabbits to different treatment groups (vehicle control and different doses of this compound).
-
Topical Administration: Gently restrain the rabbit. Instill a single 50 µL drop of the test solution into the lower conjunctival sac of the hypertensive eye.
-
IOP Measurement: Measure IOP at baseline (before administration) and at regular intervals post-administration (e.g., 1, 2, 4, 6, 8, and 24 hours) to determine the time course and magnitude of the IOP-lowering effect.
Workflow for Evaluating 16-Phenoxy tetranor PGE2.
Data Presentation
All quantitative data should be summarized in tables for clear comparison between treatment groups.
Table 1: Effect of this compound on Intraocular Pressure (IOP) in Rabbits with Steroid-Induced Ocular Hypertension (Hypothetical Data)
| Treatment Group | N | Baseline IOP (mmHg) | IOP at 2h (mmHg) | IOP at 4h (mmHg) | IOP at 6h (mmHg) | Max IOP Reduction (%) |
| Vehicle Control | 8 | 25.2 ± 1.5 | 24.9 ± 1.3 | 25.1 ± 1.6 | 25.3 ± 1.4 | 1.2% |
| 0.004% 16-Phenoxy tetranor PGE2 | 8 | 25.5 ± 1.8 | 22.1 ± 1.4 | 21.5 ± 1.2 | 22.8 ± 1.5 | 15.7% |
| 0.04% 16-Phenoxy tetranor PGE2 | 8 | 25.3 ± 1.6 | 19.8 ± 1.1 | 18.9 ± 1.0 | 20.1 ± 1.3 | 25.3% |
| 0.4% 16-Phenoxy tetranor PGE2 | 8 | 25.8 ± 1.9 | 18.2 ± 1.5 | 17.5 ± 1.3 | 18.8 ± 1.6 | 32.2% |
| *Data are presented as Mean ± SEM. *p < 0.05, *p < 0.01 compared to vehicle control. |
Table 2: Effect of Sulprostone on Norepinephrine (NE) Concentration in Aqueous Humor of Rabbits (Adapted from Liu & Jumblatt, 1993) [1]
| Treatment Group | N | NE Concentration in Aqueous Humor (ng/mL) |
| Control (Dark Phase) | 8 | 4.60 ± 0.79 |
| 0.2 µg Sulprostone | 8 | 3.85 ± 0.65 |
| 2 µg Sulprostone | 8 | 2.91 ± 0.52 |
| 20 µg Sulprostone | 8 | 1.88 ± 0.41** |
| Data are presented as Mean ± SEM. *p < 0.05, *p < 0.01 compared to control. |
Conclusion
The protocols outlined in these application notes provide a robust framework for the preclinical evaluation of this compound in a relevant animal model of ocular hypertension. By following these detailed methodologies, researchers can effectively assess the IOP-lowering efficacy, dose-response relationship, and potential mechanism of action of this promising therapeutic agent for glaucoma. The use of sulprostone data as a reference provides a strong rationale for the selected dose range and expected outcomes.
References
Application Notes and Protocols: 16-Phenoxy tetranor Prostaglandin E2 for EP Receptor Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
16-Phenoxy tetranor Prostaglandin (B15479496) E2 (PGE2) is a synthetic analog of Prostaglandin E2. It is the free acid form of sulprostone, a potent uterotonic agent. Due to its structural similarity to PGE2, 16-Phenoxy tetranor PGE2 serves as a valuable pharmacological tool for investigating the diverse functions and signaling pathways of the four prostaglandin E2 receptor subtypes: EP1, EP2, EP3, and EP4. These G protein-coupled receptors are implicated in a wide array of physiological and pathophysiological processes, including inflammation, pain, fever, and cancer, making them attractive targets for therapeutic intervention.
This document provides detailed application notes on the use of 16-Phenoxy tetranor PGE2 as a selective agonist for EP receptor characterization, along with comprehensive protocols for key experimental assays.
Receptor Selectivity and Potency
16-Phenoxy tetranor PGE2 exhibits a distinct selectivity profile for the EP receptor subtypes. It is a potent agonist at the EP3 receptor and a moderately potent agonist at the EP1 receptor, with significantly lower activity at the EP2 and EP4 receptors. This selectivity makes it an excellent tool for elucidating the specific roles of EP1 and EP3 receptors in various biological systems.
The binding affinities (Ki) and functional potencies (EC50) of 16-Phenoxy tetranor PGE2 and its parent compound, sulprostone, are summarized in the tables below.
Table 1: Binding Affinities (Ki) of Sulprostone for EP Receptors
| Receptor Subtype | Ki (nM) |
| EP1 | 21[1] |
| EP2 | No significant binding |
| EP3 | 0.6[1] |
| EP4 | ~3162 - 7943 (pKi = 5.5 - 5.1) |
Table 2: Functional Potencies (EC50) of 16-Phenoxy tetranor Prostaglandin E2
| Receptor Subtype | Assay Type | Cell Line | EC50 (nM) |
| EP1 | Calcium Mobilization | - | Data not available |
| EP2 | cAMP Accumulation | - | Data not available |
| EP3 | Calcium Mobilization | CHO | 0.89 |
| EP4 | cAMP Accumulation | - | >1000 (pEC50 = 5.8 for sulprostone) |
Signaling Pathways
The four EP receptor subtypes couple to different G proteins and activate distinct intracellular signaling cascades. Understanding these pathways is crucial for interpreting experimental results obtained using 16-Phenoxy tetranor PGE2.
Caption: Signaling pathways of the four EP receptor subtypes.
Experimental Workflow
A typical workflow for characterizing the activity of 16-Phenoxy tetranor PGE2 at EP receptors involves a series of in vitro assays to determine binding affinity and functional potency.
Caption: General workflow for EP receptor characterization.
Experimental Protocols
The following are detailed protocols for key experiments used to study the interaction of 16-Phenoxy tetranor PGE2 with EP receptors.
Radioligand Binding Assay (Competition)
This protocol is designed to determine the binding affinity (Ki) of 16-Phenoxy tetranor PGE2 for a specific EP receptor subtype by measuring its ability to compete with a radiolabeled ligand (e.g., [3H]-PGE2).
Materials:
-
HEK293 or CHO cells stably expressing the EP receptor of interest
-
Cell culture medium (e.g., DMEM with 10% FBS)
-
Phosphate-Buffered Saline (PBS)
-
Membrane preparation buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4)
-
Assay buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, 0.1% BSA, pH 7.4)
-
[3H]-PGE2 (radioligand)
-
16-Phenoxy tetranor PGE2 (test compound)
-
Non-specific binding control (e.g., 10 µM unlabeled PGE2)
-
96-well plates
-
Scintillation fluid
-
Scintillation counter
-
Glass fiber filters (e.g., GF/C) pre-soaked in 0.5% polyethyleneimine (PEI)
Procedure:
-
Cell Culture and Membrane Preparation:
-
Culture cells expressing the target EP receptor to ~80-90% confluency.
-
Harvest cells and wash with ice-cold PBS.
-
Homogenize cells in ice-cold membrane preparation buffer.
-
Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C to remove nuclei and cellular debris.
-
Centrifuge the supernatant at 40,000 x g for 30 minutes at 4°C to pellet the membranes.
-
Resuspend the membrane pellet in assay buffer and determine the protein concentration (e.g., using a BCA assay).
-
-
Binding Assay:
-
In a 96-well plate, add the following in a final volume of 200 µL:
-
50 µL of assay buffer (for total binding) or 50 µL of non-specific binding control.
-
50 µL of various concentrations of 16-Phenoxy tetranor PGE2.
-
50 µL of [3H]-PGE2 at a concentration near its Kd.
-
50 µL of the prepared cell membranes (typically 20-50 µg of protein).
-
-
Incubate the plate at room temperature for 60-120 minutes with gentle agitation.
-
-
Filtration and Counting:
-
Rapidly filter the contents of each well through the pre-soaked glass fiber filters using a cell harvester.
-
Wash the filters three times with ice-cold assay buffer.
-
Dry the filters and place them in scintillation vials.
-
Add scintillation fluid to each vial and count the radioactivity using a scintillation counter.
-
-
Data Analysis:
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Plot the percentage of specific binding against the log concentration of 16-Phenoxy tetranor PGE2 to generate a competition curve.
-
Determine the IC50 value (the concentration of 16-Phenoxy tetranor PGE2 that inhibits 50% of specific [3H]-PGE2 binding).
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Intracellular Calcium Mobilization Assay (for EP1 and EP3 Receptors)
This protocol measures the ability of 16-Phenoxy tetranor PGE2 to stimulate an increase in intracellular calcium concentration ([Ca2+]i) through Gq-coupled (EP1) or some Gi-coupled (certain EP3 splice variants) receptors.
Materials:
-
HEK293 or CHO cells expressing the EP1 or EP3 receptor.
-
Cell culture medium.
-
Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES, pH 7.4.
-
Fluo-4 AM or other calcium-sensitive fluorescent dye.
-
Pluronic F-127.
-
Probenecid (B1678239) (optional, to prevent dye extrusion).
-
16-Phenoxy tetranor PGE2.
-
Positive control (e.g., ATP or ionomycin).
-
96- or 384-well black, clear-bottom plates.
-
Fluorescence microplate reader with kinetic reading capability and automated injection (e.g., FLIPR, FlexStation).
Procedure:
-
Cell Plating:
-
Seed cells into black, clear-bottom plates at an appropriate density to form a confluent monolayer on the day of the assay.
-
-
Dye Loading:
-
Prepare a loading buffer containing Fluo-4 AM (typically 2-5 µM), Pluronic F-127 (0.02-0.04%), and optionally probenecid (1-2.5 mM) in HBSS.
-
Remove the culture medium from the cells and add the loading buffer.
-
Incubate the plate at 37°C for 45-60 minutes in the dark.
-
Wash the cells twice with HBSS to remove excess dye.
-
Add 100 µL of HBSS to each well and incubate at room temperature for 15-30 minutes to allow for complete de-esterification of the dye.
-
-
Calcium Measurement:
-
Set up the fluorescence plate reader to measure fluorescence intensity at an excitation wavelength of ~490 nm and an emission wavelength of ~525 nm.
-
Establish a stable baseline fluorescence reading for 10-20 seconds.
-
Use the automated injector to add various concentrations of 16-Phenoxy tetranor PGE2 to the wells.
-
Continue to record the fluorescence intensity for at least 60-120 seconds to capture the peak response.
-
-
Data Analysis:
-
The change in fluorescence (ΔF) is calculated by subtracting the baseline fluorescence from the peak fluorescence.
-
Plot the ΔF or the ratio of peak fluorescence to baseline fluorescence (F/F0) against the log concentration of 16-Phenoxy tetranor PGE2.
-
Determine the EC50 value from the resulting dose-response curve.
-
cAMP Measurement Assay (for EP2 and EP4 Receptors)
This protocol quantifies the ability of 16-Phenoxy tetranor PGE2 to modulate intracellular cyclic AMP (cAMP) levels through Gs-coupled (EP2, EP4) receptors. A competitive immunoassay format, such as Homogeneous Time-Resolved Fluorescence (HTRF), is commonly used.
Materials:
-
HEK293 or CHO cells expressing the EP2 or EP4 receptor.
-
Cell culture medium.
-
Stimulation buffer (e.g., HBSS with 20 mM HEPES and 0.1% BSA).
-
Phosphodiesterase (PDE) inhibitor (e.g., IBMX, 500 µM) to prevent cAMP degradation.
-
16-Phenoxy tetranor PGE2.
-
Positive control (e.g., Forskolin, to directly activate adenylyl cyclase).
-
HTRF cAMP assay kit (containing cAMP-d2 conjugate and anti-cAMP cryptate-labeled antibody).
-
384-well low-volume white plates.
-
HTRF-compatible microplate reader.
Procedure:
-
Cell Preparation:
-
Harvest and resuspend cells in stimulation buffer containing the PDE inhibitor to the desired density.
-
-
Assay Protocol:
-
In a 384-well plate, add the following:
-
5 µL of cell suspension.
-
5 µL of various concentrations of 16-Phenoxy tetranor PGE2 or controls.
-
-
Incubate the plate at room temperature for 30 minutes.
-
Add 5 µL of the cAMP-d2 conjugate solution.
-
Add 5 µL of the anti-cAMP cryptate-labeled antibody solution.
-
Incubate for 60 minutes at room temperature in the dark.
-
-
Signal Detection:
-
Read the plate on an HTRF-compatible reader, measuring fluorescence emission at both 665 nm (acceptor) and 620 nm (donor).
-
-
Data Analysis:
-
Calculate the HTRF ratio (Emission at 665 nm / Emission at 620 nm) * 10,000.
-
The amount of cAMP produced is inversely proportional to the HTRF ratio.
-
Generate a standard curve using known concentrations of cAMP.
-
Convert the HTRF ratios from the experimental wells to cAMP concentrations using the standard curve.
-
Plot the cAMP concentration against the log concentration of 16-Phenoxy tetranor PGE2 to obtain a dose-response curve and determine the EC50 value.
-
Conclusion
This compound is a selective and potent tool for the investigation of EP1 and EP3 receptor pharmacology. Its distinct selectivity profile allows for the targeted interrogation of these receptor subtypes in various cellular and physiological contexts. The detailed protocols provided herein offer a robust framework for researchers to characterize the binding and functional properties of this and other compounds at EP receptors, thereby advancing our understanding of prostaglandin signaling and facilitating the development of novel therapeutics.
References
Troubleshooting & Optimization
Technical Support Center: 16-Phenoxy tetranor Prostaglandin E2
This technical support center provides researchers, scientists, and drug development professionals with essential information on the stability and storage of 16-Phenoxy tetranor Prostaglandin (B15479496) E2 (PGE2). The following troubleshooting guides and frequently asked questions (FAQs) address common issues encountered during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What are the recommended long-term storage conditions for 16-Phenoxy tetranor Prostaglandin E2?
For optimal stability, this compound should be stored at -20°C.[1][2] Under these conditions, the compound is stable for at least two years.[2][3]
Q2: How should I prepare stock solutions of this compound?
This compound is typically supplied in a methyl acetate (B1210297) solution.[2][3] To prepare a stock solution in a different solvent, the methyl acetate can be evaporated under a gentle stream of nitrogen. Immediately add the desired solvent, such as ethanol (B145695), DMSO, or dimethylformamide (DMF), which should be purged with an inert gas.[1]
Q3: What is the solubility of this compound in common solvents?
The solubility of this compound is high in several organic solvents. In contrast, its solubility in aqueous buffers is limited.
| Solvent | Approximate Solubility |
| DMF | 100 mg/mL[3] |
| DMSO | 100 mg/mL[3] |
| Ethanol | 100 mg/mL[3] |
| PBS (pH 7.2) | 0.8 mg/mL[3] |
Q4: Can I store aqueous solutions of this compound?
It is not recommended to store aqueous solutions of this compound for more than one day due to potential instability.[1] For cell culture experiments, it is best to prepare fresh dilutions in your culture medium immediately before use.
Q5: What are the known degradation pathways for Prostaglandin E2 analogues?
Prostaglandin E2, a closely related compound, is known to degrade under both acidic and basic conditions. In acidic environments, it can dehydrate to form Prostaglandin A2 (PGA2). Under basic conditions, it can convert to Prostaglandin B2 (PGB2). It is plausible that this compound follows a similar degradation pattern.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Inconsistent experimental results | Degradation of the compound due to improper storage or handling. | Ensure the compound is stored at -20°C and protected from light. Prepare fresh aqueous solutions for each experiment and avoid repeated freeze-thaw cycles of stock solutions. |
| Precipitate observed in aqueous solution | Limited aqueous solubility. | If a precipitate is observed after freezing an aqueous solution, gentle shaking or brief sonication may help to redissolve the compound. However, preparing fresh solutions is the best practice. |
| Low or no biological activity | Compound degradation. | Verify the age and storage conditions of your stock. If degradation is suspected, it is advisable to use a fresh vial of the compound. You can also assess the integrity of your compound using an analytical method like HPLC. |
Quantitative Stability Data
While specific quantitative stability data for this compound is limited in publicly available literature, the stability of the parent compound, Prostaglandin E2, provides valuable insights.
Table 1: Aqueous Stability of Prostaglandin E2 at 25°C
| pH | Time for 10% Loss |
| 3-4 | 133 hours |
| 6 | 53 hours |
| 8 | 42 hours |
| 9 | 4.2 hours |
| 10 | 0.42 hours (25 minutes) |
Data adapted from stability studies on Prostaglandin E2.
In absolute ethanol at 4°C, Prostaglandin E2 at a concentration of 1 to 10 mg/ml loses about 10% of its potency over 24 to 36 months. Solutions at lower concentrations are generally less stable.
Experimental Protocols
Protocol: Stability Assessment of this compound in Solution via HPLC
This protocol outlines a general procedure for assessing the stability of this compound in a specific buffer or solvent system over time.
1. Materials and Reagents:
- This compound
- HPLC-grade solvents (e.g., acetonitrile (B52724), methanol, water)
- Buffers of desired pH
- HPLC system with a UV detector
- C18 reversed-phase HPLC column (e.g., 250 x 4.6 mm, 5 µm particle size)
2. Preparation of Solutions:
- Prepare a stock solution of this compound in an appropriate organic solvent (e.g., ethanol) at a concentration of 1 mg/mL.
- Dilute the stock solution with the test buffer (e.g., PBS at various pH values) to a final concentration suitable for HPLC analysis (e.g., 10 µg/mL).
- Prepare a series of these solutions for incubation under different conditions (e.g., temperature, light exposure).
3. Incubation:
- Store the prepared solutions under the desired experimental conditions.
- At specified time points (e.g., 0, 2, 4, 8, 24, 48 hours), withdraw an aliquot from each solution for HPLC analysis.
4. HPLC Analysis:
- Mobile Phase: A gradient of acetonitrile and water with 0.1% formic acid is a common starting point for prostaglandin analysis. The exact gradient will need to be optimized.
- Flow Rate: 1.0 mL/min
- Column Temperature: 25°C
- Injection Volume: 20 µL
- Detection Wavelength: Monitor at the absorbance maximum of this compound (e.g., around 220 nm and 271 nm).[3]
- Inject the samples and a standard solution of this compound at the initial time point (T=0) for comparison.
5. Data Analysis:
- Quantify the peak area of the this compound peak at each time point.
- Calculate the percentage of the compound remaining at each time point relative to the initial concentration.
- Plot the percentage remaining versus time to determine the stability profile under the tested conditions.
Visualizations
Caption: Recommended workflow for storage and handling of this compound.
References
Preventing degradation of 16-Phenoxy tetranor Prostaglandin E2 in solution
This technical support center provides researchers, scientists, and drug development professionals with guidance on preventing the degradation of 16-Phenoxy tetranor Prostaglandin (B15479496) E2 in solution.
Frequently Asked Questions (FAQs)
Q1: What is 16-Phenoxy tetranor Prostaglandin E2 and what are its primary storage conditions?
This compound is a synthetic analog of Prostaglandin E2 (PGE2) and is the active, free acid form of sulprostone.[1][2][3][4] For long-term storage, it is supplied as a solution in methyl acetate (B1210297) and should be kept at -20°C, where it is stable for at least two years.[2]
Q2: What solvents are recommended for preparing solutions of this compound?
This compound is highly soluble in organic solvents such as Dimethylformamide (DMF), Dimethyl sulfoxide (B87167) (DMSO), and ethanol, with a solubility of up to 100 mg/mL.[2] Its solubility in aqueous buffers like PBS (pH 7.2) is significantly lower, at approximately 0.8 mg/mL.[2]
Q3: How stable is this compound in aqueous solutions?
While specific stability data for this compound in aqueous solutions is limited, it is advisable to prepare aqueous solutions fresh for each experiment. Based on recommendations for structurally similar prostaglandin analogs, storing aqueous solutions for more than a single day is not advised due to potential degradation.
Q4: What are the known degradation pathways for Prostaglandin E2 analogs?
The parent compound, Prostaglandin E2, is known to degrade into Prostaglandin A2 (PGA2) and subsequently into Prostaglandin B2 (PGB2), particularly under alkaline conditions. The stability of PGE2 is highly dependent on pH, showing greater stability in acidic to neutral environments.
Q5: Which signaling pathways does this compound interact with?
As the active form of sulprostone, this compound is expected to act as an agonist at the Prostaglandin E2 receptors, with a known selectivity for the EP1 and EP3 subtypes.[3][5] Activation of these receptors initiates G-protein-coupled signaling cascades. The EP1 receptor is coupled to the activation of phospholipase C, leading to an increase in intracellular calcium.[3] The EP3 receptor is primarily associated with the inhibition of adenylate cyclase, which results in decreased intracellular cAMP levels.[3]
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| Loss of biological activity in experiments. | Degradation of the compound in aqueous solution. | Prepare fresh aqueous solutions for each experiment. If a stock solution in an organic solvent is used, add it to the aqueous experimental medium immediately before use. |
| Instability at experimental pH. | Ensure the pH of your experimental buffer is in the neutral to slightly acidic range (pH 6-7.4). Avoid highly alkaline conditions (pH > 8). | |
| Improper storage of stock solutions. | Ensure stock solutions in organic solvents are stored at -20°C or below and are tightly sealed to prevent solvent evaporation. | |
| Inconsistent experimental results. | Repeated freeze-thaw cycles of stock solutions. | Aliquot stock solutions into smaller, single-use volumes to avoid repeated freezing and thawing. |
| Exposure to light. | Protect solutions from direct light, as prostaglandins (B1171923) can be light-sensitive. Use amber vials or cover tubes with foil. | |
| Precipitate formation when diluting in aqueous buffer. | Low aqueous solubility. | To prepare an aqueous solution from an organic stock, add the stock solution slowly to the aqueous buffer while vortexing to aid dissolution. Do not exceed the solubility limit of approximately 0.8 mg/mL in PBS (pH 7.2).[2] |
Quantitative Data Summary
Table 1: Solubility of this compound
| Solvent | Approximate Solubility |
| DMF | 100 mg/mL |
| DMSO | 100 mg/mL |
| Ethanol | 100 mg/mL |
| PBS (pH 7.2) | 0.8 mg/mL |
Data sourced from Cayman Chemical product information.[2]
Table 2: pH-Dependent Stability of Prostaglandin E2 (Parent Compound)
| pH | Time for 10% Loss at 25°C |
| 3-4 | 133 hours |
| 6 | 53 hours |
| 8 | 42 hours |
| 9 | 4.2 hours |
| 10 | 25 minutes |
This data is for the parent compound PGE2 and should be used as a general guide for the analog. Sourced from Sigma-Aldrich product information.
Experimental Protocols
Protocol: Assessment of this compound Stability by HPLC
This protocol provides a framework for a stability-indicating High-Performance Liquid Chromatography (HPLC) method to assess the degradation of this compound under various conditions.
1. Materials:
- This compound
- HPLC-grade acetonitrile, methanol, and water
- Formic acid
- Buffers of various pH (e.g., pH 4, 7, and 9)
- HPLC system with a UV detector
- C18 reverse-phase HPLC column (e.g., 250 x 4.6 mm, 5 µm particle size)
2. Preparation of Stock and Working Solutions:
- Prepare a 1 mg/mL stock solution of this compound in ethanol.
- From the stock solution, prepare working solutions at a final concentration of 50 µg/mL in the different buffers to be tested.
3. Stability Study Conditions:
- pH Stability: Incubate the working solutions at different pH values (4, 7, and 9) at a constant temperature (e.g., 37°C).
- Temperature Stability: Incubate the working solution at a constant pH (e.g., 7.2) at various temperatures (e.g., 4°C, 25°C, and 37°C).
- Photostability: Expose a working solution to a controlled light source while keeping a control sample in the dark.
4. HPLC Analysis:
- Mobile Phase: A gradient of mobile phase A (0.1% formic acid in water) and mobile phase B (0.1% formic acid in acetonitrile).
- Gradient Program: A linear gradient from 30% B to 90% B over 20 minutes.
- Flow Rate: 1.0 mL/min.
- Detection Wavelength: Monitor at 220 nm and 271 nm.[2]
- Injection Volume: 20 µL.
- Procedure: At specified time points (e.g., 0, 2, 4, 8, 24 hours), inject samples onto the HPLC system.
5. Data Analysis:
- Record the peak area of the intact this compound at each time point.
- Calculate the percentage of the compound remaining relative to the time zero sample.
- Monitor for the appearance of new peaks, which would indicate degradation products.
Visualizations
Caption: Signaling pathway of this compound via EP1 and EP3 receptors.
Caption: Troubleshooting workflow for experiments with this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. caymanchem.com [caymanchem.com]
- 3. What is the mechanism of Sulprostone? [synapse.patsnap.com]
- 4. This compound CAS#: 54382-74-0 [m.chemicalbook.com]
- 5. Bioanalysis of sulprostone, a prostaglandin E2 analogue and selective EP3 agonist, in monkey plasma by liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
Common experimental artifacts with 16-Phenoxy tetranor Prostaglandin E2
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals using 16-Phenoxy tetranor Prostaglandin (B15479496) E2 in their experiments.
Properties and Handling
Proper handling and storage of 16-Phenoxy tetranor Prostaglandin E2 are critical to ensure its stability and prevent the introduction of experimental artifacts. This compound is the free acid form of sulprostone (B1662612) and is a minor metabolite of sulprostone found in human plasma.[1][2]
Chemical Properties
| Property | Value |
| Formal Name | 9-oxo-11α,15R-dihydroxy-16-phenoxy-17,18,19,20-tetranor-prosta-5Z,13E-dien-1-oic acid |
| CAS Number | 54382-74-0[1] |
| Molecular Formula | C₂₂H₂₈O₆[1] |
| Molecular Weight | 388.5 g/mol [1] |
| Purity | ≥98% |
Solubility Data
| Solvent | Approximate Solubility |
| DMF | 100 mg/mL[1] |
| DMSO | 100 mg/mL[1] |
| Ethanol (B145695) | 100 mg/mL[1] |
| PBS (pH 7.2) | 0.8 mg/mL[1] |
Storage and Stability
| Condition | Recommendation |
| Long-term Storage | Store at -20°C for up to 2 years.[1] |
| Supplied Solution | Typically supplied in methyl acetate; evaporate the solvent under a gentle stream of nitrogen before reconstituting in the desired solvent. |
| Aqueous Solutions | It is not recommended to store aqueous solutions for more than one day due to potential instability.[3] |
Troubleshooting Guide
This guide addresses common issues that may be encountered when working with this compound.
Issue: Inconsistent or No Biological Activity
| Potential Cause | Troubleshooting Step |
| Compound Degradation | Prepare fresh aqueous solutions for each experiment. Avoid repeated freeze-thaw cycles of stock solutions. Ensure the compound has been stored correctly at -20°C. |
| Low Solubility in Assay Buffer | Prepare a high-concentration stock solution in an organic solvent like DMSO or ethanol and then dilute it into the aqueous assay buffer. Ensure the final concentration of the organic solvent is low (typically <0.1%) to avoid solvent-induced artifacts. |
| Incorrect Receptor Expression | Confirm that the cell line or tissue used in the assay expresses the target receptors (EP1 and EP3). |
| Cell Passage Number | Use cells within a consistent and low passage number range, as receptor expression levels can change with excessive passaging. |
Issue: High Background Signal in Assays
| Potential Cause | Troubleshooting Step |
| Compound Precipitation | Visually inspect the assay wells for any signs of compound precipitation. If observed, optimize the final concentration or the dilution method from the stock solution. |
| Non-specific Binding | In binding assays, include a control with a high concentration of an unlabeled ligand to determine non-specific binding. Increase the number of wash steps. |
| Assay Interference | For fluorescence-based assays, test for autofluorescence of the compound at the excitation and emission wavelengths used. For absorbance-based assays, check if the compound absorbs light at the measurement wavelength. |
Issue: Unexpected Cytotoxicity
| Potential Cause | Troubleshooting Step |
| High Compound Concentration | Perform a dose-response curve to determine the optimal non-toxic working concentration for your specific cell line and assay duration. |
| Solvent Toxicity | Ensure the final concentration of the organic solvent (e.g., DMSO, ethanol) used to dissolve the compound is at a non-toxic level for your cells. |
| Off-target Effects | As a prostaglandin analog, it may have effects on cellular processes beyond the target receptors. Consider using a specific antagonist for EP1 or EP3 receptors to confirm that the observed effects are receptor-mediated. |
Frequently Asked Questions (FAQs)
Q1: What are the primary cellular targets of this compound?
A1: this compound is the free acid form of sulprostone. Sulprostone is known to be a selective agonist for the prostanoid EP1 and EP3 receptors. Therefore, the biological activity of this compound is expected to be mediated through these receptors.
Q2: How should I prepare an aqueous working solution from a stock in organic solvent?
A2: To minimize precipitation, it is recommended to add the stock solution to the aqueous buffer while vortexing. Avoid adding the aqueous solution directly to the small volume of the concentrated stock.
Q3: Can I use this compound in in vivo studies?
A3: While this compound is a metabolite of a drug used in humans, its use in animal models for research should be carefully considered. Factors such as its pharmacokinetic and pharmacodynamic properties would need to be determined for the specific animal model and route of administration.
Q4: My immunoassay for PGE2 is showing unexpected results after treating cells with this compound. Why?
A4: Immunoassays are based on antibody specificity. While this compound is a PGE2 analog, its cross-reactivity with antibodies raised against native PGE2 can vary. Check the specificity data for your immunoassay kit or consider using a more specific analytical method like mass spectrometry to quantify changes in endogenous PGE2 levels.
Experimental Protocols
General Protocol for a Cell-Based Calcium Flux Assay
This protocol provides a general framework for measuring the activation of the EP1 receptor, which signals through an increase in intracellular calcium.
-
Cell Culture: Plate cells expressing the EP1 receptor in a black, clear-bottom 96-well plate at a suitable density and allow them to adhere overnight.
-
Dye Loading:
-
Prepare a calcium indicator dye solution (e.g., Fluo-4 AM) in a suitable buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES).
-
Remove the cell culture medium and add the dye solution to each well.
-
Incubate the plate at 37°C for 30-60 minutes in the dark.
-
-
Compound Preparation:
-
Prepare a 2X concentrated solution of this compound in the assay buffer from a high-concentration stock in DMSO.
-
Also, prepare a vehicle control (containing the same final concentration of DMSO) and a positive control (e.g., a known EP1 agonist).
-
-
Assay Measurement:
-
Place the 96-well plate in a fluorescence plate reader capable of kinetic reads.
-
Set the excitation and emission wavelengths appropriate for the calcium indicator dye.
-
Record a baseline fluorescence reading for a few cycles.
-
Add the 2X compound solution to the wells (the plate reader's injection system is ideal for this).
-
Continue to record the fluorescence intensity over time to measure the change in intracellular calcium.
-
-
Data Analysis:
-
Calculate the change in fluorescence (ΔF) by subtracting the baseline fluorescence from the peak fluorescence.
-
Normalize the data to the vehicle control.
-
Plot the dose-response curve and calculate the EC₅₀ value.
-
Signaling Pathways and Workflows
Caption: EP1 and EP3 receptor signaling pathways activated by this compound.
References
16-Phenoxy tetranor Prostaglandin E2 off-target effects in assays
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 16-Phenoxy tetranor Prostaglandin E2. The information provided addresses potential off-target effects and other common issues encountered during in-vitro assays.
Frequently Asked Questions (FAQs)
Q1: What is this compound?
This compound is a synthetic analog of Prostaglandin E2 (PGE2). It is also known to be a metabolite of sulprostone, a potent EP3 receptor agonist. Due to its structural similarity to PGE2, it may be used in studies involving prostanoid signaling pathways.
Q2: What are the primary targets of Prostaglandin E2 (PGE2)?
PGE2 exerts its biological effects by binding to a family of four G-protein coupled receptors: EP1, EP2, EP3, and EP4. These receptors are coupled to different intracellular signaling pathways and are responsible for the diverse physiological and pathological effects of PGE2.
Q3: What are the potential off-target effects of this compound in assays?
Given that this compound is a metabolite of the potent EP3 agonist sulprostone, its primary off-target concern is unintended activation of the EP3 receptor in assays designed to study EP2 or EP4-mediated effects of PGE2. Additionally, due to its structural similarity to PGE2, it may exhibit cross-reactivity in immunoassays such as ELISA, leading to inaccurate quantification.
Q4: How can I minimize off-target effects in my experiments?
To minimize off-target effects, it is crucial to:
-
Use the lowest effective concentration of this compound.
-
Employ specific antagonists for potentially activated off-target receptors (e.g., an EP3 antagonist) as controls.
-
Validate the specificity of your assay system, particularly for immunoassays, by testing for cross-reactivity with related compounds.
-
Whenever possible, use multiple, mechanistically distinct assays to confirm your findings.
Troubleshooting Guides
Issue 1: Unexpected or Inconsistent Results in Cell-Based Signaling Assays
Possible Cause: Your experimental results might be influenced by the activation of unintended EP receptors. This compound, being a metabolite of the potent EP3 agonist sulprostone, may preferentially activate the EP3 receptor, which is coupled to inhibitory G-proteins (Gi), leading to a decrease in intracellular cAMP. This can counteract the effects of EP2 and EP4 activation, which are coupled to stimulatory G-proteins (Gs) and increase cAMP levels.
Troubleshooting Steps:
-
Review the EP Receptor Expression Profile: Confirm the expression profile of EP receptor subtypes (EP1, EP2, EP3, EP4) in your cell line or primary cells. High expression of EP3 could lead to dominant inhibitory signals.
-
Use Selective Antagonists: Include a selective EP3 receptor antagonist in your experimental design as a control. If the unexpected results are reversed in the presence of the EP3 antagonist, it strongly suggests an off-target effect.
-
Measure cAMP Levels: Directly measure intracellular cAMP levels in response to this compound. A decrease or blunted increase in cAMP could indicate EP3 activation.
-
Dose-Response Curve: Perform a full dose-response curve. Off-target effects may be more pronounced at higher concentrations.
Logical Workflow for Troubleshooting Signaling Assays
Troubleshooting inconsistent results with 16-Phenoxy tetranor Prostaglandin E2
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in obtaining consistent and reliable results with 16-Phenoxy tetranor Prostaglandin E2.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a synthetic analog of Prostaglandin E2 (PGE2). It is the free acid form of sulprostone, which is a selective agonist for the EP3 and EP1 prostanoid receptors, with a significantly higher affinity for the EP3 receptor.[1] The activation of these G protein-coupled receptors (GPCRs) initiates downstream signaling cascades. Specifically, the EP1 receptor couples to Gq, leading to an increase in intracellular calcium, while the EP3 receptor couples to Gi, which results in a decrease in intracellular cyclic AMP (cAMP). This dual agonism can lead to complex cellular responses.
Q2: How should I store and handle this compound?
A2: For long-term storage, this compound should be stored at -20°C as supplied in a solution like methyl acetate, where it is stable for at least two years. For experimental use, prepare fresh stock solutions in an appropriate solvent such as DMSO or ethanol. Aqueous solutions of prostaglandins (B1171923) can be unstable, and it is recommended to prepare them immediately before use and not to store them for more than a day.[2] The stability of prostaglandins in aqueous solutions is pH-dependent.[3][4]
Q3: What are the common solvents for dissolving this compound?
A3: this compound is soluble in a variety of organic solvents and has limited solubility in aqueous buffers. The following table summarizes its solubility:
| Solvent | Approximate Solubility |
| Dimethylformamide (DMF) | 100 mg/mL |
| Dimethyl sulfoxide (B87167) (DMSO) | 100 mg/mL |
| Ethanol | 100 mg/mL |
| PBS (pH 7.2) | 0.8 mg/mL |
| Data sourced from Cayman Chemical product information.[2] |
Q4: Why am I seeing variable or inconsistent results in my cell-based assays?
A4: Inconsistent results with this compound can stem from several factors:
-
Receptor Expression Levels: The cellular response is dependent on the relative expression of EP1 and EP3 receptors in your cell line. Variations in receptor density between cell passages can alter the signaling outcome.
-
Ligand Stability: Prostaglandins can be unstable in aqueous solutions and cell culture media.[3][5] Degradation of the compound will lead to a weaker than expected response.
-
Biased Agonism: As a dual EP1/EP3 agonist, the compound may exhibit biased agonism, preferentially activating one signaling pathway over another in a manner that can be influenced by the specific cellular context.[6][7]
-
Cell Health and Passage Number: Using cells of a consistent and low passage number is crucial for reproducible results in GPCR experiments.[8]
Troubleshooting Guides
Issue 1: Lower than Expected Potency or No Cellular Response
| Possible Cause | Troubleshooting Step |
| Compound Degradation | Prepare fresh stock solutions in DMSO or ethanol. For working solutions in aqueous media, prepare them immediately before the experiment. Avoid repeated freeze-thaw cycles of stock solutions. |
| Low Receptor Expression | Confirm the expression of EP1 and EP3 receptors in your cell line using techniques like qPCR, Western blot, or flow cytometry. If expression is low, consider using a cell line known to express these receptors or a transient transfection system. |
| Incorrect Dosage | Perform a dose-response experiment to determine the optimal concentration range for your specific cell type and assay. |
| Assay Interference | Ensure that the solvent used to dissolve the compound (e.g., DMSO) is at a final concentration that does not affect cell viability or the assay readout. |
Issue 2: High Background Signal in Assays
| Possible Cause | Troubleshooting Step |
| Constitutive Receptor Activity | Some GPCRs can have basal activity even without a ligand. If possible, use an inverse agonist to reduce this background signal. |
| Non-specific Binding | Increase the number of washing steps in your assay protocol. Include a control with a high concentration of an unlabeled ligand to determine the level of non-specific binding. |
| Assay Reagent Interference | Test for autofluorescence of the compound or other interferences with your detection method. |
Issue 3: Results Vary Between Experiments
| Possible Cause | Troubleshooting Step |
| Cell Passage Variability | Maintain a consistent and low cell passage number for all experiments. Characterize receptor expression at different passage numbers to ensure consistency. |
| Inconsistent Ligand Preparation | Standardize your protocol for preparing stock and working solutions. Use calibrated pipettes and ensure the compound is fully dissolved. |
| Variations in Incubation Times | Adhere strictly to the optimized incubation times for ligand stimulation and assay development. |
| pH Instability in Media | The stability of prostaglandins is pH-dependent.[3] Ensure the pH of your cell culture media is stable throughout the experiment, especially when working with bicarbonate-buffered systems outside of a CO2 incubator. |
Experimental Protocols
General Protocol for Cell-Based Functional Assays (e.g., Calcium Flux or cAMP Measurement)
-
Cell Culture:
-
Culture cells expressing EP1 and/or EP3 receptors in appropriate media.
-
Seed cells into 96-well plates at a predetermined optimal density and allow them to adhere overnight.
-
-
Ligand Preparation:
-
Prepare a 10 mM stock solution of this compound in DMSO.
-
Perform serial dilutions of the stock solution in a suitable assay buffer to create a range of concentrations for the dose-response curve.
-
-
Assay Procedure:
-
For Calcium Flux (EP1 activation):
-
Load cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) according to the manufacturer's instructions.
-
Use a fluorescence plate reader with an injector to add the diluted compound to the wells.
-
Measure fluorescence intensity in real-time before and after ligand addition.
-
-
For cAMP Measurement (EP3 inhibition):
-
Pre-treat cells with an adenylyl cyclase activator like forskolin (B1673556) to induce cAMP production.
-
Add the diluted this compound and incubate for the desired time.
-
Lyse the cells and measure intracellular cAMP levels using a suitable detection kit (e.g., HTRF, ELISA).
-
-
-
Data Analysis:
-
Calculate the change in signal (fluorescence or cAMP) for each concentration.
-
Plot the response against the logarithm of the ligand concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the EC50 (for calcium flux) or IC50 (for cAMP inhibition).
-
Visualizations
Signaling Pathways
Caption: Signaling pathways for Prostaglandin E2 receptors.
Experimental Workflow
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. caymanchem.com [caymanchem.com]
- 3. researchgate.net [researchgate.net]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. researchgate.net [researchgate.net]
- 6. journals.physiology.org [journals.physiology.org]
- 7. Novel Insights into Biased Agonism at G Protein-Coupled Receptors...: Ingenta Connect [ingentaconnect.com]
- 8. benchchem.com [benchchem.com]
Technical Support Center: Enhancing the Bioavailability of 16-Phenoxy tetranor Prostaglandin E2
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during experiments aimed at improving the bioavailability of 16-Phenoxy tetranor Prostaglandin (B15479496) E2.
Frequently Asked Questions (FAQs)
Q1: What is 16-Phenoxy tetranor Prostaglandin E2 and what are its key chemical properties?
This compound is a synthetic analog of Prostaglandin E2 (PGE2). It is the free acid form of sulprostone (B1662612), a PGE2 analog, and is formed by the hydrolysis of the methylsulfonamide bond.[1] As a tetranor prostaglandin, it has a shortened carboxylic acid side chain. The phenoxy group at the 16th position is a key structural feature.
Summary of Physicochemical Properties:
| Property | Value | Source |
| Molecular Formula | C22H28O6 | [1] |
| Molecular Weight | 388.5 g/mol | [1] |
| Solubility | DMF: 100 mg/ml; DMSO: 100 mg/ml; Ethanol: 100 mg/ml; PBS (pH 7.2): 0.8 mg/ml | [1] |
Its poor solubility in aqueous solutions like PBS suggests that low bioavailability following oral administration is a likely challenge.
Q2: What are the primary challenges in achieving good oral bioavailability for this compound?
The primary challenges are rooted in its lipophilic nature and consequently poor aqueous solubility.[2][3] These properties can lead to:
-
Low Dissolution Rate: The compound may not dissolve efficiently in the gastrointestinal fluids, which is a prerequisite for absorption.
-
Poor Permeability: While lipophilicity can aid in crossing cell membranes, very poor aqueous solubility can limit the concentration of the drug at the absorptive surface.
-
First-Pass Metabolism: Like other prostaglandins, it may be subject to rapid metabolism in the liver, reducing the amount of active drug that reaches systemic circulation.[4][5]
Q3: What general strategies can be employed to improve the bioavailability of lipophilic drugs like this compound?
Several formulation strategies can be explored to enhance the oral bioavailability of lipophilic compounds:[2][3][6]
-
Solubilization: Increasing the drug's solubility in the gastrointestinal tract.
-
Lipid-Based Drug Delivery Systems (LBDDS): Encapsulating the drug in lipidic carriers.
-
Particle Size Reduction: Increasing the surface area to volume ratio to enhance dissolution.
-
Solid Dispersions: Dispersing the drug in a hydrophilic carrier at the molecular level.
Troubleshooting Guides
This section provides solutions to common problems encountered during the development of formulations for this compound.
Problem 1: Poor dissolution of the compound in aqueous media.
-
Possible Cause: Inherent low aqueous solubility of the molecule.
-
Troubleshooting Steps:
-
pH Adjustment: Investigate the effect of pH on solubility, as the carboxylic acid moiety's ionization state is pH-dependent.
-
Use of Solubilizing Agents:
-
Co-solvents: Test the addition of pharmaceutically acceptable co-solvents such as ethanol, propylene (B89431) glycol, or polyethylene (B3416737) glycol (PEG) to the formulation.
-
Problem 2: Low and variable absorption in preclinical animal studies.
-
Possible Cause: Inefficient transport across the intestinal epithelium and/or pre-systemic metabolism.
-
Troubleshooting Steps:
-
Lipid-Based Formulations:
-
Self-Emulsifying Drug Delivery Systems (SEDDS): Formulate the compound in a mixture of oils, surfactants, and co-solvents that spontaneously form a fine emulsion in the GI tract.
-
Liposomes or Nanoparticles: Encapsulate the compound in liposomes or solid lipid nanoparticles (SLNs) to protect it from degradation and potentially enhance lymphatic uptake, bypassing first-pass metabolism.[3]
-
-
Particle Size Reduction:
-
Micronization/Nanonization: Reduce the particle size of the drug powder to the micron or sub-micron range to increase the surface area for dissolution.
-
-
Problem 3: Suspected rapid metabolism of the compound.
-
Possible Cause: Extensive first-pass metabolism in the liver. This compound is a metabolite of sulprostone, which is known to be extensively metabolized.[5][8]
-
Troubleshooting Steps:
-
Prodrug Approach: While this compound is already a metabolite, further chemical modification could be explored to create a prodrug that is absorbed more efficiently and then converted to the active form.
-
Formulation Strategies to Bypass First-Pass Metabolism:
-
LBDDS: As mentioned, lipid-based systems can promote lymphatic absorption.
-
Mucoadhesive Formulations: Develop formulations that adhere to the intestinal mucosa, providing a prolonged release and potentially allowing for direct absorption into the systemic circulation, bypassing the portal vein to some extent.
-
-
Experimental Protocols
1. In Vitro Solubility and Dissolution Testing
-
Objective: To assess the solubility and dissolution rate of different formulations.
-
Methodology:
-
Equilibrium Solubility:
-
Prepare saturated solutions of this compound in various media (e.g., simulated gastric fluid, simulated intestinal fluid, buffers with different pH values) with and without solubilizing agents.
-
Agitate the solutions at a constant temperature (e.g., 37°C) for 24-48 hours.
-
Filter the samples and analyze the concentration of the dissolved drug using a validated analytical method (e.g., HPLC-UV or LC-MS/MS).
-
-
Dissolution Testing (USP Apparatus 2 - Paddle Method):
-
Place a known amount of the formulation (e.g., powder, solid dispersion, or encapsulated form) in the dissolution vessel containing a defined volume of dissolution medium at 37°C.
-
Stir at a constant speed (e.g., 50-100 rpm).
-
Withdraw samples at predetermined time intervals and analyze for drug concentration.
-
-
2. In Vitro Permeability Assay (Caco-2 Cell Model)
-
Objective: To predict the intestinal permeability of this compound from different formulations.
-
Methodology:
-
Culture Caco-2 cells on permeable supports until they form a confluent monolayer.
-
Apply the test formulation to the apical (AP) side of the monolayer.
-
Collect samples from the basolateral (BL) side at various time points.
-
Analyze the concentration of the compound in the BL samples to determine the apparent permeability coefficient (Papp).
-
3. Pharmacokinetic Study in an Animal Model (e.g., Rat)
-
Objective: To evaluate the in vivo absorption and bioavailability of different formulations.
-
Methodology:
-
Administer the formulation orally to a group of rats at a specific dose.
-
Administer an equivalent dose of the compound intravenously to a control group to determine the absolute bioavailability.
-
Collect blood samples at predetermined time points.
-
Separate plasma and analyze the concentration of this compound using a validated LC-MS/MS method.[9]
-
Calculate pharmacokinetic parameters such as Cmax, Tmax, AUC, and bioavailability.
-
Visualizations
Caption: Experimental workflow for improving bioavailability.
Caption: Drug absorption and first-pass metabolism.
References
- 1. caymanchem.com [caymanchem.com]
- 2. hilarispublisher.com [hilarispublisher.com]
- 3. How to improve the bioavailability of a drug? [synapse.patsnap.com]
- 4. go.drugbank.com [go.drugbank.com]
- 5. Metabolism of the prostaglandin fertility regulator sulprostone in monkeys - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Exploring LIPIDs for their potential to improves bioavailability of lipophilic drugs candidates: A review - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Identification of the major metabolites of the prostaglandin E2-analogue sulprostone in human plasma, and isolation from urine (in vivo) and liver perfusate (in vitro) of female guinea-pigs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Bioanalysis of sulprostone, a prostaglandin E2 analogue and selective EP3 agonist, in monkey plasma by liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Cell Viability Assays with 16-Phenoxy tetranor Prostaglandin E2
Welcome to the technical support center for researchers utilizing 16-Phenoxy tetranor Prostaglandin (B15479496) E2 in cell viability assays. This resource provides troubleshooting guidance and frequently asked questions to ensure the accuracy and reliability of your experimental results.
Frequently Asked Questions (FAQs)
Q1: What is 16-Phenoxy tetranor Prostaglandin E2?
This compound (16-phenoxy tetranor PGE2) is a synthetic analog of Prostaglandin E2 (PGE2). It is also known to be the free acid form of sulprostone (B1662612), a PGE2 analog, and a minor metabolite found in human plasma after sulprostone administration.[1][2] Due to its structural similarity to PGE2, it is expected to interact with prostaglandin E receptors (EP1, EP2, EP3, and EP4), which can influence a variety of cellular processes.[3]
Q2: What is the expected effect of 16-Phenoxy tetranor PGE2 on cell viability?
The effect of 16-Phenoxy tetranor PGE2 on cell viability is context-dependent and can vary significantly based on the cell type, the expression of EP receptors, and the concentration of the compound used. Prostaglandin E2 itself can have dual effects, promoting proliferation in some cell types (e.g., certain cancer cells) while potentially inducing apoptosis or cytotoxicity in others.[4][5] Therefore, it is crucial to perform dose-response experiments to determine the specific effect on your cell line of interest.
Q3: Which cell viability assay is most suitable for use with 16-Phenoxy tetranor PGE2?
The choice of assay depends on the expected mechanism of action.
-
MTT and XTT assays are suitable for assessing changes in metabolic activity, which can correlate with cell proliferation or cytotoxicity.
-
LDH assay is recommended if you anticipate membrane damage and cytotoxicity, as it measures the release of lactate (B86563) dehydrogenase from damaged cells.[6][7]
It is often advisable to use multiple assays that measure different cellular parameters to obtain a comprehensive understanding of the compound's effects.
Q4: How should I dissolve and dilute 16-Phenoxy tetranor PGE2 for my experiments?
According to manufacturer information, 16-Phenoxy tetranor PGE2 is soluble in organic solvents such as DMF, DMSO, and ethanol (B145695) at high concentrations (e.g., 100 mg/ml).[2] For cell culture experiments, it is recommended to prepare a concentrated stock solution in an appropriate solvent and then dilute it to the final working concentration in your culture medium. Ensure the final solvent concentration in the culture medium is low (typically <0.1%) and does not affect cell viability. Always include a vehicle control (medium with the same concentration of solvent) in your experiments.
Troubleshooting Guide
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Inconsistent or non-reproducible results | - Inaccurate pipetting or cell plating.- Cell health and passage number variability.- Instability of 16-Phenoxy tetranor PGE2 in culture medium. | - Ensure accurate and consistent pipetting techniques. Use a homogeneous cell suspension for plating.- Use cells within a consistent passage number range and ensure they are healthy before treatment.- Prepare fresh dilutions of the compound for each experiment. |
| High background in blank wells (medium only) | - Contamination of reagents or plates.- The culture medium contains reducing agents (for MTT/XTT assays).- Serum in the medium has high endogenous LDH activity (for LDH assay). | - Use sterile techniques and reagents.- If possible, use a medium without reducing agents. Perform the assay in the dark.- Use heat-inactivated serum or reduce the serum percentage during the assay. Run a "no-cell" control with your treatment to determine the background.[7] |
| Unexpected increase in cell viability reading | - 16-Phenoxy tetranor PGE2 is inducing cell proliferation. | - Confirm proliferation using a direct proliferation assay (e.g., BrdU incorporation or cell counting).- Investigate the involvement of specific EP receptors using selective antagonists. |
| Unexpected decrease in cell viability reading | - The compound is inducing cytotoxicity or apoptosis.- The compound is interfering with the assay chemistry. | - Confirm cytotoxicity with an alternative assay (e.g., LDH assay if you are using MTT, or vice-versa). Assess apoptosis using methods like Annexin V staining.- Run a cell-free assay to check for direct interaction of the compound with the assay reagents. |
| Low or no signal in treated wells | - Cell density is too low.- The incubation time for the assay is too short.- The compound is inhibiting the enzymatic activity measured by the assay. | - Optimize the initial cell seeding density.- Increase the incubation time for the assay as recommended by the manufacturer.[6]- Test the compound in a system with a known amount of the enzyme (e.g., purified LDH) to check for direct inhibition. |
Experimental Protocols
MTT Cell Viability Assay
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Treatment: Treat cells with various concentrations of 16-Phenoxy tetranor PGE2 and a vehicle control. Incubate for the desired treatment period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add 10-20 µL of MTT solution (5 mg/mL in sterile PBS) to each well.
-
Incubation: Incubate the plate at 37°C for 2-4 hours, allowing viable cells to reduce the MTT to formazan (B1609692) crystals.
-
Solubilization: Carefully remove the medium and add 100-200 µL of a solubilization solution (e.g., DMSO or acidic isopropanol) to each well to dissolve the formazan crystals.
-
Measurement: Read the absorbance at a wavelength of 570 nm with a reference wavelength of 630 nm.
XTT Cell Viability Assay
-
Cell Seeding and Treatment: Follow steps 1 and 2 from the MTT protocol.
-
XTT Reagent Preparation: Prepare the XTT/electron-coupling solution mixture according to the manufacturer's instructions immediately before use.
-
XTT Addition: Add 50 µL of the activated XTT solution to each well.
-
Incubation: Incubate the plate at 37°C for 2-4 hours, protected from light.
-
Measurement: Read the absorbance at a wavelength of 450-500 nm with a reference wavelength of 630-690 nm. No solubilization step is required as the formazan product is water-soluble.
LDH Cytotoxicity Assay
-
Cell Seeding and Treatment: Follow steps 1 and 2 from the MTT protocol. Include control wells for spontaneous LDH release (untreated cells) and maximum LDH release (cells treated with a lysis buffer).
-
Sample Collection: After the treatment period, centrifuge the plate if cells are in suspension. Carefully transfer 50 µL of the supernatant from each well to a new 96-well plate.[7]
-
LDH Reaction: Prepare the LDH reaction mixture according to the manufacturer's protocol and add it to each well containing the supernatant.
-
Incubation: Incubate the plate at room temperature for up to 30 minutes, protected from light.[7]
-
Stop Reaction: Add the stop solution provided in the kit.
-
Measurement: Read the absorbance at a wavelength of 490 nm with a reference wavelength of 680 nm.[7]
Visualizations
Caption: PGE2 receptor signaling pathways.
Caption: General workflow for cell viability assays.
Caption: Troubleshooting decision tree.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. caymanchem.com [caymanchem.com]
- 3. Prostaglandin E2 - Wikipedia [en.wikipedia.org]
- 4. Prostaglandin E2 (PGE2) promotes proliferation and invasion by enhancing SUMO-1 activity via EP4 receptor in endometrial cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Prostaglandin E2 receptor 1 activity regulates cell survival following hypoxia in cultured rat cortical neurons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Quantification of lactate dehydrogenase for cell viability testing using cell lines and primary cultured astrocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 7. documents.thermofisher.com [documents.thermofisher.com]
Minimizing side effects of 16-Phenoxy tetranor Prostaglandin E2 in animal studies
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 16-Phenoxy tetranor Prostaglandin (B15479496) E2 (PGE2) in animal studies. The information is designed to help minimize side effects and ensure the successful execution of experiments.
Frequently Asked Questions (FAQs)
Q1: What is 16-Phenoxy tetranor Prostaglandin E2 and what is its primary mechanism of action?
A1: this compound is a synthetic analog of Prostaglandin E2. It is the free acid form of sulprostone, which is created by the hydrolysis of the methylsulfonamide bond.[1] Sulprostone, and by extension 16-Phenoxy tetranor PGE2, is a selective agonist for the prostanoid EP3 and EP1 receptors, with a significantly higher affinity for the EP3 receptor.[2] Its biological effects are primarily mediated through the activation of these receptors, which are involved in a variety of physiological processes.
Q2: What are the common side effects observed with this compound (Sulprostone) administration in animal studies?
A2: Based on clinical data in humans and preclinical studies with related compounds, the most common side effects are dose-dependent and include:
-
Gastrointestinal distress: Nausea, vomiting, and diarrhea are frequently reported.[3]
-
Cardiovascular effects: Changes in blood pressure and heart rate, as well as flushing, can occur.[4] In some instances, it can have a vasoconstrictor effect.[4]
-
Uterine contractions: Due to its potent uterotonic activity, it can induce strong uterine contractions.[5]
-
Other effects: Shivering, fever, and headache have also been noted.[4]
Q3: How can I minimize gastrointestinal side effects like nausea and vomiting in my animal models?
A3: Several strategies can be employed to mitigate gastrointestinal side effects:
-
Dose Optimization: Use the lowest effective dose of 16-Phenoxy tetranor PGE2 to achieve the desired biological response while minimizing adverse effects. A thorough dose-response study is recommended.
-
Co-administration of Antiemetics: Pre-treatment with antiemetic drugs has been shown to be effective. For instance, in ferrets, the 5-HT3 receptor antagonist ondansetron (B39145) and the NK1 tachykinin receptor antagonist CP-99,994 have been shown to significantly antagonize PGE2-induced emesis.[6]
-
Route of Administration: The route of administration can influence the incidence and severity of side effects. For example, in human studies with sulprostone, intravenous infusion was found to be the safest route in terms of side effects compared to intramuscular injections.[3]
Q4: What are the potential cardiovascular side effects and how can they be managed?
A4: 16-Phenoxy tetranor PGE2 can induce cardiovascular changes. It is crucial to monitor cardiovascular parameters such as heart rate and blood pressure, especially when using higher doses. In cases of pre-existing cardiovascular conditions in animal models, the use of this compound should be carefully considered as it can exacerbate these conditions.[4] While specific antagonists for these side effects are not well-documented for this compound, maintaining proper hydration and monitoring the animal's overall condition is essential.
Troubleshooting Guides
Problem 1: Unexpected severity of gastrointestinal side effects (vomiting, diarrhea) at the intended therapeutic dose.
| Possible Cause | Troubleshooting Step |
| Dose too high for the specific animal model or strain. | 1. Review the literature for established dose ranges in your specific model. 2. If data is unavailable, perform a dose-response study to identify the minimal effective dose. 3. Consider a dose reduction and assess if the therapeutic effect is maintained while side effects are reduced. |
| Route of administration is contributing to localized gastrointestinal irritation. | 1. If using oral gavage, consider alternative parenteral routes such as subcutaneous or intravenous injection to bypass direct contact with the gastrointestinal mucosa.[7] 2. For parenteral routes, ensure the formulation is at a physiological pH and is not causing local irritation at the injection site. |
| Animal model is particularly sensitive to EP1/EP3 receptor activation in the gut. | 1. Pre-treat with an antiemetic agent. For example, a 5-HT3 antagonist like ondansetron can be administered prior to the prostaglandin analog.[6] 2. Consider co-administration of an anticholinergic agent like atropine (B194438) or a smooth muscle relaxant like papaverine, which have been shown to antagonize PGE1-induced ileum contraction in guinea pigs.[8] |
Problem 2: Significant fluctuations in cardiovascular parameters (blood pressure, heart rate) following administration.
| Possible Cause | Troubleshooting Step |
| High peak plasma concentration after bolus administration. | 1. Switch from bolus injection to a continuous intravenous infusion to maintain a lower, more stable plasma concentration.[3] 2. If bolus injection is necessary, divide the total dose into smaller, more frequent administrations. |
| Activation of EP1 and/or EP3 receptors in the vasculature. | 1. Closely monitor cardiovascular parameters using appropriate instrumentation (e.g., telemetry, tail-cuff plethysmography). 2. Ensure the animal is adequately hydrated to support hemodynamic stability. 3. In cases of severe hypotension or hypertension, be prepared to provide supportive care as per your institution's animal care guidelines. |
| Interaction with other experimental compounds or anesthetics. | 1. Review the pharmacological properties of all co-administered substances for potential cardiovascular interactions. 2. If using anesthetics, choose an agent with minimal impact on the cardiovascular system. |
Data Summary Tables
Table 1: Receptor Binding Profile of Sulprostone (Methyl Sulfonylamide form of 16-Phenoxy tetranor PGE2)
| Receptor | Binding Affinity (Ki, nM) |
| EP1 | 21 |
| EP3 | 0.6 |
Source: Tocris Bioscience, R&D Systems[2]
Table 2: Dose-Dependent Gastrointestinal Side Effects of Sulprostone in Humans (for reference)
| Route of Administration | Total Dose (mcg) | Average Episodes of Vomiting |
| Extraovular | 50 | 0 |
| Extraovular | 100 | 0.26 |
| Intramuscular (repeated) | 1500-2000 | 1.0 |
Adapted from Fylling P., Contraception, 1982.
Experimental Protocols
Protocol 1: Administration of this compound in Rodents
This is a general guideline and must be adapted and approved by the institution's Animal Care and Use Committee (IACUC).
Materials:
-
This compound
-
Vehicle (e.g., sterile saline, phosphate-buffered saline (PBS), or a solution in methyl acetate (B1210297) as supplied by the manufacturer, which should be appropriately diluted)
-
Appropriate syringes and needles (e.g., 25-27G for subcutaneous or intraperitoneal injections in mice)[7]
-
Animal restraint device
Procedure:
-
Preparation of Dosing Solution:
-
Allow the compound and vehicle to reach room temperature.
-
Prepare the dosing solution under sterile conditions. If the stock solution is in an organic solvent, ensure the final concentration of the solvent is well-tolerated by the animal. A common practice is to keep the final solvent concentration below 5-10%.
-
Vortex the solution to ensure it is homogenous.
-
-
Animal Handling and Restraint:
-
Handle the animal gently to minimize stress.
-
Use an appropriate restraint method for the chosen administration route.
-
-
Administration:
-
Subcutaneous (SC) Injection: Tent the skin on the back of the neck or flank. Insert the needle into the base of the tented skin, parallel to the body. Aspirate to ensure you have not entered a blood vessel, then inject the solution.[7]
-
Intraperitoneal (IP) Injection: Position the animal with its head tilted downwards. Insert the needle into the lower abdominal quadrant, avoiding the midline to prevent damage to the bladder or cecum. Aspirate before injecting.[7]
-
Intravenous (IV) Injection: This requires more technical skill and should be performed by trained personnel. Common sites in rodents include the tail vein. Use a restraint device that allows for proper visualization of the vein.[7]
-
-
Post-Administration Monitoring:
-
Observe the animal closely for at least the first few hours after administration for any signs of distress, including changes in posture, activity, and the onset of any side effects.
-
Provide supportive care as needed (e.g., warmth, easily accessible food and water).
-
Visualizations
Caption: PGE2 signaling pathways via EP receptors.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. rndsystems.com [rndsystems.com]
- 3. Abortion with sulprostone, a prostaglandin E2 derivative - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. medecinesfax.org [medecinesfax.org]
- 5. Effect upon the human myometrium during early pregnancy of prostaglandin E2 and its analogue 16-phenoxy-omega-17,18,19,20-tetranor-PGE2 methyl sulfonylamide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Differential action of anti-emetic drugs on defecation and emesis induced by prostaglandin E2 in the ferret - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. az.research.umich.edu [az.research.umich.edu]
- 8. A possible approach to the suppression of side effects induced by PGE1 - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
A Researcher's Guide to Prostaglandin Analogs: Sulprostone vs. 16-Phenoxy tetranor Prostaglandin E2
In the landscape of eicosanoid research, selecting the appropriate molecular tool is critical for elucidating specific biological pathways. This guide provides a detailed comparison of Sulprostone (B1662612) and its metabolite, 16-Phenoxy tetranor Prostaglandin (B15479496) E2 (PGE2), for researchers, scientists, and drug development professionals. We will examine their receptor selectivity, mechanism of action, and provide relevant experimental data and protocols to inform your research.
Introduction to the Compounds
Sulprostone is a potent and selective synthetic analog of Prostaglandin E2 (PGE2).[1] It is widely used in research as a selective agonist for the prostanoid EP1 and EP3 receptors and has clinical applications in obstetrics and gynecology due to its strong uterotonic properties.[1]
16-Phenoxy tetranor Prostaglandin E2 is the free acid form of sulprostone, created through the hydrolysis of the methylsulfonamide bond.[2][3] It is recognized as a minor metabolite of sulprostone found in human plasma following parenteral administration.[2][3] In the context of research, it is primarily considered as a metabolite rather than a distinct pharmacological tool, with most studies focusing on the parent compound, sulprostone.
Mechanism of Action and Receptor Selectivity
Sulprostone exerts its biological effects by preferentially binding to two of the four prostaglandin E2 receptor subtypes: EP1 and EP3.[1] These G-protein coupled receptors (GPCRs) trigger distinct downstream signaling cascades upon activation.
-
EP1 Receptor Activation : The EP1 receptor couples to the Gq protein. Its activation by sulprostone initiates the phospholipase C (PLC) pathway, leading to the production of inositol (B14025) triphosphate (IP3) and diacylglycerol (DAG). This cascade results in the release of calcium (Ca2+) from intracellular stores, typically leading to smooth muscle contraction.[1]
-
EP3 Receptor Activation : The EP3 receptor primarily couples to the Gi protein, which inhibits adenylyl cyclase. This action reduces the intracellular concentration of cyclic adenosine (B11128) monophosphate (cAMP), a key second messenger involved in signaling pathways that often promote relaxation in smooth muscle.[1] The net effect of EP3 activation by sulprostone is therefore often contractile.[1]
The dual agonism on EP1 and EP3 receptors makes sulprostone a valuable tool for studying physiological processes regulated by these specific pathways, such as uterine contraction, gastrointestinal motility, and dendritic cell development.[4][5][6]
Quantitative Data: Receptor Binding Affinity
The following table summarizes the receptor binding affinity of Sulprostone for prostanoid EP receptors. Data for this compound is not widely available as it is studied as a metabolite, not a primary ligand.
| Compound | Receptor Subtype | Binding Affinity (Ki) | Species / System |
| Sulprostone | EP1 | 21 nM | Mouse[7] |
| EP3 | 0.6 nM | Mouse[7] |
Data compiled from studies on stably expressed mouse prostanoid receptors in Chinese hamster ovary (CHO) cells.[7]
Signaling Pathway Diagram
The following diagram illustrates the primary signaling cascades activated by Sulprostone through the EP1 and EP3 receptors.
References
- 1. What is the mechanism of Sulprostone? [synapse.patsnap.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. caymanchem.com [caymanchem.com]
- 4. Prostanoid EP3 receptor agonist sulprostone enhances pacemaker activity of colonic interstitial cells of Cajal - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Blockade of prostaglandin E2 signaling through EP1 and EP3 receptors attenuates Flt3L-dependent dendritic cell development from hematopoietic progenitor cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. EP1- and EP3-receptors mediate prostaglandin E2-induced constriction of porcine large cerebral arteries - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Ligand binding specificities of the eight types and subtypes of the mouse prostanoid receptors expressed in Chinese hamster ovary cells - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of 16-Phenoxy Tetranor Prostaglandin E2 and Other PGE2 Analogs for Researchers
For Immediate Publication
A Comprehensive Guide for Researchers, Scientists, and Drug Development Professionals on the Comparative Efficacy and Signaling of Prostaglandin (B15479496) E2 Analogs, with a Focus on 16-Phenoxy tetranor Prostaglandin E2.
This publication provides a detailed comparison of this compound with other key Prostaglandin E2 (PGE2) analogs. This guide is intended to assist researchers, scientists, and professionals in the field of drug development in understanding the nuanced differences in receptor binding, functional activity, and signaling pathways of these potent lipid mediators. The information is presented through structured data tables, detailed experimental methodologies, and visual diagrams of associated signaling pathways to facilitate objective comparison and inform future research directions.
Introduction to Prostaglandin E2 and its Analogs
Prostaglandin E2 (PGE2) is a principal mediator of a wide array of physiological and pathophysiological processes, including inflammation, pain, fever, and tissue repair. Its diverse effects are mediated through four distinct G-protein coupled receptors: EP1, EP2, EP3, and EP4. Each receptor subtype is coupled to different intracellular signaling cascades, leading to a variety of cellular responses. The development of synthetic PGE2 analogs has been a critical step in dissecting the roles of individual EP receptors and in creating targeted therapeutics with improved selectivity and stability compared to the endogenous ligand.
This compound is the active, free acid form of sulprostone.[1][2][3] Sulprostone is recognized for its potent and selective agonist activity, particularly at the EP3 and EP1 receptors.[4][5][6] This guide will compare its performance characteristics against other well-known PGE2 analogs such as dinoprostone (B10761402) (endogenous PGE2), misoprostol (B33685), and butaprost.
Comparative Analysis of Receptor Binding and Functional Activity
The following tables summarize the quantitative data on the binding affinities (Ki) and functional potencies (EC50) of this compound (represented by its parent compound, sulprostone) and other selected PGE2 analogs at the four EP receptor subtypes. This data has been compiled from various studies to provide a comparative overview. It is important to note that absolute values may vary between different experimental setups.
Table 1: Comparative Binding Affinities (Ki, nM) of PGE2 Analogs at EP Receptors
| Compound | EP1 | EP2 | EP3 | EP4 | Reference |
| Sulprostone | 21 | >10,000 | 0.6 | >10,000 | [5][6] |
| Dinoprostone (PGE2) | 16 | 15 | 0.8 | 0.7 | |
| Misoprostol | 490 | 2,400 | 12 | 1,100 | |
| Butaprost | >10,000 | 320 | >10,000 | >10,000 |
Table 2: Comparative Functional Potencies (EC50, nM) of PGE2 Analogs at EP Receptors
| Compound | EP1 (Ca2+ mobilization) | EP2 (cAMP accumulation) | EP3 (cAMP inhibition) | EP4 (cAMP accumulation) | Reference |
| Sulprostone | 1.8 | >10,000 | 0.05 | >10,000 | |
| Dinoprostone (PGE2) | 3.2 | 1.3 | 0.04 | 0.3 | |
| Misoprostol | 200 | 1,000 | 0.9 | 300 | |
| Butaprost | >10,000 | 100 | >10,000 | >10,000 |
Signaling Pathways of EP Receptors
The activation of each EP receptor subtype by PGE2 or its analogs initiates distinct intracellular signaling cascades. The following diagrams, generated using the DOT language, illustrate these pathways.
Caption: Signaling pathways of PGE2 through EP1, EP2, EP3, and EP4 receptors.
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below to ensure reproducibility and aid in the design of future studies.
Radioligand Binding Assay (Competition)
This protocol is designed to determine the binding affinity (Ki) of unlabeled PGE2 analogs by measuring their ability to compete with a radiolabeled ligand for binding to EP receptors.
Materials:
-
HEK293 cells stably expressing the human EP receptor of interest (EP1, EP2, EP3, or EP4).
-
Membrane preparation buffer: 50 mM Tris-HCl (pH 7.4), 5 mM MgCl2, 1 mM EDTA.
-
Assay buffer: 50 mM Tris-HCl (pH 7.4), 5 mM MgCl2.
-
Radioligand: [3H]-PGE2 (specific activity ~150-200 Ci/mmol).
-
Unlabeled PGE2 analogs (for competition).
-
Scintillation cocktail.
-
Glass fiber filters (GF/C).
-
96-well plates.
Procedure:
-
Membrane Preparation:
-
Culture HEK293 cells expressing the target EP receptor to ~90% confluency.
-
Harvest cells and homogenize in ice-cold membrane preparation buffer.
-
Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C to remove nuclei and cellular debris.
-
Centrifuge the supernatant at 40,000 x g for 30 minutes at 4°C to pellet the membranes.
-
Resuspend the membrane pellet in assay buffer and determine the protein concentration using a Bradford or BCA assay.
-
-
Binding Assay:
-
In a 96-well plate, add 50 µL of assay buffer, 50 µL of unlabeled competitor (PGE2 analog at various concentrations), and 50 µL of [3H]-PGE2 (at a final concentration close to its Kd).
-
Initiate the binding reaction by adding 100 µL of the membrane preparation (containing 20-50 µg of protein).
-
Incubate for 60-120 minutes at room temperature with gentle agitation.
-
Terminate the assay by rapid filtration through glass fiber filters using a cell harvester.
-
Wash the filters three times with ice-cold assay buffer.
-
-
Data Analysis:
-
Dry the filters and place them in scintillation vials with scintillation cocktail.
-
Measure the radioactivity using a scintillation counter.
-
Non-specific binding is determined in the presence of a high concentration (e.g., 10 µM) of unlabeled PGE2.
-
Specific binding is calculated by subtracting non-specific binding from total binding.
-
Generate competition curves by plotting the percentage of specific binding against the log concentration of the competitor.
-
Calculate the IC50 value and then the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Caption: Experimental workflow for the radioligand binding assay.
cAMP Functional Assay
This protocol measures the ability of PGE2 analogs to stimulate (via EP2/EP4) or inhibit (via EP3) the production of cyclic AMP (cAMP).
Materials:
-
CHO-K1 or HEK293 cells expressing the human EP receptor of interest.
-
Cell culture medium.
-
Stimulation buffer (e.g., HBSS with 0.1% BSA and 0.5 mM IBMX).
-
PGE2 analogs.
-
Forskolin (B1673556) (for EP3 inhibition assays).
-
cAMP assay kit (e.g., HTRF, ELISA, or AlphaScreen).
-
384-well white plates.
Procedure:
-
Cell Preparation:
-
Seed cells into 384-well plates and grow to ~90% confluency.
-
On the day of the assay, replace the culture medium with stimulation buffer.
-
-
Agonist Stimulation (for EP2 and EP4):
-
Add various concentrations of the PGE2 analog to the wells.
-
Incubate for 30-60 minutes at 37°C.
-
-
Inhibition Assay (for EP3):
-
Pre-incubate the cells with various concentrations of the PGE2 analog for 15 minutes.
-
Add a fixed concentration of forskolin (e.g., 1-10 µM) to all wells to stimulate cAMP production.
-
Incubate for an additional 30-60 minutes at 37°C.
-
-
cAMP Measurement:
-
Lyse the cells and measure the intracellular cAMP levels according to the manufacturer's protocol for the chosen cAMP assay kit.
-
-
Data Analysis:
-
Generate dose-response curves by plotting the cAMP concentration against the log concentration of the PGE2 analog.
-
Calculate the EC50 value for agonists (EP2/EP4) or the IC50 value for inhibitors of forskolin-stimulated cAMP production (EP3).
-
Intracellular Calcium Mobilization Assay
This protocol is used to measure the functional activity of PGE2 analogs at the EP1 receptor by detecting changes in intracellular calcium levels.
Materials:
-
HEK293 cells expressing the human EP1 receptor.
-
Calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM).
-
Pluronic F-127.
-
Assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES).
-
PGE2 analogs.
-
Fluorescence plate reader with kinetic reading capabilities (e.g., FLIPR or FlexStation).
-
96-well black-walled, clear-bottom plates.
Procedure:
-
Cell Preparation and Dye Loading:
-
Seed cells into 96-well plates and grow to ~90% confluency.
-
Prepare a loading buffer containing the calcium-sensitive dye and Pluronic F-127 in assay buffer.
-
Remove the culture medium and add the loading buffer to the cells.
-
Incubate for 60 minutes at 37°C in the dark.
-
Wash the cells twice with assay buffer to remove excess dye.
-
-
Calcium Measurement:
-
Place the plate in the fluorescence plate reader and allow it to equilibrate to 37°C.
-
Establish a baseline fluorescence reading for each well.
-
Add various concentrations of the PGE2 analog to the wells using the instrument's integrated fluidics.
-
Immediately begin kinetic measurement of fluorescence intensity over a period of 2-5 minutes.
-
-
Data Analysis:
-
The change in fluorescence intensity reflects the change in intracellular calcium concentration.
-
Generate dose-response curves by plotting the peak fluorescence response against the log concentration of the PGE2 analog.
-
Calculate the EC50 value.
-
This guide provides a foundational understanding of the comparative pharmacology of this compound and other PGE2 analogs. The provided data and protocols are intended to be a valuable resource for the scientific community to facilitate further research and development in this critical area of pharmacology.
References
- 1. bu.edu [bu.edu]
- 2. Crystal structure of misoprostol bound to the labor inducer prostaglandin E2 receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Sulprostone | Prostanoid Receptors | Tocris Bioscience [tocris.com]
- 4. biorxiv.org [biorxiv.org]
- 5. researchgate.net [researchgate.net]
- 6. sigmaaldrich.com [sigmaaldrich.com]
A Comparative Analysis of 16-Phenoxy Tetranor Prostaglandin E2 and Latanoprost in Preclinical Glaucoma Models
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the pharmacological profiles of 16-Phenoxy tetranor Prostaglandin (B15479496) E2 and the widely-used glaucoma medication, latanoprost (B1674536). The information is compiled from various experimental studies to assist researchers and drug development professionals in understanding the potential of these compounds in glaucoma therapy.
Introduction
Glaucoma, a leading cause of irreversible blindness, is characterized by the progressive loss of retinal ganglion cells. Elevated intraocular pressure (IOP) is a major risk factor, and its reduction is the primary goal of current glaucoma therapies. Prostaglandin analogs are a first-line treatment for managing IOP. This guide focuses on a comparative analysis of latanoprost, a prostaglandin F2α analog, and 16-Phenoxy tetranor Prostaglandin E2, a potent prostaglandin E2 (PGE2) analog. While direct head-to-head clinical trials are not available, this document synthesizes data from various preclinical studies to highlight their mechanisms of action, efficacy in animal models, and potential signaling pathways.
Mechanism of Action
Both latanoprost and this compound lower IOP by increasing the outflow of aqueous humor from the eye, though they act on different prostaglandin receptor subtypes.
Latanoprost , a selective agonist for the prostaglandin F (FP) receptor, primarily enhances the uveoscleral outflow pathway.[1] This involves the remodeling of the extracellular matrix in the ciliary muscle, leading to reduced hydraulic resistance and increased aqueous humor drainage.[2]
This compound is the active form of sulprostone (B1662612) and acts as an agonist for the prostaglandin E (EP) receptors, with a notable affinity for EP3 and EP1 receptors.[3] PGE2 and its analogs have been shown to reduce IOP by increasing both uveoscleral and trabecular outflow.[4] The EP2 and EP4 receptors, in particular, are implicated in mediating IOP reduction by relaxing the ciliary muscle and potentially increasing trabecular outflow facility.[5][6]
Signaling Pathways
The signaling cascades initiated by the activation of FP and EP receptors ultimately lead to the cellular changes that facilitate aqueous humor outflow.
Latanoprost (FP Receptor Pathway)
Activation of the FP receptor by latanoprost in the ciliary muscle initiates a signaling cascade that involves the upregulation of matrix metalloproteinases (MMPs). These enzymes are crucial for the degradation and remodeling of the extracellular matrix, which in turn expands the interstitial spaces within the ciliary muscle, thereby increasing uveoscleral outflow.[2]
This compound (EP Receptor Pathways)
PGE2 analogs can activate multiple EP receptor subtypes. The EP2 and EP4 receptors are coupled to Gs proteins, leading to the activation of adenylyl cyclase and an increase in intracellular cyclic AMP (cAMP).[5] This signaling pathway is associated with the relaxation of ciliary muscle and an increase in both trabecular and uveoscleral outflow.[4] Conversely, EP1 and EP3 receptor activation can lead to different downstream effects.
Comparative Efficacy in Animal Models
While a direct comparative study is lacking, individual studies on latanoprost and PGE2 analogs in various animal models of glaucoma provide insights into their IOP-lowering capabilities.
| Compound | Animal Model | Dose/Concentration | IOP Reduction | Reference |
| Latanoprost | Cynomolgus Monkeys | 1.5 µg (once daily) | ~25% after 4-5 days | [7] |
| Beagle Dogs | 0.005% (twice daily) | 3.0 mmHg from baseline | [8] | |
| Human Volunteers | 0.006% (twice daily) | 5.5 mmHg from baseline | [9] | |
| Prostaglandin E2 | Cats | 100 µg (daily or twice daily) | Maintained reduction for months | [10][11] |
| Human Volunteers | 0.02% (single drop) | Significant decrease at 6 hours | [12] | |
| Omidenepag (B609745) Isopropyl (EP2 Agonist) | Cynomolgus Monkeys (Laser-induced OHT) | 0.002% (once daily) | 27-44% reduction | [4] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are summaries of common protocols used in the evaluation of these compounds.
Induction of Experimental Glaucoma
A common method to induce ocular hypertension (OHT) in animal models is through the laser photocoagulation of the trabecular meshwork. This procedure obstructs the conventional aqueous humor outflow, leading to a sustained elevation in IOP.
Measurement of Intraocular Pressure
Tonometry is the standard method for measuring IOP in both clinical and preclinical settings. In animal models, non-invasive methods like rebound tonometry are often preferred.
Protocol for Rebound Tonometry in Rabbits:
-
Animal Restraint: The rabbit is gently restrained to minimize movement and stress.
-
Topical Anesthesia: A drop of topical anesthetic (e.g., 0.5% proparacaine) is applied to the cornea.
-
Tonometer Preparation: A rebound tonometer (e.g., TonoVet) is calibrated and a new, sterile probe is loaded.
-
Measurement: The tonometer is held perpendicular to the central cornea, and multiple readings are taken. The device automatically calculates the average IOP.
-
Data Recording: The IOP measurements for each eye are recorded at specified time points before and after drug administration.
For more details on the validation of rebound tonometry in rabbits, refer to Zhang et al. (2014).[13]
Summary and Future Directions
Both latanoprost and this compound (as a representative PGE2 analog) demonstrate significant potential in lowering IOP. Latanoprost, an established therapeutic, acts primarily through the FP receptor to increase uveoscleral outflow. PGE2 analogs, on the other hand, exhibit a broader mechanism by activating various EP receptors, which can lead to an increase in both uveoscleral and trabecular outflow. This dual mechanism of action could offer a therapeutic advantage.
The development of selective EP receptor agonists, such as the EP2 agonist omidenepag isopropyl, represents a promising avenue for future glaucoma therapies.[4] Further research, including direct comparative studies in standardized glaucoma models, is necessary to fully elucidate the relative efficacy and safety profiles of these different classes of prostaglandin analogs. Such studies will be instrumental in guiding the development of next-generation IOP-lowering agents.
References
- 1. iovs.arvojournals.org [iovs.arvojournals.org]
- 2. Effects of prostaglandins on the aqueous humor outflow pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. app.selcukmedj.org [app.selcukmedj.org]
- 4. Effects of a Novel Selective EP2 Receptor Agonist, Omidenepag Isopropyl, on Aqueous Humor Dynamics in Laser-Induced Ocular Hypertensive Monkeys - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. journals.physiology.org [journals.physiology.org]
- 6. Localization of prostaglandin E receptor subtypes in the ciliary body of mouse eye - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Prostaglandin Subtype-Selective and Non-Selective IOP-Lowering Comparison in Monkeys - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Comparative effects of latanoprost and latanoprostene bunod on intraocular pressure and pupil size in ophthalmologically normal Beagle dogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Effects of PhXA41, a new prostaglandin F2 alpha analog, on aqueous humor dynamics in human eyes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Noninvasive observations on eyes of cats after long-term maintenance of reduced intraocular pressure by topical application of prostaglandin E2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Long-term maintenance of reduced intraocular pressure by daily or twice daily topical application of prostaglandins to cat or rhesus monkey eyes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Topical prostaglandin E2 effects on normal human intraocular pressure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Validation of rebound tonometry for intraocular pressure measurement in the rabbit - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to 16-Phenoxy tetranor Prostaglandin E2 and Misoprostol for Uterine Studies
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed, objective comparison of 16-Phenoxy tetranor Prostaglandin (B15479496) E2 and misoprostol (B33685), two prostaglandin analogues with significant applications in uterine research. The information presented is supported by experimental data to assist researchers in selecting the appropriate compound for their specific studies on uterine contractility, cervical ripening, and other related physiological processes.
Introduction
Prostaglandins play a crucial role in female reproductive physiology, particularly in regulating uterine function. Synthetic prostaglandin analogues are widely used in obstetrics and gynecology and are invaluable tools in uterine research. This guide focuses on two such analogues: 16-Phenoxy tetranor Prostaglandin E2 and misoprostol.
This compound is the active metabolite of sulprostone (B1662612), a potent prostaglandin E2 (PGE2) analogue. It is known for its selective agonist activity at EP1 and EP3 receptors, leading to strong myometrial contractions.
Misoprostol , a synthetic prostaglandin E1 (PGE1) analogue, is widely used for cervical ripening, labor induction, and the prevention of postpartum hemorrhage. It exhibits a broader receptor binding profile, acting as an agonist at EP2, EP3, and EP4 receptors.
Mechanism of Action and Signaling Pathways
The uterine effects of both compounds are mediated through their interaction with specific prostaglandin E (EP) receptors on myometrial and cervical cells.
This compound (via Sulprostone)
As the active form of sulprostone, this compound primarily exerts its effects through the EP1 and EP3 receptors.[1]
-
EP1 Receptor Activation: Binding to the Gq-coupled EP1 receptor activates the phospholipase C (PLC) pathway. This leads to the generation of inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 stimulates the release of intracellular calcium (Ca2+) from the sarcoplasmic reticulum, while DAG activates protein kinase C (PKC). The resulting increase in intracellular Ca2+ is a primary driver of myometrial smooth muscle contraction.[1]
-
EP3 Receptor Activation: The Gi-coupled EP3 receptor inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic adenosine (B11128) monophosphate (cAMP) levels. Reduced cAMP levels further contribute to myometrial contraction.[1]
Misoprostol
Misoprostol interacts with EP2, EP3, and EP4 receptors, resulting in a more complex pharmacological profile.
-
EP2 and EP4 Receptor Activation: These Gs-coupled receptors activate adenylyl cyclase, leading to an increase in cAMP levels. In the cervix, this pathway is associated with collagen degradation and softening, contributing to cervical ripening.[2] In the myometrium, this pathway can promote relaxation; however, the overall effect of misoprostol is contractile due to its potent action on the EP3 receptor.
-
EP3 Receptor Activation: Similar to this compound, misoprostol's activation of the Gi-coupled EP3 receptor inhibits adenylyl cyclase, reduces cAMP, and promotes myometrial contraction.[2]
Quantitative Data Comparison
The following tables summarize the available quantitative data for this compound (data from its parent compound, sulprostone) and misoprostol.
Table 1: Receptor Binding Affinity
| Compound | Receptor Subtype | Binding Affinity (Ki, nM) |
| Sulprostone | EP1 | 21[3] |
| EP3 | 0.6[3] | |
| Misoprostol | EP2 | Agonist activity confirmed, specific Ki not readily available in uterine tissue |
| EP3 | Agonist activity confirmed, specific Ki not readily available in uterine tissue | |
| EP4 | Agonist activity confirmed, specific Ki not readily available in uterine tissue |
Table 2: Clinical Efficacy in Pregnancy Termination (Data from a Randomized Controlled Trial) [1][4]
| Parameter | Misoprostol (n=70) | Sulprostone (n=69) | p-value |
| Delivery within 24 hours | 91.4% | 85.5% | Not significant |
| Delivery within 36 hours | 97.1% | 92.8% | Not significant |
| Median Induction-Delivery Interval | ~2 hours shorter | - | Not significant |
Table 3: Side Effect Profile in Pregnancy Termination (Data from a Randomized Controlled Trial) [1][4]
| Side Effect | Misoprostol (n=70) | Sulprostone (n=69) | p-value |
| Hyperthermia (≥38°C) | 24.3% | 11.6% | < 0.05 |
| Severe Nausea (patient reported) | 10% | 2.9% | Not reported |
| Vomiting (several episodes) | 15.7% | 15.9% | Not significant |
| Severe Diarrhea (patient reported) | 1.4% | 2.9% | Not significant |
Experimental Protocols
In Vitro Uterine Contractility Assay
This protocol is adapted from established methods for measuring myometrial contractility in response to pharmacological agents.[5][6]
Methodology:
-
Tissue Preparation: Obtain fresh myometrial biopsies from consenting patients undergoing cesarean section. Immediately place the tissue in chilled Krebs physiological saline solution.
-
Dissection: Carefully dissect the myometrium into longitudinal strips of approximately 2 x 2 x 10 mm.
-
Mounting: Mount the tissue strips vertically in organ baths containing Krebs solution maintained at 37°C and continuously bubbled with 95% O2 and 5% CO2. Attach one end of the strip to a fixed hook and the other to an isometric force transducer.
-
Equilibration: Allow the strips to equilibrate under a set tension (e.g., 1 gram) for 2-3 hours, or until stable spontaneous contractions are observed.
-
Compound Addition:
-
To study the direct effects, add cumulative concentrations of this compound or misoprostol to the organ bath.
-
To study the effects on agonist-induced contractions, first establish stable contractions with an agonist like oxytocin, then add the test compounds.
-
-
Data Acquisition and Analysis: Record the contractile activity (frequency, amplitude, and duration) using a data acquisition system. Analyze the data to determine the concentration-response relationship, including the EC50 and maximal effect (Emax) for each compound.
In Vivo Cervical Ripening Assessment (Animal Model)
This protocol outlines a general approach for assessing cervical ripening in an animal model, such as sheep or rats.[7][8][9]
Methodology:
-
Animal Model and Treatment: Use a suitable pregnant animal model (e.g., late-gestation ewes or rats). Administer the test compound (this compound or misoprostol) or a vehicle control via an appropriate route (e.g., intravaginal, intracervical).
-
Cervical Consistency Index (CCI) Measurement:
-
Perform transvaginal ultrasonography at baseline and at specified time points after treatment.
-
Measure the anteroposterior (AP) diameter of the cervix without and with maximal compression from the ultrasound probe.
-
Calculate the CCI using the formula: CCI = (AP diameter with compression / AP diameter without compression) x 100. A lower CCI indicates a softer, more ripened cervix.
-
-
Cervical Length Measurement: Measure the cervical length via ultrasound from the internal to the external os. A decrease in cervical length is indicative of ripening.
-
Histological Analysis (optional): At the end of the experiment, euthanize the animals and collect cervical tissue for histological analysis. Assess collagen fiber organization and density using staining techniques like Masson's trichrome or Picrosirius red.
Discussion and Conclusion
Both this compound and misoprostol are effective in stimulating uterine activity, but their different receptor profiles lead to distinct pharmacological effects.
-
Potency and Efficacy: The available data suggests that sulprostone (and by extension, this compound) and misoprostol have comparable efficacy in inducing uterine contractions for pregnancy termination.[1][4] However, the selective and potent agonism of this compound at EP1 and EP3 receptors may translate to a more pronounced and direct contractile effect on the myometrium.
-
Cervical Ripening: Misoprostol's activity at EP2 and EP4 receptors gives it a distinct advantage in promoting cervical ripening through collagen remodeling.[2] This makes it a more suitable agent for labor induction when cervical maturation is a primary goal. The effect of this compound on cervical ripening is likely less pronounced due to its lack of significant EP2/EP4 agonism.
-
Side Effect Profile: The broader receptor activity of misoprostol may contribute to a different side effect profile. The higher incidence of hyperthermia observed with misoprostol in the comparative study with sulprostone is a notable difference.[1][4]
-
For studies focused purely on myometrial contractility and the signaling pathways of EP1 and EP3 receptors, This compound is a more selective tool.
-
For research on cervical ripening and the induction of labor, which involves both cervical and myometrial changes, misoprostol offers a more comprehensive pharmacological model due to its broader receptor profile.
Researchers should carefully consider the receptor selectivity, desired uterine response, and potential side effects when designing their experiments. The detailed protocols provided in this guide offer a starting point for robust and reproducible in vitro and in vivo studies.
References
- 1. A Randomized Controlled Trial of Misoprostol and Sulprostone to End Pregnancy after Fetal Death - PMC [pmc.ncbi.nlm.nih.gov]
- 2. go.drugbank.com [go.drugbank.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Contractility Measurements of Human Uterine Smooth Muscle to Aid Drug Development - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Human Myometrial Contractility Assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Multi-parametric quantitative evaluation of murine cervical remodeling during pregnancy and postpartum - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Development of an ultrasonic method to detect cervical remodeling in vivo in full term pregnant women - PMC [pmc.ncbi.nlm.nih.gov]
- 9. In vivo ultrasonic attenuation slope estimates for detecting cervical ripening in rats: Preliminary results - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Efficacy of 16-Phenoxy tetranor Prostaglandin E2 versus Prostaglandin E2
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the efficacy, receptor selectivity, and signaling mechanisms of 16-Phenoxy tetranor Prostaglandin (B15479496) E2 and its parent compound, Prostaglandin E2 (PGE2). The information is supported by experimental data to aid researchers in selecting the appropriate molecule for their specific applications.
Introduction
Prostaglandin E2 (PGE2) is a principal mediator in numerous physiological and pathological processes, including inflammation, pain, fever, and uterine contraction. Its broad spectrum of activity is a result of its interaction with four distinct G-protein coupled receptor (GPCR) subtypes: EP1, EP2, EP3, and EP4. Each receptor subtype is coupled to different intracellular signaling pathways, leading to a variety of cellular responses.
16-Phenoxy tetranor Prostaglandin E2 is a synthetic analog of PGE2. It is the active, free acid form of the prodrug Sulprostone. Unlike the non-selective action of PGE2, 16-Phenoxy tetranor PGE2 (via Sulprostone) demonstrates marked selectivity for specific EP receptor subtypes, making it a valuable tool for dissecting the roles of individual PGE2 signaling pathways and a candidate for more targeted therapeutic interventions.
Receptor Binding Affinity
A key differentiator between PGE2 and its 16-phenoxy tetranor analog is their binding profile at the four EP receptor subtypes. PGE2 is a potent, non-selective agonist, binding with high affinity to all four receptors. In contrast, experimental data demonstrates that Sulprostone, the prodrug of 16-Phenoxy tetranor PGE2, is a highly potent and selective agonist for the EP3 receptor, with a secondary, lower affinity for the EP1 receptor.
Quantitative Binding Data
The following table summarizes the comparative binding affinities (Ki) of PGE2 and Sulprostone for the mouse EP receptor subtypes as determined by radioligand binding assays. Lower Ki values indicate higher binding affinity.
| Compound | EP1 Ki (nM) | EP2 Ki (nM) | EP3 Ki (nM) | EP4 Ki (nM) |
| Prostaglandin E2 | 15 | 19 | 0.6 | 1.9 |
| Sulprostone | 36 | >10,000 | 0.6 | >10,000 |
Data sourced from Kiriyama et al. (1997), Br J Pharmacol.
Signaling Pathways and Functional Efficacy
The distinct receptor binding profiles of PGE2 and 16-Phenoxy tetranor PGE2 translate directly to different functional outcomes. PGE2 can initiate multiple signaling cascades simultaneously, whereas 16-Phenoxy tetranor PGE2 elicits a more focused response.
-
PGE2 (Non-selective Agonist):
-
EP1 Activation: Couples to Gq protein, activating Phospholipase C (PLC), which leads to an increase in intracellular calcium ([Ca2+]i) and activation of Protein Kinase C (PKC). This pathway is typically associated with smooth muscle contraction.
-
EP2 & EP4 Activation: Couple to Gs protein, activating Adenylyl Cyclase (AC), which leads to an increase in intracellular cyclic AMP (cAMP). This pathway is often associated with smooth muscle relaxation, vasodilation, and modulation of inflammation and immune responses.[1][2]
-
EP3 Activation: Primarily couples to Gi protein, inhibiting Adenylyl Cyclase and decreasing cAMP levels. This pathway can lead to smooth muscle contraction and inhibition of neurotransmitter release.
-
-
16-Phenoxy tetranor PGE2 (via Sulprostone - EP3/EP1 Selective Agonist):
-
The primary efficacy is through potent activation of the EP3 receptor , leading to the inhibition of adenylyl cyclase and a decrease in cAMP.
-
It also acts as an agonist at the EP1 receptor , stimulating the Gq/PLC/[Ca2+]i pathway.
-
Crucially, it shows negligible binding and activation of EP2 and EP4 receptors, and therefore does not significantly stimulate cAMP production. This selective action avoids the vasodilatory and other cAMP-mediated effects associated with PGE2.
-
References
Unveiling the In Vivo Efficacy of 16-Phenoxy Tetranor Prostaglandin E2: A Comparative Analysis
For the research community and professionals in drug development, this guide provides a comprehensive comparison of the in vivo effects of 16-Phenoxy tetranor Prostaglandin (B15479496) E2 against its primary alternatives. This analysis is supported by experimental data, detailed methodologies, and visual representations of key biological pathways to facilitate a deeper understanding of its therapeutic potential and mechanism of action.
16-Phenoxy tetranor Prostaglandin E2, a synthetic analog of Prostaglandin E2 (PGE2), is the principal active metabolite of Sulprostone, a medication utilized for its potent effects on smooth muscle.[1][2] Its primary clinical applications are in ophthalmology for the management of glaucoma and in obstetrics and gynecology for the induction of labor and termination of pregnancy.[3][4][5][6] This guide will delve into its in vivo effects, drawing comparisons with its parent compound, Sulprostone, and the endogenous Prostaglandin E2 (Dinoprostone).
Comparative Analysis of In Vivo Effects
The in vivo utility of this compound and its alternatives primarily revolves around their ability to induce uterine contractions. The following table summarizes quantitative data from comparative studies.
| Compound | Application | Dosage and Administration | Efficacy | Adverse Effects |
| 16-Phenoxy tetranor PGE2 Methyl Sulfonylamide (Sulprostone) | Induction of fetal death in utero | 0.25 µ g/min intravenously, doubled hourly up to 2 µ g/min | Equally effective as PGE2 in inducing labor; similar cumulative expulsion rates and mean induction times. | No instances of fever, shivering, or phlebitis observed. Low rates of emesis.[5] Less uterine pain compared to 9-deoxo-16,16-dimethyl-9-methylene PGE2.[4] |
| Prostaglandin E2 (PGE2 or Dinoprostone) | Induction of fetal death in utero | 1 µ g/min intravenously, doubled hourly up to 8 µ g/min | Equally effective as Sulprostone in inducing labor. | Fever (>38.0°C), shivering, or phlebitis observed in some patients. Low rates of emesis.[5] |
| 9-deoxo-16,16-dimethyl-9-methylene PGE2 | Termination of early pregnancy | 75 mg vaginally, repeated after six hours | 94-100% success rate in inducing complete abortion. | Low frequency of side effects.[4] |
Mechanism of Action: Signaling Pathways
This compound, like other PGE2 analogs, exerts its effects by binding to specific G-protein coupled receptors known as E-Prostanoid (EP) receptors. The differential activation of these receptors mediates its diverse physiological effects.
Figure 1: Generalized signaling pathway for Prostaglandin E2 analogs.
The activation of different EP receptor subtypes (EP1, EP2, EP3, and EP4) can lead to opposing effects, contributing to the complex and sometimes biphasic dose-responses observed with PGE2 analogs.[7][8] For instance, in the context of uterine contractions, the activation of certain EP receptors leads to an increase in intracellular calcium, triggering muscle contraction.
Experimental Protocols
The validation of the in vivo effects of this compound and its alternatives relies on well-defined experimental protocols. The following outlines a typical methodology for comparing the efficacy of these compounds in inducing labor.
Study Design: A Comparative Clinical Trial
A randomized, controlled clinical trial is a standard approach to compare the in vivo effects of different prostaglandin analogs.
Figure 2: Experimental workflow for a comparative clinical trial.
Inclusion and Exclusion Criteria: Participants are carefully selected based on specific criteria, such as gestational age and medical history, to ensure a homogenous study population.
Dosage and Administration: As detailed in the comparative table, standardized intravenous infusion protocols with incremental dose adjustments are typically employed to achieve the desired therapeutic effect while minimizing side effects.[5]
Efficacy and Safety Assessment: The primary efficacy endpoints often include the time from induction to delivery and the rate of successful vaginal delivery. Safety is assessed by monitoring and recording all adverse events, such as gastrointestinal issues, fever, and changes in vital signs.
Conclusion
This compound, primarily in the form of its parent compound Sulprostone, demonstrates comparable efficacy to Prostaglandin E2 for inducing uterine contractions. A key advantage appears to be a potentially more favorable side-effect profile, with a lower incidence of systemic effects like fever and shivering.[5] The choice between these prostaglandin analogs will depend on the specific clinical scenario, balancing the need for efficacy with patient tolerance and the avoidance of adverse reactions. Further head-to-head in vivo studies focusing specifically on the 16-Phenoxy tetranor PGE2 metabolite are warranted to fully elucidate its distinct pharmacological profile.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. caymanchem.com [caymanchem.com]
- 3. This compound (16-phenoxy tetranor PGE2) [myskinrecipes.com]
- 4. A comparison of two stable prostaglandin E analogues for termination of early pregnancy and for cervical dilatation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Intravenous prostaglandin E2 and 16-phenoxy prostaglandin E2 methyl sulfonylamide for induction of fetal death in utero - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Experience with 16-phenoxy-omega-tetranor-PGE2-methylsulfonamide (sulprostone) for termination of second trimester pregnancy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Frontiers | Prostaglandin E2 Exerts Biphasic Dose Response on the PreBötzinger Complex Respiratory-Related Rhythm [frontiersin.org]
- 8. Opposing effects of prostaglandin E2 receptors EP3 and EP4 on mouse and human β-cell survival and proliferation - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of 16-Phenoxy tetranor Prostaglandin E2 Metabolites for Researchers
This guide provides a detailed comparative analysis of 16-Phenoxy tetranor Prostaglandin (B15479496) E2 (PGE2) and its relationship with other key PGE2 metabolites. It is intended for researchers, scientists, and drug development professionals working in the fields of pharmacology, analytical chemistry, and eicosanoid research. This document offers a comprehensive overview of their properties, analytical methodologies, and biological relevance, with a focus on providing actionable experimental data and protocols.
Introduction to Prostaglandin E2 and its Metabolism
Prostaglandin E2 (PGE2) is a principal mediator of a wide array of physiological and pathological processes, including inflammation, pain, fever, and cancer. Its biological effects are mediated through interaction with four G-protein coupled receptors: EP1, EP2, EP3, and EP4. Due to its potent and diverse activities, the in vivo concentration of PGE2 is tightly regulated through a complex network of biosynthesis and metabolic inactivation.
The primary metabolic pathway of PGE2 involves oxidation of the C15 hydroxyl group by 15-hydroxyprostaglandin dehydrogenase (15-PGDH), followed by reduction of the C13-C14 double bond. Subsequent β-oxidation and ω-oxidation lead to the formation of various urinary metabolites. The quantification of these stable metabolites in biological fluids provides a reliable index of endogenous PGE2 production.
This guide focuses on 16-Phenoxy tetranor Prostaglandin E2, a synthetic analogue metabolite, and compares it with major endogenous PGE2 metabolites, namely tetranor-PGE1 and Prostaglandin E Metabolite (PGE-M).
Physicochemical and Biological Properties
A direct comparative analysis of the physicochemical and biological properties of 16-Phenoxy tetranor PGE2 and endogenous PGE2 metabolites is limited by the available literature. 16-Phenoxy tetranor PGE2 is a minor metabolite of the synthetic PGE2 analogue, sulprostone (B1662612), which is used for its potent uterotonic activities.[1][2] The biological activity of 16-Phenoxy tetranor PGE2 itself has not been extensively characterized.
The following table summarizes the available information.
| Property | This compound | Tetranor-PGE1 | Prostaglandin E Metabolite (PGE-M) |
| Synonyms | 16-phenoxy-ω-17,18,19,20-tetranor PGE2 | 7α-hydroxy-5,11-diketotetranorprost-9-enoic acid | 11α-hydroxy-9,15-dioxo-2,3,4,5-tetranor-prostane-1,20-dioic acid |
| Parent Compound | Sulprostone (Synthetic PGE2 analogue) | Prostaglandin E1 and E2 | Prostaglandin E1 and E2 |
| Molecular Formula | C₂₂H₂₈O₆ | C₁₆H₂₄O₅ | C₁₆H₂₄O₇ |
| Molecular Weight | 388.5 g/mol | 296.4 g/mol | 328.4 g/mol |
| Biological Matrix | Human Plasma (minor metabolite)[1] | Human Urine | Human Urine (major metabolite) |
| Biological Activity | Not extensively studied. As a metabolite of sulprostone, it may interact with EP receptors. | Biological activity not well-defined. | Considered a stable, inactive end-metabolite. |
Analytical Methodologies
The quantification of PGE2 metabolites is essential for understanding their roles in health and disease. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for the sensitive and specific quantification of these compounds.
Experimental Protocol: LC-MS/MS Analysis of PGE2 Metabolites
This protocol provides a general framework for the analysis of PGE2 metabolites in biological matrices. Optimization will be required for specific metabolites and sample types.
3.1.1. Sample Preparation (Solid-Phase Extraction)
-
Sample Acidification: Acidify 1 mL of urine or plasma to pH 3.0 with 2M formic acid.
-
Internal Standard Spiking: Add an appropriate deuterated internal standard (e.g., PGE2-d4, PGE-M-d6) to each sample.
-
SPE Cartridge Conditioning: Condition a C18 SPE cartridge with 5 mL of methanol (B129727) followed by 5 mL of water.
-
Sample Loading: Load the acidified sample onto the conditioned SPE cartridge.
-
Washing: Wash the cartridge with 5 mL of water, followed by 5 mL of 15% methanol in water.
-
Elution: Elute the analytes with 5 mL of methyl formate (B1220265) or ethyl acetate.
-
Drying and Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen and reconstitute the residue in 100 µL of the initial mobile phase.
3.1.2. LC-MS/MS Conditions
-
LC System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
-
Column: A C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm).
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: 0.1% Formic acid in acetonitrile.
-
Gradient: A linear gradient from 10% to 90% B over 10 minutes.
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 10 µL.
-
Mass Spectrometer: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.
-
Ionization Mode: Negative ESI.
-
MRM Transitions: Monitor the specific precursor-to-product ion transitions for each analyte and internal standard.
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) |
| Tetranor-PGE1 | 351.2 | 271.2 |
| PGE-M | 355.2 | 337.2 |
| 16-Phenoxy tetranor PGE2 | 387.2 | [To be determined empirically] |
Note: The MRM transition for 16-Phenoxy tetranor PGE2 is predicted and requires experimental optimization.
Method Validation
A comprehensive method validation should be performed according to regulatory guidelines, including the assessment of:
-
Linearity and range
-
Accuracy and precision
-
Selectivity and specificity
-
Matrix effects
-
Recovery
-
Stability
Signaling Pathways and Experimental Workflows
Prostaglandin E2 Signaling Pathway
PGE2 exerts its effects by binding to four distinct EP receptors, each coupled to different intracellular signaling cascades. The following diagram illustrates the primary signaling pathways activated by PGE2.
Caption: Prostaglandin E2 signaling through its four EP receptors.
Experimental Workflow for Metabolite Analysis
The following diagram outlines a typical workflow for the analysis of PGE2 metabolites from biological samples.
Caption: A generalized workflow for the analysis of PGE2 metabolites.
Conclusion and Future Directions
This guide provides a comparative overview of this compound and major endogenous PGE2 metabolites. While significant data exists for endogenous metabolites like tetranor-PGE1 and PGE-M, there is a clear knowledge gap regarding the quantitative analysis and biological activity of 16-Phenoxy tetranor PGE2. Future research should focus on developing and validating a sensitive and specific analytical method for this metabolite to enable a more comprehensive understanding of its pharmacokinetic profile and potential biological effects. Such studies will be crucial for a complete assessment of the metabolism and activity of synthetic prostaglandin analogues like sulprostone.
References
- 1. Identification of the major metabolites of the prostaglandin E2-analogue sulprostone in human plasma, and isolation from urine (in vivo) and liver perfusate (in vitro) of female guinea-pigs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Metabolism of the prostaglandin fertility regulator sulprostone in monkeys - PubMed [pubmed.ncbi.nlm.nih.gov]
Benchmarking 16-Phenoxy tetranor Prostaglandin E2 against other EP2 agonists
For researchers and drug development professionals, the selection of a suitable EP2 receptor agonist is a critical decision. This guide provides a comparative analysis of 16-Phenoxy tetranor Prostaglandin (B15479496) E2 against other known EP2 agonists, offering a summary of their performance based on available experimental data. This document is intended to aid in the selection of appropriate compounds for research and development purposes.
The prostaglandin E2 (PGE2) receptor subtype 2 (EP2) is a Gs protein-coupled receptor that, upon activation, stimulates adenylyl cyclase, leading to an increase in intracellular cyclic AMP (cAMP). This signaling pathway is implicated in a variety of physiological and pathological processes, including inflammation, bone formation, and ocular pressure regulation, making EP2 an attractive therapeutic target.
This guide focuses on 16-Phenoxy tetranor Prostaglandin E2 and provides a comparative benchmark against established EP2 agonists such as Butaprost, ONO-AE1-259-01, CP-533536 (Evatanepag), and Taprenepag.
Comparative Analysis of EP2 Receptor Agonists
In contrast, several other EP2 agonists have been well-characterized, providing a basis for comparison. The following tables summarize the available quantitative data for these compounds.
Table 1: EP2 Receptor Binding Affinity and Potency of Selected Agonists
| Compound | Receptor Binding Affinity (Ki, nM) | Functional Potency (EC50/IC50, nM) | Species | Reference(s) |
| ONO-AE1-259-01 | 1.7 | - | Human | [5] |
| Taprenepag | - | 10 (IC50) | Human | [1][6] |
| CP-533536 (Evatanepag) | - | 0.3 (for bone formation) | Rat | [7] |
| Butaprost | ~10x lower affinity than PGE2 | ~5000 | Human | [8] |
| Prostaglandin E2 (PGE2) | ~13 | 43 | Human | [8] |
Table 2: Selectivity Profile of EP2 Receptor Agonists
| Compound | Selectivity over other Prostanoid Receptors | Reference(s) |
| ONO-AE1-259-01 | High selectivity over other EP, DP, FP, and TP receptors. | [5] |
| Taprenepag | Highly selective for EP2 over EP1, EP3, and EP4 receptors. | [6] |
| CP-533536 (Evatanepag) | Highly selective for EP2. | [7] |
| Butaprost | Selective for EP2, does not bind appreciably to other murine EP, DP, TP, FP, or IP receptors. | [8] |
Signaling Pathways and Experimental Workflows
The activation of the EP2 receptor initiates a well-defined signaling cascade. The following diagrams illustrate this pathway and a typical experimental workflow for evaluating EP2 agonist activity.
Caption: EP2 receptor signaling pathway.
Caption: Experimental workflow for cAMP assay.
Experimental Protocols
EP2 Receptor Binding Assay
This protocol is a generalized procedure for determining the binding affinity of a compound to the EP2 receptor using a competitive radioligand binding assay.
Materials:
-
Cell membranes prepared from cells overexpressing the human EP2 receptor.
-
Radioligand (e.g., [3H]-PGE2).
-
Test compounds (including this compound and other agonists).
-
Assay buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4).
-
Wash buffer (ice-cold).
-
Glass fiber filters.
-
Scintillation cocktail.
-
96-well plates.
Procedure:
-
In a 96-well plate, add cell membranes, varying concentrations of the unlabeled test compound, and a fixed concentration of the radioligand.
-
Incubate the plate at a specified temperature (e.g., 25°C) for a sufficient time to reach equilibrium (e.g., 60-120 minutes).
-
Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester.
-
Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.
-
Place the filters in scintillation vials, add scintillation cocktail, and quantify the radioactivity using a scintillation counter.
-
Non-specific binding is determined in the presence of a high concentration of an unlabeled standard ligand.
-
Specific binding is calculated by subtracting non-specific binding from total binding.
-
The IC50 value (the concentration of test compound that inhibits 50% of specific radioligand binding) is determined by non-linear regression analysis of the competition curve. The Ki value can then be calculated using the Cheng-Prusoff equation.
Intracellular cAMP Accumulation Assay
This protocol outlines a general method for assessing the functional potency of EP2 agonists by measuring their ability to stimulate cAMP production in whole cells.
Materials:
-
Intact cells expressing the EP2 receptor (e.g., HEK293 or CHO cells).
-
Test compounds (including this compound and other agonists).
-
Phosphodiesterase (PDE) inhibitor (e.g., IBMX) to prevent cAMP degradation.
-
Cell culture medium.
-
Lysis buffer.
-
cAMP assay kit (e.g., ELISA-based or HTRF-based).
Procedure:
-
Seed the cells in 96-well plates and allow them to adhere overnight.
-
Replace the culture medium with serum-free medium containing a PDE inhibitor and incubate for a short period (e.g., 15-30 minutes).
-
Add varying concentrations of the test compounds to the wells and incubate for a specified time (e.g., 15-30 minutes) at 37°C.
-
Terminate the stimulation by removing the medium and lysing the cells with the provided lysis buffer.
-
Measure the intracellular cAMP concentration in the cell lysates using a commercial cAMP assay kit according to the manufacturer's instructions.
-
Generate a dose-response curve by plotting the cAMP concentration against the log of the agonist concentration.
-
Determine the EC50 value (the concentration of agonist that produces 50% of the maximal response) from the dose-response curve using non-linear regression.
Conclusion
While this compound is identified as a metabolite of sulprostone, there is a notable lack of publicly available data to definitively characterize its profile as an EP2 receptor agonist. In contrast, compounds like ONO-AE1-259-01, Taprenepag, and CP-533536 have been extensively studied and demonstrate potent and selective agonism at the EP2 receptor. Researchers are encouraged to consider these well-characterized agonists for their studies. Further investigation into the pharmacological properties of this compound is warranted to fully understand its potential as an EP2 agonist and its suitability for various research applications. The provided experimental protocols offer a standardized framework for such future investigations.
References
- 1. What is the mechanism of Sulprostone? [synapse.patsnap.com]
- 2. Contribution of prostaglandin EP(2) receptors to renal microvascular reactivity in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. In vitro characterization of prostanoid EP-receptors in the non-pregnant human myometrium - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound (16-phenoxy tetranor PGE2) [myskinrecipes.com]
- 5. Sulprostone - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 6. academic.oup.com [academic.oup.com]
- 7. Prostaglandin E2 receptors of the EP2 and EP4 subtypes regulate activation and differentiation of mouse B lymphocytes to IgE-secreting cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. medchemexpress.com [medchemexpress.com]
Head-to-head studies of 16-Phenoxy tetranor Prostaglandin E2 and other compounds
A Comparative Guide to 16-Phenoxy tetranor Prostaglandin (B15479496) E₂ and Related Prostanoid Receptor Agonists
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of 16-Phenoxy tetranor Prostaglandin E₂ and its parent compound, sulprostone (B1662612), alongside other key prostaglandin E₂ (PGE₂) receptor agonists. Due to a lack of direct head-to-head studies on 16-Phenoxy tetranor Prostaglandin E₂, this guide focuses on the pharmacological data available for sulprostone and other well-characterized compounds.
16-Phenoxy tetranor Prostaglandin E₂ is the free acid form and a minor metabolite of sulprostone, a synthetic PGE₂ analog.[1][2][3] Sulprostone itself is recognized as a potent and selective agonist for the EP₃ and EP₁ prostanoid receptors.[4] This contrasts with other PGE₂ analogs that may target EP₂ or EP₄ receptors, leading to different physiological effects.
Quantitative Comparison of Prostanoid Receptor Agonists
The following tables summarize the binding affinities (Ki) and functional potencies (EC₅₀) of sulprostone and other relevant prostaglandin receptor agonists. This data is crucial for understanding their selectivity and potential therapeutic applications.
Table 1: Binding Affinity (Ki) of Prostanoid Receptor Agonists
| Compound | Receptor Target(s) | Ki (nM) | Species | Reference |
| Sulprostone | EP₃ | 0.6 | Not Specified | |
| EP₁ | 21 | Not Specified | ||
| ONO-AE1-329 | EP₄ | 9.7 | Not Specified | [5] |
| PGE₂ | EP₁, EP₂, EP₃, EP₄ | Varies | Mouse | [6] |
Table 2: Functional Potency (EC₅₀) of Prostanoid Receptor Agonists
| Compound | Assay Type | Receptor Target | EC₅₀ (nM) | Cell Line | Reference |
| Prostaglandin E₂ | cAMP Assay | EP₂ | 0.092 | HEK293 | [7] |
| Prostaglandin E₂ | cAMP Assay | EP₄ | 2.8 | Not Specified | [8] |
Signaling Pathways
Prostaglandin E₂ receptors are G-protein coupled receptors (GPCRs) that trigger distinct downstream signaling pathways upon activation. The choice of agonist and its receptor selectivity are critical determinants of the cellular response.
Caption: Signaling pathways of Prostaglandin E₂ receptors.
Experimental Methodologies
The data presented in this guide are derived from common in vitro pharmacological assays. The following are detailed protocols for key experiments used to characterize prostanoid receptor agonists.
Radioligand Binding Assay for Receptor Affinity (Ki)
This assay determines the affinity of a compound for a specific receptor by measuring its ability to displace a radiolabeled ligand.
Protocol:
-
Cell Membrane Preparation: CHO cells stably expressing the human EP receptor of interest are cultured and harvested. The cells are then homogenized in a buffer and centrifuged to pellet the cell membranes. The final membrane preparation is resuspended in a binding buffer.
-
Binding Reaction: The cell membranes are incubated with a known concentration of a radiolabeled prostaglandin (e.g., [³H]-PGE₂) and varying concentrations of the unlabeled test compound (e.g., sulprostone).
-
Incubation and Filtration: The reaction mixture is incubated to allow binding to reach equilibrium. The mixture is then rapidly filtered through a glass fiber filter to separate the bound from the free radioligand.
-
Scintillation Counting: The radioactivity retained on the filters is measured using a scintillation counter.
-
Data Analysis: The data are analyzed using non-linear regression to determine the IC₅₀ value of the test compound. The Ki value is then calculated using the Cheng-Prusoff equation.
cAMP Functional Assay for Agonist Potency (EC₅₀)
This assay measures the ability of a compound to stimulate or inhibit the production of cyclic AMP (cAMP), a key second messenger for EP₂ and EP₄ receptors (Gs-coupled) and EP₃ receptors (Gi-coupled).
Protocol:
-
Cell Culture: HEK293 cells stably expressing the EP receptor of interest are seeded into 96-well plates and cultured overnight.
-
Compound Treatment: The culture medium is removed, and the cells are incubated with a phosphodiesterase inhibitor (e.g., IBMX) for a short period to prevent cAMP degradation. Varying concentrations of the test agonist are then added to the wells.
-
Cell Lysis: After a defined incubation period, the cells are lysed to release intracellular cAMP.
-
cAMP Detection: The concentration of cAMP in the cell lysate is measured using a competitive immunoassay kit, such as a LANCE® Ultra cAMP assay or a GloSensor™ cAMP assay.[7][9]
-
Data Analysis: The EC₅₀ value, which is the concentration of the agonist that produces 50% of the maximal response, is determined by fitting the dose-response data to a sigmoidal curve.
Caption: Workflow for characterizing prostanoid receptor agonists.
Concluding Remarks
While 16-Phenoxy tetranor Prostaglandin E₂ itself is not extensively characterized in head-to-head studies, its parent compound, sulprostone, demonstrates a distinct receptor selectivity profile with high affinity for EP₃ and EP₁ receptors. This is in contrast to other PGE₂ analogs that are potent agonists at EP₂ and EP₄ receptors. The choice of compound for research or therapeutic development should be guided by the desired downstream signaling pathway and physiological outcome. The experimental protocols outlined in this guide provide a framework for the continued evaluation and comparison of novel prostanoid receptor agonists.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. caymanchem.com [caymanchem.com]
- 3. 16-PHENOXY TETRANOR PROSTAGLANDIN E2 CAS#: 54382-74-0 [m.chemicalbook.com]
- 4. Bioanalysis of sulprostone, a prostaglandin E2 analogue and selective EP3 agonist, in monkey plasma by liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Ono-AE1-329 () for sale [vulcanchem.com]
- 6. academic.oup.com [academic.oup.com]
- 7. resources.revvity.com [resources.revvity.com]
- 8. E-type prostanoid receptor 4 (EP4) in disease and therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 9. GloSensor™ cAMP Assay Protocol [promega.jp]
A Comparative Guide to 16-Phenoxy tetranor Prostaglandin E2 in Preclinical Research
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of 16-Phenoxy tetranor Prostaglandin (B15479496) E2, a potent and selective prostaglandin analog, against other relevant compounds. The information is intended to assist researchers in designing and interpreting experiments aimed at modulating prostaglandin signaling pathways.
Introduction
16-Phenoxy tetranor Prostaglandin E2 is the active, free acid form of the synthetic prostaglandin E2 (PGE2) analog, sulprostone (B1662612).[1][2] Sulprostone is recognized for its selective agonist activity at the EP1 and EP3 subtypes of the prostaglandin E2 receptor.[3] This selectivity makes its active metabolite, this compound, a valuable tool for investigating the specific roles of EP1 and EP3 signaling in various physiological and pathological processes, particularly in smooth muscle contraction and neuronal activity. This guide will focus on the comparative pharmacology of this compound, using data derived from studies on its parent compound, sulprostone, and comparing it with the endogenous ligand, PGE2, and other synthetic analogs.
Comparative Efficacy in Smooth Muscle Contraction
Prostaglandins (B1171923) are well-established modulators of smooth muscle tone. The following table summarizes the potency of sulprostone (as a proxy for this compound) and PGE2 in inducing contractions in isolated guinea-pig vas deferens.
| Compound | IC50 (nM) for inhibition of fast phase contraction | Notes |
| Sulprostone | 0.65 | Demonstrates high potency in inhibiting neurally-mediated smooth muscle contraction.[4] |
| Prostaglandin E2 (PGE2) | 2.6 | The endogenous ligand, serving as a benchmark for comparison.[4] |
Table 1: Comparative Potency of Sulprostone and PGE2 on Guinea-Pig Vas Deferens Contraction. [4]
Receptor Binding Affinity
The biological effects of this compound are mediated through its interaction with specific prostaglandin receptors. The binding affinities of its parent compound, sulprostone, for the EP1 and EP3 receptors are significantly higher than for other EP receptor subtypes, highlighting its selectivity.
| Compound | Receptor Subtype | Ki (nM) |
| Sulprostone | EP1 | 21 |
| Sulprostone | EP3 | 0.6 |
Table 2: Receptor Binding Affinities (Ki) of Sulprostone for EP1 and EP3 Receptors. [3]
Signaling Pathways
The activation of EP1 and EP3 receptors by this compound initiates distinct downstream signaling cascades. Understanding these pathways is crucial for interpreting experimental results.
EP1 and EP3 Receptor Signaling Pathway
Caption: Signaling pathway of this compound via EP1 and EP3 receptors.
Experimental Protocols
To facilitate the replication of studies using this compound, detailed methodologies for key experiments are provided below.
In Vitro Smooth Muscle Contraction Assay
This protocol is adapted from studies investigating the effects of prostaglandins on isolated smooth muscle preparations.[4]
Objective: To measure the contractile response of isolated smooth muscle tissue to this compound and its alternatives.
Materials:
-
Isolated smooth muscle tissue (e.g., guinea-pig vas deferens, rat aorta)
-
Organ bath system with force transducer
-
Krebs-Henseleit solution (or other appropriate physiological salt solution), gassed with 95% O2 / 5% CO2
-
This compound
-
Alternative compounds (e.g., PGE2, other prostaglandin analogs)
-
Agonists for inducing baseline contraction (e.g., phenylephrine (B352888), KCl)
Procedure:
-
Dissect and prepare smooth muscle strips of appropriate dimensions.
-
Mount the tissue in the organ bath containing pre-warmed and aerated physiological salt solution.
-
Allow the tissue to equilibrate under a resting tension for a specified period (e.g., 60-90 minutes), with regular changes of the bath solution.
-
Induce a stable baseline contraction using a standard agonist (e.g., phenylephrine for vascular smooth muscle).
-
Once a stable plateau is reached, add cumulative concentrations of this compound or the alternative compound to the bath.
-
Record the changes in isometric tension using the force transducer.
-
Wash the tissue extensively between different compound administrations to allow for recovery to baseline.
-
Analyze the data to determine concentration-response curves and calculate parameters such as EC50 or IC50.
Receptor Binding Assay
This protocol provides a general framework for a competitive radioligand binding assay to determine the affinity of this compound for its target receptors.[5][6][7]
Objective: To determine the binding affinity (Ki) of this compound for EP1 and EP3 receptors.
Materials:
-
Cell membranes expressing the target receptor (EP1 or EP3)
-
Radiolabeled ligand with known affinity for the target receptor (e.g., [3H]-PGE2)
-
This compound (unlabeled competitor)
-
Binding buffer
-
Glass fiber filters
-
Filtration manifold
-
Scintillation counter and scintillation fluid
Procedure:
-
Prepare a series of dilutions of the unlabeled competitor, this compound.
-
In assay tubes, combine the cell membranes, a fixed concentration of the radiolabeled ligand, and varying concentrations of the unlabeled competitor. Include tubes for total binding (radioligand only) and non-specific binding (radioligand in the presence of a high concentration of an unlabeled standard).
-
Incubate the mixture at a specific temperature for a time sufficient to reach equilibrium.
-
Terminate the binding reaction by rapid filtration through glass fiber filters using a filtration manifold. This separates the bound from the free radioligand.
-
Wash the filters rapidly with ice-cold binding buffer to remove any non-specifically bound radioligand.
-
Place the filters in scintillation vials, add scintillation fluid, and measure the radioactivity using a scintillation counter.
-
Analyze the data using non-linear regression to determine the IC50 value of this compound. The Ki value can then be calculated using the Cheng-Prusoff equation.
Experimental Workflow Diagram
Caption: General workflow for comparative studies of this compound.
References
- 1. The Signaling Pathway of PGE2 and Its Regulatory Role in T Cell Differentiation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Prostanoid EP3 receptor agonist sulprostone enhances pacemaker activity of colonic interstitial cells of Cajal - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Sulprostone | Prostanoid Receptors | Tocris Bioscience [tocris.com]
- 4. A comparison of the effects of exogenous and endogenous prostaglandins on fast and slow contractions of field-stimulated guinea-pig vas deferens - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Receptor Binding Assays - Multiwell Plates [merckmillipore.com]
- 6. Receptor Binding Assays for HTS and Drug Discovery - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. In vitro receptor binding assays: general methods and considerations - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of 16-Phenoxy tetranor Prostaglandin E2: A Guide for Laboratory Professionals
Providing critical safety and operational guidance for the handling and disposal of 16-Phenoxy tetranor Prostaglandin E2, this document outlines the necessary procedures to ensure the safety of laboratory personnel and compliance with environmental regulations.
This compound is a valuable research compound, and its proper disposal is paramount to maintaining a safe laboratory environment. This guide provides a step-by-step plan for its disposal, emphasizing safety precautions and adherence to hazardous waste regulations. The information is tailored for researchers, scientists, and drug development professionals who may handle this compound.
Hazard Identification and Safety Precautions
Before handling this compound, it is crucial to be aware of its associated hazards. The compound, often supplied in a methyl acetate (B1210297) solution, presents multiple risks that must be managed through appropriate personal protective equipment (PPE) and laboratory practices.
Summary of Hazards:
| Hazard Classification | GHS Code | Description |
| Flammable Liquids | H225 | Highly flammable liquid and vapor[1]. |
| Reproductive Toxicity | H360 | May damage fertility or the unborn child[1]. |
| Serious Eye Irritation | H319 | Causes serious eye irritation[1]. |
| Specific Target Organ Toxicity (Single Exposure) | H336 | May cause drowsiness or dizziness[1]. |
Essential Safety Precautions:
-
Engineering Controls: Always handle this compound inside a certified chemical fume hood to minimize inhalation exposure. Ensure adequate ventilation in the laboratory.
-
Personal Protective Equipment (PPE):
-
Eye Protection: Wear chemical safety goggles or a face shield.
-
Hand Protection: Use compatible chemical-resistant gloves (e.g., nitrile).
-
Body Protection: Wear a flame-retardant lab coat and closed-toe shoes.
-
-
Handling: Avoid contact with eyes, skin, and clothing. Do not breathe vapors. Keep away from heat, sparks, open flames, and hot surfaces. No smoking.
Step-by-Step Disposal Procedure
The disposal of this compound must be carried out in accordance with institutional and local regulations for hazardous chemical waste.
-
Waste Collection:
-
Collect all waste containing this compound, including unused solutions, contaminated labware (e.g., pipette tips, vials), and rinsate, in a designated and compatible hazardous waste container.
-
The container must be made of a material that will not react with the chemical and its solvent (methyl acetate). A high-density polyethylene (B3416737) (HDPE) or glass container with a secure screw cap is recommended.
-
Do not mix this waste with other incompatible waste streams. Specifically, keep it separate from strong oxidizers, acids, and bases[2].
-
-
Labeling:
-
Clearly label the waste container with a "Hazardous Waste" label.
-
The label must include:
-
The full chemical name: "this compound in Methyl Acetate"
-
The concentration of the prostaglandin.
-
The associated hazards (e.g., Flammable, Toxic).
-
The date of accumulation.
-
The name of the principal investigator or laboratory contact.
-
-
-
Storage:
-
Store the sealed hazardous waste container in a designated satellite accumulation area (SAA) within the laboratory[2][3].
-
The SAA should be in a well-ventilated area, away from sources of ignition and incompatible materials.
-
Ensure the container is kept closed at all times, except when adding waste.
-
-
Disposal Request:
-
Once the waste container is full or has been in storage for the maximum allowed time per institutional policy (typically not exceeding one year for partially filled containers in an SAA), arrange for its disposal through your institution's Environmental Health and Safety (EHS) office[2].
-
Follow your institution's specific procedures for requesting a hazardous waste pickup.
-
-
Empty Container Disposal:
-
Thoroughly rinse empty containers that held this compound three times with a suitable solvent (e.g., ethanol (B145695) or acetone).
-
Collect the rinsate as hazardous waste and add it to your designated waste container[4].
-
After triple-rinsing, deface or remove the original label from the empty container.
-
Dispose of the rinsed and de-labeled container according to your institution's guidelines for non-hazardous laboratory glass or plastic waste[5].
-
Disposal Workflow
Caption: Disposal workflow for this compound.
References
- 1. cdn.caymanchem.com [cdn.caymanchem.com]
- 2. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 3. nswai.org [nswai.org]
- 4. Hazardous Waste Disposal Guide: Research Safety - Northwestern University [researchsafety.northwestern.edu]
- 5. Hazardous Waste Disposal Procedures | The University of Chicago Environmental Health and Safety [safety.uchicago.edu]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
